molecular formula C6H5N3 B104079 2-Amino-3-cyanopyridine CAS No. 24517-64-4

2-Amino-3-cyanopyridine

Cat. No.: B104079
CAS No.: 24517-64-4
M. Wt: 119.12 g/mol
InChI Key: YYXDQRRDNPRJFL-UHFFFAOYSA-N
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Description

2-Amino-3-cyanopyridine is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key precursor for the synthesis of biologically active molecules. Its significant research value is largely rooted in its potent antitumor properties. This compound and its derivatives have demonstrated promising activity as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogene implicated in cancer cell proliferation, apoptosis, and metastasis . Research has shown that specific this compound derivatives exhibit cytotoxic activity in the low micromolar range against human colorectal cancer cell lines, such as HCT-116, RKO, and DLD-1, by suppressing STAT3 phosphorylation in a dose- and time-dependent manner . Furthermore, studies indicate that introducing structural motifs like an indole core to the pyridine ring can significantly enhance cytotoxicity, with some derivatives exhibiting potent, nanomolar-range activity against various human cancer cell lines, including lung (H460), colorectal (HT-29), and liver (SMMC-7721) cancers . The compound's versatility is also showcased in its application as a core structure for developing novel antibacterial agents . In synthetic chemistry, this compound derivatives are efficiently constructed via one-pot multicomponent reactions under eco-friendly conditions, making them attractive targets for generating diverse chemical libraries . This combination of significant biological activity and synthetic accessibility makes this compound an invaluable building block for researchers exploring new oncological therapeutics, antibacterial agents, and complex heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDQRRDNPRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355929
Record name 2-Amino-3-cyanopyridine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24517-64-4
Record name 2-Amino-3-cyanopyridine
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Record name 2-Amino-3-cyanopyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-cyanopyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-cyanopyridine is a pivotal heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core chemical properties, structural features, and synthetic methodologies. It serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental protocols, and visualizations to facilitate its application in the synthesis of novel bioactive compounds.

Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1] It possesses moderate thermal stability and is sparingly soluble in water, but shows good solubility in polar organic solvents like ethanol (B145695) and dimethylformamide.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular FormulaC₆H₅N₃[1][2]
Molecular Weight119.12 g/mol [2][3][4]
Melting Point133-135 °C[4]
Boiling Point297.6 ± 25.0 °C (Predicted)[4]
pKa3.09 ± 0.10[4]
AppearanceWhite to brown crystalline powder[1]
SolubilitySparingly soluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly), Ethanol, and Dimethylformamide.[1][4]
Spectroscopic Data

While detailed spectroscopic data for the parent compound is dispersed, analysis of its derivatives is common. Techniques like Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry are routinely used to characterize products derived from this compound.[5][6][7] For instance, the IR spectrum of its derivatives typically shows characteristic peaks for the amino (NH₂) group (around 3300-3500 cm⁻¹) and the cyano (C≡N) group (around 2200-2220 cm⁻¹).[6]

Chemical Structure

The structure of this compound, featuring a pyridine (B92270) ring substituted with an amino group at the 2-position and a cyano group at the 3-position, is fundamental to its reactivity and utility.[1][3]

Structural Identifiers
IdentifierValueSource
IUPAC Name2-aminopyridine-3-carbonitrile[2]
CAS Number24517-64-4[3][4]
InChIInChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)[2]
InChIKeyYYXDQRRDNPRJFL-UHFFFAOYSA-N[2][3]
Canonical SMILESC1=CC(=C(N=C1)N)C#N[1]
Reactivity and Chemical Transformations

The unique arrangement of the amino and cyano groups on the pyridine ring governs the reactivity of this compound, making it a versatile intermediate.[3]

  • Nucleophilic Amino Group: The exocyclic amino group is a potent nucleophile, readily reacting with electrophiles.[3] A key reaction is its condensation with various reagents to form fused heterocyclic systems.[3]

  • Electrophilic Cyano Group: The cyano group is electrophilic and susceptible to nucleophilic attack, often participating in cyclization reactions.[3]

  • Pyridine Ring: The pyridine ring itself can undergo substitution reactions, with the existing amino and cyano groups influencing the position of substitution.[3]

The proximity of the nucleophilic amino group and the electrophilic cyano group facilitates intramolecular and intermolecular cyclization reactions, most notably in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.[3][5][8]

Experimental Protocols: Synthesis

The synthesis of this compound derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs).[5][9][10] These methods are advantageous due to their high yields, mild reaction conditions, and often, their environmentally friendly nature.[6][11]

General One-Pot Synthesis of this compound Derivatives

A common and efficient method involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297).[6][9][10]

Reactants:

  • Aromatic or Aliphatic Aldehyde (1.0 mmol)

  • Ketone (e.g., Acetophenone) (1.0 mmol)

  • Malononitrile (1.0-1.5 mmol)

  • Ammonium Acetate (2.0-2.5 mmol)

  • Catalyst (optional, e.g., Na₂CaP₂O₇, Cu/C)[5][10]

  • Solvent (optional, e.g., ethanol, acetonitrile, or solvent-free)[6][10]

Procedure:

  • A mixture of the aldehyde, ketone, malononitrile, and ammonium acetate is prepared in a reaction flask.

  • If used, a catalyst is added to the mixture.

  • The reaction mixture is heated (e.g., at 80-100 °C) with stirring for a specified time.[5][9] The reaction can also be carried out under microwave irradiation for shorter reaction times.[6][12]

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[9][10]

  • Upon completion, the reaction mixture is cooled and the solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol) and purified by recrystallization to afford the pure this compound derivative.[6][12]

Visualization of Synthetic Pathways and Applications

The following diagrams illustrate a typical experimental workflow for the synthesis of this compound derivatives and their subsequent application as precursors to biologically active molecules.

G Experimental Workflow: One-Pot Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mixing in Reaction Vessel Aldehyde->Mixing Ketone Ketone Ketone->Mixing Malononitrile Malononitrile Malononitrile->Mixing Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mixing Heating Heating / Microwave Irradiation Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Workup Cooling & Filtration Monitoring->Workup Purification Recrystallization Workup->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: A generalized workflow for the one-pot synthesis of this compound derivatives.

G Role in Bioactive Compound Synthesis cluster_reactions Chemical Transformations cluster_products Bioactive Heterocycles cluster_activities Pharmacological Activities A This compound Scaffold B Cyclization Reactions A->B C Substitution Reactions A->C D Condensation Reactions A->D E Pyrido[2,3-d]pyrimidines B->E F Imidazo[1,2-a]pyridines B->F G Other Fused Systems C->G D->G H Anticancer (VEGFR-2/HER-2 Inhibitors) E->H I Antiviral / Antimicrobial E->I J Enzyme Inhibition (e.g., Carbonic Anhydrase) F->J G->I

Caption: Logical relationship of this compound as a versatile scaffold for bioactive molecules.

Applications in Drug Development

Derivatives of this compound are of significant interest in pharmaceutical research due to their broad spectrum of biological activities.[9][13] They have been identified as:

  • Anticancer Agents: Certain derivatives have shown potential as dual inhibitors of VEGFR-2 and HER-2, key targets in cancer therapy.[14]

  • Enzyme Inhibitors: They have been investigated as inhibitors of various enzymes, including IKK-β, A2A adenosine (B11128) receptor antagonists, and carbonic anhydrases.[13][15][16]

  • Antimicrobial and Antiviral Agents: The scaffold is present in compounds exhibiting antibacterial, antifungal, and antiviral properties, including activity against HIV-1 integrase.[5][13]

The versatility of the this compound core structure allows for the generation of large chemical libraries for screening and development of new therapeutic agents.[3]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[17][18] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[17][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][18]

References

Spectroscopic Data of 2-Amino-3-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-amino-3-cyanopyridine, a key heterocyclic intermediate in the development of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound and its derivatives are summarized in the following tables. These values provide characteristic fingerprints for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) in ppm
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridineDMSO-d68.12 (d, J=8.4 Hz, 2H, ArH), 7.70 (d, J=8.4 Hz, 2H, ArH), 7.63 (d, J=8.4 Hz, 2H, ArH), 7.23 (s, 1H, PyrH), 7.04 (d, J=8.4 Hz, 2H, ArH), 6.99 (s, 2H, NH2), 3.83 (s, 3H, OCH3)[1][2]
4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridineDMSO-d68.11-8.12 (m, 2H, ArH), 7.66 (d, J=8.4 Hz, 2H, ArH), 7.48-7.49 (m, 3H, ArH), 7.25 (s, 1H, CH), 7.11 (d, J=8.4 Hz, 2H, ArH), 6.96 (s, 2H, NH2), 3.85 (s, 3H, OCH3)[1]
4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridineDMSO-d67.55-7.76 (m, 7H, ArH), 7.19 (s, 2H, NH2), 6.95 (s, 1H, CH)[1]
2-Amino-4,6-diphenylnicotinonitrileDMSO-d68.15 (s, 2H), 7.45-7.63 (m, 5H), 7.64 (d, J=8.3 Hz, 2H), 7.75 (d, J=8.3 Hz, 2H), 7.15 (s, 1H)[3]

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundSolventChemical Shift (δ) in ppm
2-Amino-4-(p-tolyl)-6-phenylnicotinonitrileDMSO-d6162.19, 161.31, 157.86, 155.40, 139.85, 134.49, 130.08, 129.96, 129.73, 128.72, 117.59, 116.13, 115.84, 109.36, 86.91, 21.33[4]
2-Amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)nicotinonitrileDMSO-d6161.19, 158.10, 154.49, 153.81, 148.61, 139.36, 133.86, 131.00, 130.06, 129.77, 128.66, 127.64, 118.97, 116.13, 115.87, 109.46, 94.50, 86.88[4]
2-Amino-4,6-diphenylnicotinonitrileDMSO-d6162.1, 161.5, 156.1, 138.5, 134.5, 129.1, 128.7, 128.3, 127.8, 127.3, 126.7, 118.5, 110.5, 92.5[3]
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of this compound Derivatives

CompoundSample Prep.Characteristic Peaks (cm⁻¹)
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridineKBr pellet3454, 3361 (NH₂ stretching), 3232 (Ar-H stretching), 2201 (C≡N stretching)[1][2]
4-(4-Methoxyphenyl)-6-phenyl-2-amino-3-cyanopyridineKBr pellet3462, 3307 (NH₂ stretching), 3184 (Ar-H stretching), 2201 (C≡N stretching)[1]
4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridineKBr pellet3462, 3307 (NH₂ stretching), 3185 (Ar-H stretching), 2202 (C≡N stretching)[1]
2-Amino-4,6-diphenylnicotinonitrileKBr pellet3398 (NH₂ stretching), 3076 (Ar-H stretching), 1647, 1609 (C=C, C=N stretching)[3]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound and a Derivative

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
This compoundNot specified119.12 (Molecular Weight)[5]
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileNot specifiedNot explicitly found, but molecular weight is 315.78 g/mol .
2-amino-4-(4-chlorophenyl)-6-(4-fluorophenyl)nicotinonitrileNot specified323[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm to remove any particulate matter.[6]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, such as a 300 or 400 MHz instrument.[1][3] For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The potassium bromide (KBr) pellet method is commonly used for solid samples.[1][2]

  • Sample Grinding: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[7] A background spectrum of the empty spectrometer should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile, typically at a concentration of around 1 mg/mL.[8] Further dilution may be necessary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified this compound Dissolution Dissolution in Deuterated Solvent Purified_Compound->Dissolution For NMR & MS Solid_Prep Solid Sample Preparation (e.g., KBr pellet) Purified_Compound->Solid_Prep For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_Prep->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3-cyanopyridine, a pivotal scaffold in medicinal chemistry and materials science. This document details prevalent synthetic methodologies, comprehensive characterization data, and detailed experimental protocols.

Introduction

This compound and its derivatives are a class of heterocyclic compounds of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1] They serve as crucial intermediates in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][3] The versatile reactivity of the amino and cyano groups allows for a multitude of chemical transformations, making this scaffold a valuable building block in drug discovery and development.[3]

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives is through a one-pot, four-component reaction. This approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[1][4] Various catalysts and reaction conditions have been employed to optimize this synthesis, including microwave irradiation and the use of heterogeneous catalysts, which offer advantages such as high yields, short reaction times, and environmentally friendly procedures.[2][4]

General Reaction Scheme

The overall synthetic pathway can be illustrated as a multi-component condensation reaction.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product R1 Aromatic Aldehyde Reaction Condensation R1->Reaction R2 Methyl Ketone R2->Reaction R3 Malononitrile R3->Reaction R4 Ammonium Acetate R4->Reaction Product This compound Derivative Reaction->Product

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of intermediates. Initially, the aromatic aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine. A Michael addition between the arylidenemalononitrile and the enamine, followed by cyclization and aromatization, yields the final this compound product.[2]

G A Aromatic Aldehyde + Malononitrile B Arylidenemalononitrile Intermediate A->B Knoevenagel Condensation E Michael Adduct B->E Michael Addition C Ketone + Ammonium Acetate D Enamine Intermediate C->D Condensation D->E F Cyclized Intermediate (Dihydropyridine) E->F Cyclization G This compound F->G Aromatization (Oxidation)

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocols

General Procedure for the One-Pot Synthesis of this compound Derivatives

This protocol is a generalized procedure based on several reported methods.[1][4][5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.0 - 1.5 mmol)

  • Ammonium acetate (1.5 - 2.5 mmol)

  • Catalyst (e.g., Cu/C, Na₂CaP₂O₇, as specified in the literature)[1][2]

  • Solvent (e.g., ethanol (B145695), acetonitrile, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, ketone, malononitrile, and ammonium acetate.

  • Add the catalyst and the solvent (if applicable).

  • The reaction mixture is then stirred and heated under reflux or irradiated in a microwave oven, with the specific temperature and time depending on the chosen methodology.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solid precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF/methanol mixture) to yield the pure this compound derivative.[4][6]

Characterization Data

The synthesized compounds are typically characterized by various spectroscopic and analytical techniques.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound derivatives shows characteristic absorption bands. The N-H stretching vibrations of the amino group appear in the range of 3300-3500 cm⁻¹.[4] The sharp and intense absorption band for the cyano (C≡N) group is observed around 2200-2230 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons of the amino group (-NH₂) typically appear as a broad singlet.[3] The chemical shifts of the aromatic protons depend on the substitution pattern of the pyridine (B92270) and aryl rings.[4]

  • ¹³C NMR: The carbon of the cyano group (C≡N) typically resonates in the range of 115-120 ppm. The chemical shifts of the other carbon atoms in the pyridine and aryl rings provide further structural confirmation.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula.[1]

Physicochemical Data

The following table summarizes typical characterization data for a representative this compound derivative, 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile.

PropertyValueReference
Molecular Formula C₁₈H₁₂ClN₃[1]
Molecular Weight 305.76 g/mol [1]
Melting Point 229-230 °C[1]
Appearance White solid[1]
IR (KBr, cm⁻¹) 3496, 3363 (NH₂), 2209 (CN)[1]
¹H NMR (CDCl₃, ppm) 5.40 (s, 2H, NH₂), 6.86 (s, 1H, Py-H), 7.46-7.59 (m, 9H, Ar-H)[1]
¹³C NMR (CDCl₃, ppm) 110.9, 116.9, 119.8, 127.3, 128.4, 128.8, 129.0, 129.2, 129.5, 129.7, 129.8, 130.3, 153.8, 160.0[1]

Conclusion

This guide has outlined the efficient synthesis of this compound derivatives via a one-pot, multi-component reaction. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The versatility of this synthetic route allows for the creation of a diverse library of substituted pyridines for further investigation in drug discovery and materials science applications.

References

The Nexus of Bioactivity: A Technical Guide to 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Synthetic Methodologies of a Privileged Scaffold.

Introduction

The 2-amino-3-cyanopyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This heterocyclic motif, characterized by a pyridine (B92270) ring substituted with an amino group at the 2-position and a cyano group at the 3-position, serves as a versatile building block for a vast array of biologically active molecules. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of compounds with a wide spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in modulating key signaling pathways.

Discovery and Historical Perspective

The true significance of this compound in drug discovery, however, became more apparent in subsequent decades. Researchers identified that derivatives of this core structure exhibit a remarkable range of pharmacological activities, including antiviral, antibacterial, and antifungal properties.[1] This has led to its use as a reactive chemical intermediate in the commercial production of nicotinamide (B372718) and in the synthesis of pharmaceuticals such as Ridogrel and Pirenzepine.[1] The continuous interest in this scaffold is driven by the discovery of its derivatives as potent inhibitors of various enzymes and receptors, such as IKK-β, A2A adenosine (B11128) receptor antagonists, and HIV-1 integrase inhibitors.[1][2] This has solidified the status of this compound as a cornerstone in the design of novel therapeutic agents.

Physicochemical Properties

The physical and chemical properties of the core this compound molecule are fundamental to its handling, reactivity, and role as a synthetic precursor.

PropertyValueReference
Molecular Formula C₆H₅N₃[3]
Molecular Weight 119.12 g/mol [4]
Appearance White to pale yellow crystalline solid[3]
Melting Point 132-137 °C
Boiling Point 297.6±25.0 °C (Predicted)[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol (B145695) and dimethylformamide.[3]
pKa 3.09±0.36 (Predicted)[5]

Spectral Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

SpectroscopyKey Features
Infrared (IR) Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C≡N stretching of the cyano group (around 2200-2250 cm⁻¹), and C=C/C=N stretching of the pyridine ring.
¹H NMR Signals corresponding to the protons of the pyridine ring and the amino group. The chemical shifts are influenced by the substituents on the ring.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the cyano group. The chemical shift of the cyano carbon is typically observed in the range of 115-120 ppm.

Experimental Protocols: Synthesis of this compound Derivatives

The synthesis of the this compound scaffold has evolved significantly, with a strong emphasis on efficiency, atom economy, and environmentally benign procedures. One-pot multicomponent reactions have become the preferred method for generating libraries of substituted 2-amino-3-cyanopyridines.

One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines via Microwave Irradiation

This protocol describes a solvent-free, microwave-assisted one-pot condensation for the synthesis of this compound derivatives from an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[6][7]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Dry 25 mL flask

  • Microwave oven with refluxing equipment

  • Ethanol (95%)

Procedure:

  • To a dry 25 mL flask, add the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a refluxing apparatus.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a small amount of ethanol (2 mL).

  • The crude product is then purified by recrystallization from 95% ethanol to afford the pure this compound derivative.

Logical Workflow for One-Pot Synthesis:

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification A Aromatic Aldehyde Mix Mixing in Flask A->Mix B Methyl Ketone B->Mix C Malononitrile C->Mix D Ammonium Acetate D->Mix MWI Microwave Irradiation (7-9 min) Mix->MWI Wash Washing with Ethanol MWI->Wash Recrystallize Recrystallization from 95% Ethanol Wash->Recrystallize Product Pure this compound Derivative Recrystallize->Product

One-pot synthesis workflow.

Signaling Pathways and Therapeutic Applications

The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate the activity of key biological targets. Below are diagrams illustrating the signaling pathways inhibited by these compounds.

IKK-β Inhibition in the NF-κB Signaling Pathway

Certain this compound derivatives have been identified as inhibitors of IκB kinase β (IKK-β), a critical enzyme in the NF-κB signaling pathway.[2] This pathway plays a central role in inflammation, immunity, and cell survival.[8] By inhibiting IKK-β, these compounds can block the activation of NF-κB and subsequently suppress the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IKK_beta IKK-β IKK_complex->IKK_beta IkB IκB IKK_beta->IkB Phosphorylation P_IkB P-IκB IkB->P_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex Degradation Ubiquitination & Degradation P_IkB->Degradation Degradation->NFkB Release Transcription Gene Transcription (Pro-inflammatory mediators) NFkB_n->Transcription Inhibitor This compound Derivative Inhibitor->IKK_beta

Inhibition of the NF-κB pathway.
Antagonism of the A2A Adenosine Receptor Signaling Pathway

This compound derivatives have also been developed as antagonists of the A2A adenosine receptor. This G-protein coupled receptor is involved in various physiological processes, including inflammation and neurotransmission.[9] Antagonizing this receptor can have therapeutic benefits in conditions such as Parkinson's disease.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_R A2A Adenosine Receptor Adenosine->A2A_R Gs Gs Protein A2A_R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of downstream targets Antagonist This compound Derivative Antagonist->A2A_R

Antagonism of the A2A adenosine receptor.
Inhibition of HIV-1 Integrase

A significant application of the this compound scaffold is in the development of HIV-1 integrase inhibitors.[1] Integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the HIV life cycle.[10] Inhibitors based on this scaffold can effectively block this process.

G cluster_virus HIV cluster_host Host Cell vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase Binds to hDNA Host DNA Integrase->hDNA Strand Transfer Integration Integration of Viral DNA hDNA->Integration Replication Viral Replication Integration->Replication Inhibitor This compound Derivative Inhibitor->Integrase

Inhibition of HIV-1 integrase.

Conclusion

This compound has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its journey from an agrochemical intermediate to a cornerstone of modern pharmaceutical research underscores its remarkable versatility. The continued development of innovative and efficient synthetic methodologies, particularly one-pot multicomponent reactions, ensures a steady supply of diverse derivatives for biological screening. As our understanding of complex signaling pathways deepens, the rational design of novel this compound-based molecules holds immense promise for addressing a wide range of unmet medical needs. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.

References

The Diverse Biological Landscape of 2-Amino-3-cyanopyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it an attractive starting point for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the diverse biological activities exhibited by novel this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and HER-2.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives from recent studies.

Compound IDCancer Cell LineIC50 (µM)Reference
4f A549 (Lung)23.78[1]
MKN45 (Gastric)67.61[1]
MCF7 (Breast)53.87[1]
4j A549, MKN45, MCF7Promising Activity[1]
4k A549, MKN45, MCF7Promising Activity[1]
5a MCF-7 (Breast)1.77[2]
HepG2 (Liver)2.71[2]
5e MCF-7 (Breast)1.39[2]
6b HepG2 (Liver)2.68[2]
7b MCF-7 (Breast)6.22[2]
4a HT29 (Colorectal)2.243[3]
7b PIM-1 KinasePromising Inhibitor[3]
4j PC-3 (Prostate)2.0[4]
8 EGFR89-110 nM[4]
12 EGFR89-110 nM[4]
13 EGFR89-110 nM[4]
Compound IV HCT116, Huh7Anti-proliferative[2][5]
3-Cyanopyridine III MCF-7, NCI-H460, SF-2680.02, 0.01, 0.02 µg/mL[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound compounds

  • Cancer cell lines (e.g., A549, MCF7, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Cancer

anticancer_workflow

VEGFR2_pathway

HER2_pathway

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected this compound derivatives.

Compound IDMicroorganismActivity MetricValueReference
2c S. aureusMIC0.039 ± 0.000 µg/mL[6]
B. subtilisMIC0.039 ± 0.000 µg/mL[6]
2c S. aureusInhibition ZoneGood[7]
2d S. aureusInhibition ZoneGood[7]
2b P. aeruginosaInhibition ZoneGood[7]
2f S. aureusInhibition ZoneModerate[7]
2, 4, 6 S. aureus, E. coli, C. albicansActivityPromising[8]
3c E. coliMIC577 µg/mL[9]
B. subtilisMIC288 µg/mL[9]
4b, 4f, 4h, 4j, 4p Various bacteria and fungiActivityMaximum[10]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • This compound compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar (B569324) plates

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Bacterial culture broth

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the this compound compounds onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound.

Enzyme Inhibitory Activity

Beyond their anticancer and antimicrobial effects, this compound derivatives have been investigated as inhibitors of various enzymes, including kinases and carbonic anhydrases. This inhibitory activity is often the basis for their therapeutic potential.

Quantitative Enzyme Inhibitory Data

The following table highlights the enzyme inhibitory activity of certain this compound derivatives.

Compound IDTarget EnzymeKi (µM)Reference
7d hCA I2.84
7b hCA II2.56
Novel Derivatives IKK-βPotent Inhibitors[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • This compound compounds

  • Recombinant kinase (e.g., VEGFR-2, IKK-β)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound or vehicle control in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For example, with an ADP-Glo™ assay, a reagent is added to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence of each well. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

IKK-β Signaling Pathway

IKK_pathway

Molecular Docking

To understand the molecular basis of the observed biological activities, molecular docking studies are often employed. These computational methods predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction.

General Workflow for Molecular Docking
  • Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the this compound derivative and optimize its geometry.

  • Binding Site Definition: Identify the active site or binding pocket of the target protein.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site in various conformations and orientations.

  • Scoring and Analysis: The docking program calculates a score for each pose, representing the predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

This in-depth guide provides a solid foundation for researchers interested in the biological activities of this compound scaffolds. The presented data, protocols, and pathway diagrams are intended to facilitate the design and execution of further studies aimed at developing novel therapeutic agents based on this versatile chemical core.

References

The Versatile Scaffold: An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-cyanopyridine is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic cyano group, and an electron-deficient pyridine (B92270) ring bestows upon it a rich and versatile reactivity profile. This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, serving as a critical resource for researchers engaged in the synthesis of novel heterocyclic systems and the development of new therapeutic agents. The scaffold's ability to participate in a multitude of chemical transformations makes it a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3]

Introduction

The pyridine ring is a ubiquitous structural motif in natural products, pharmaceuticals, and functional materials.[3][4] Among the vast family of pyridine derivatives, 2-amino-3-cyanopyridines stand out as highly versatile intermediates for the synthesis of a variety of fused heterocyclic systems.[1][4] Their importance is underscored by their role as precursors to commercial pharmaceuticals like Ridogrel and Pirenzepine and their identification as potent inhibitors of various biological targets, including IKK-β and HIV-1 integrase.[2][5][6] This guide will delve into the core reactivity of the this compound scaffold, detailing the mechanisms of its key reactions and providing practical experimental insights.

Synthesis of the this compound Core

The most prevalent and efficient method for synthesizing the this compound core is through a one-pot, four-component reaction. This typically involves the condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium (B1175870) acetate.[5][7][8] This multicomponent reaction (MCR) approach is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[4][9]

General Reaction Mechanism

The reaction is believed to proceed through a series of interconnected steps, as illustrated in the diagram below. The process is often catalyzed by various agents, including Lewis acids, solid-supported catalysts, or facilitated by non-conventional energy sources like microwave irradiation to enhance reaction rates and yields.[5][7][9]

G reactants Aldehyde + Ketone + Malononitrile + NH4OAc imine Imine Formation reactants->imine knoevenagel Knoevenagel Condensation reactants->knoevenagel imine_intermediate Imine Intermediate imine->imine_intermediate vinylogous_anion Vinylogous Anion knoevenagel->vinylogous_anion michael Michael Addition imine_intermediate->michael vinylogous_anion->michael adduct Michael Adduct michael->adduct cyclization Intramolecular Cyclization adduct->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine aromatization Aromatization (Oxidation) dihydropyridine->aromatization product This compound aromatization->product G start This compound cyclization Intermolecular Cyclization start->cyclization reagent Formamide (HCONH₂) reagent->cyclization product Pyrido[2,3-d]pyrimidine cyclization->product

References

2-Amino-3-cyanopyridine: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-amino-3-cyanopyridine as a pivotal precursor in the construction of a diverse array of heterocyclic compounds. Renowned for its inherent reactivity, this scaffold serves as a fundamental building block for the synthesis of fused heterocyclic systems, notably pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, many of which exhibit significant biological and pharmacological activities. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, provides explicit experimental protocols for seminal reactions, and illustrates reaction mechanisms and workflows through Graphviz diagrams. The content herein is curated to support researchers and professionals in the fields of medicinal chemistry and drug development in their endeavors to leverage the synthetic potential of this compound.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules. Among the myriad of heterocyclic scaffolds, the pyridine (B92270) ring is a ubiquitous structural motif.[1] this compound, a polysubstituted pyridine, has emerged as a particularly valuable and versatile intermediate in organic synthesis.[2] Its strategic placement of an amino and a cyano group facilitates a variety of cyclization reactions, making it an ideal starting material for the synthesis of fused heterocyclic systems.[3] The derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiotonic properties.[2][4] This guide will explore the synthesis of this compound derivatives and their subsequent transformation into medicinally relevant heterocyclic structures.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs), which offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[3] A common and effective method involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[5][6]

General One-Pot Synthetic Protocol

A widely employed method for the synthesis of this compound derivatives involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[7] Microwave-assisted synthesis has been shown to be particularly effective, often leading to high yields in short reaction times without the need for a solvent.[5][6]

Table 1: One-Pot Synthesis of this compound Derivatives under Microwave Irradiation [6]

EntryAldehyde (ArCHO)Ketone (RCOCH₃)Time (min)Yield (%)
4a4-ClC₆H₄4-OCH₃C₆H₄883
4b4-OCH₃C₆H₄4-OCH₃C₆H₄780
4c4-OCH₃C₆H₄2,4-Cl₂C₆H₃775
4d4-OCH₃C₆H₄C₆H₅985
4e4-ClC₆H₄2,4-Cl₂C₆H₃972
4f4-ClC₆H₄4-FC₆H₄878
Experimental Protocol: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine (4a)[6]
  • A dry 25 mL flask is charged with 4-chlorobenzaldehyde (B46862) (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is placed in a microwave oven and connected to a refluxing apparatus.

  • The mixture is irradiated for 8 minutes.

  • After completion, the reaction mixture is washed with ethanol (B145695) (2 mL).

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure product.

Yield: 83%. Colorless crystals. Melting Point: 195–196 °C. IR (KBr): ν 3454 and 3361 (NH₂), 3232 (ArH), 2201 (CN) cm⁻¹. ¹H NMR (400MHz, DMSO-d₆): δ 8.12 (2H, d, J=8.4 Hz, ArH), 7.70 (2H, d, J=8.4 Hz, ArH), 7.63 (2H, d, J=8.4 Hz, ArH), 7.23 (1H, s, PyrH), 7.04 (2H, d, J=8.4 Hz, ArH), 6.99 (2H, s, NH₂), 3.83 (3H, s, OCH₃).

Workflow for the One-Pot Synthesis of 2-Amino-3-cyanopyridines

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates A Aldehyde (ArCHO) E One-Pot Reaction (Microwave Irradiation) F Imine Formation A->F G Alkylidenemalononitrile Formation A->G B Ketone (RCOCH3) C Malononitrile C->G D Ammonium Acetate D->F E->F H Michael Addition F->H G->H I Cyclization & Aromatization H->I J This compound Derivative I->J

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects.[8][9] They are typically synthesized by reacting this compound derivatives with various one-carbon synthons like formamide, urea, thiourea, or carbon disulfide.[10]

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives [10]

Starting Material (this compound derivative)ReagentProduct
2-Amino-4,6-disubstituted-3-cyanopyridineFormamide4-Aminopyrido[2,3-d]pyrimidine
2-Amino-4,6-disubstituted-3-cyanopyridineUrea4-Amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine
2-Amino-4,6-disubstituted-3-cyanopyridineThiourea4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine
2-Amino-4,6-disubstituted-3-cyanopyridineCarbon Disulfide4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine
  • A mixture of 2-amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide (0.01 mol) and carbon disulfide (0.011 mol) in absolute ethanol (20 mL) is prepared.

  • Potassium hydroxide (B78521) (0.012 mol) is added to the mixture.

  • The reaction mixture is refluxed for 10 hours, with progress monitored by TLC.

  • After cooling to room temperature, the mixture is poured into crushed ice and neutralized with HCl.

  • The resulting precipitate is filtered off and dried.

Yield: 85%. Dark brown powder. Melting Point: 310–312 °C.

A general procedure involves heating a mixture of the this compound derivative with an excess of formamide. The reaction mixture is typically refluxed for several hours. After cooling, the product often precipitates and can be collected by filtration.

Reaction Scheme for Pyrido[2,3-d]pyrimidine Synthesis

G A This compound C Cyclocondensation A->C B One-Carbon Synthon (e.g., Formamide, Urea, CS2) B->C D Pyrido[2,3-d]pyrimidine C->D

Caption: Synthesis of Pyrido[2,3-d]pyrimidines from this compound.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds synthesized from this compound derivatives. The Thorpe-Ziegler reaction is a key method for the synthesis of 3-aminothieno[2,3-b]pyridines.[11][12] This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. In the context of thieno[2,3-b]pyridine (B153569) synthesis, a common starting material is a 2-(cyanomethylthio)-3-cyanopyridine derivative, which is prepared by the S-alkylation of a 2-thioxo-3-cyanopyridine.

Table 3: Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carboxamides [11]

2-Thioxo-1,2-dihydropyridine-3-carbonitrileN-Aryl-2-chloroacetamideBaseSolventProduct
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileN-Phenyl-2-chloroacetamide10% aq. KOHDMF3-Amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
4-(Methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileN-(4-Chlorophenyl)-2-chloroacetamide10% aq. KOHDMF3-Amino-N-(4-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • To a mixture of the appropriate 2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), the corresponding N-aryl-2-chloroacetamide (20 mmol) is added.

  • The resulting mixture is stirred for 30–40 minutes at room temperature.

  • Another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) is then added.

  • The mixture is stirred for an additional 1–2 hours at room temperature.

  • The reaction mixture is then poured into water.

  • The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Thorpe-Ziegler Reaction Mechanism for Thieno[2,3-b]pyridine Synthesis

G cluster_start Starting Materials A 2-Thioxo-3-cyanopyridine C S-Alkylation A->C B α-Haloacetamide B->C D 2-(Cyanomethylthio)- 3-cyanopyridine Intermediate C->D E Base-catalyzed Intramolecular Cyclization (Thorpe-Ziegler) D->E F Tautomerization E->F G 3-Aminothieno[2,3-b]pyridine F->G

Caption: Thorpe-Ziegler reaction pathway for the synthesis of 3-aminothieno[2,3-b]pyridines.

Biological Activities of this compound Derivatives and their Heterocyclic Products

Derivatives of this compound and the resulting fused heterocyclic systems have been the subject of extensive biological evaluation, revealing a wide array of pharmacological activities.

Antimicrobial Activity

Numerous studies have reported the antibacterial and antifungal properties of this compound derivatives. The presence of various substituents on the pyridine ring can significantly influence their antimicrobial efficacy.

Table 4: Antimicrobial Activity of Selected this compound Derivatives [1]

CompoundBacterial StrainZone of Inhibition (mm)
2cS. aureusHigh Activity
2dS. aureusHigh Activity
2bP. aeruginosaHigh Activity
2fS. aureusModerate Activity
2cB. subtilisModerate Activity

(Note: "High" and "Moderate" activity are as described in the source material relative to the standard, Benzyl penicillin.)

Anticancer Activity

The fused heterocyclic compounds derived from this compound, particularly pyrido[2,3-d]pyrimidines, have shown significant potential as anticancer agents.[8][9][13] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases.

Table 5: In Vitro Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives [8][9][13]

CompoundCancer Cell LineIC₅₀ (µM)
Pyrido[2,3-d]pyrimidine 4MCF-7 (Breast)0.57
Pyrido[2,3-d]pyrimidine 11MCF-7 (Breast)1.31
Pyrido[2,3-d]pyrimidine 4HepG2 (Liver)1.13
Pyrido[2,3-d]pyrimidine 11HepG2 (Liver)0.99
Pyrido[2,3-d]pyrimidine 5aHepG-2 (Liver)0.3
Pyrido[2,3-d]pyrimidine 5aPC-3 (Prostate)6.6
Pyrido[2,3-d]pyrimidine 5aHCT-116 (Colon)7
Cyanopyridone 5aMCF-7 (Breast)1.77
Cyanopyridone 5eMCF-7 (Breast)1.39
Cyanopyridone 6bHepG2 (Liver)2.68

Potential Mechanism of Action for Anticancer Pyrido[2,3-d]pyrimidines

G A Pyrido[2,3-d]pyrimidine Derivative B Kinase (e.g., PIM-1, VEGFR-2, HER-2) A->B Binds to C Inhibition of Kinase Activity B->C D Disruption of Downstream Signaling Pathways C->D E Induction of Apoptosis D->E F Cell Cycle Arrest D->F G Inhibition of Cell Proliferation E->G F->G

Caption: A simplified proposed signaling pathway for the anticancer activity of pyrido[2,3-d]pyrimidine derivatives.

Conclusion

This compound has unequivocally established its role as a cornerstone in the synthesis of a multitude of heterocyclic compounds. Its inherent reactivity, coupled with the efficiency of modern synthetic methods like multicomponent reactions, provides a robust platform for the generation of diverse molecular architectures. The resulting fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, continue to be a rich source of compounds with promising therapeutic potential, especially in the realms of antimicrobial and anticancer drug discovery. This guide has provided a snapshot of the synthetic versatility of this compound, offering valuable protocols, data, and mechanistic insights to aid researchers in this dynamic field of medicinal chemistry.

References

In Silico Prediction of 2-Amino-3-cyanopyridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-3-cyanopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory effects. The amenability of the this compound core to diverse chemical modifications allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery campaigns.

This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound derivatives. By leveraging computational tools, researchers can accelerate the identification of promising lead compounds, optimize their properties, and gain insights into their mechanisms of action before committing to costly and time-consuming experimental synthesis and testing. This guide covers key in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and presents relevant quantitative data and detailed experimental protocols.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the reported in vitro bioactivity of various this compound derivatives against several key biological targets and cancer cell lines. This quantitative data serves as a foundation for developing and validating in silico predictive models.

Table 1: Anticancer Activity of this compound Derivatives against Cancer Cell Lines

Compound ID/SeriesCancer Cell LineBioactivity (IC50, µM)Reference
5a MCF-7 (Breast)1.77 ± 0.10[1]
HepG2 (Liver)2.71 ± 0.15[1]
5e MCF-7 (Breast)1.39 ± 0.08[1]
6b HepG2 (Liver)2.68[1]
7b MCF-7 (Breast)6.22 ± 0.34[1]
7c MCF-7 (Breast)9.28 ± 0.50[1]
HepG2 (Liver)5.04 ± 0.27[1]
Compound 4 MCF-7 (Breast)6.06[2]
A549 (Lung)6.372[2]
Compound 7 MCF-7 (Breast)5.696[2]
A549 (Lung)5.768[2]
Compound 6d A549 (Lung)8.13 ± 0.66[2]
Compound 3b A549 (Lung)16.74 ± 0.45[2]
Compound 3p A549 (Lung)10.57 ± 0.54[2]
Compound 4f A549 (Lung)23.78[3]
MKN45 (Gastric)67.61[3]
MCF7 (Breast)53.87[3]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound ID/SeriesTarget EnzymeBioactivity (IC50/Ki, µM)Reference
Compound Series 5 VEGFR-2IC50: 0.06 - 0.12[1]
Compound 7d Carbonic Anhydrase I (hCA I)Ki: 2.84[4]
Compound 7b Carbonic Anhydrase II (hCA II)Ki: 2.56[4]
Compound 5d Carbonic Anhydrase I (hCA I)IC50: 33[5]
Carbonic Anhydrase II (hCA II)IC50: 56[5]
Compound 5b Carbonic Anhydrase I (hCA I)IC50: 34[5]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments discussed in this guide. These protocols are representative of the workflows used in the cited literature for the bioactivity prediction of this compound derivatives and other kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a mathematical model that correlates the chemical structure of this compound derivatives with their biological activity.

Methodology:

  • Data Set Preparation:

    • A dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values) against a specific target (e.g., a kinase or a cancer cell line) is compiled.

    • The biological activity data is converted to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

    • The dataset is divided into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.

  • Molecular Descriptor Calculation:

    • The 2D or 3D structures of all compounds in the dataset are generated and optimized using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • A wide range of molecular descriptors are calculated for each compound. These can include:

      • 1D descriptors: Molecular weight, atom counts, etc.

      • 2D descriptors: Topological indices, connectivity indices, etc.

      • 3D descriptors: Geometrical descriptors, surface area, volume, etc.

      • Physicochemical descriptors: LogP, polar surface area (PSA), etc.

  • Model Development and Validation:

    • A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest), is used to build a regression model that links the calculated descriptors (independent variables) to the biological activity (dependent variable) for the training set.

    • The model is validated internally using techniques like leave-one-out cross-validation (q²) to assess its robustness and predictive power.

    • The predictive ability of the model is further evaluated using the external test set by calculating the squared correlation coefficient (R²).

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound derivatives to the active site of a target protein.

Methodology (Example for VEGFR-2):

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using software like AutoDock Tools.

    • The 3D structures of the this compound derivatives (ligands) are generated and their energy is minimized.

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. The dimensions and center of the grid box are typically determined based on the position of the co-crystallized ligand in the PDB structure. For VEGFR-2 (PDB: 4ASD), the grid box can be centered on the co-crystallized ligand sorafenib.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to systematically search for the optimal binding poses of each ligand within the defined grid box.

    • The docking process generates multiple binding conformations for each ligand and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.

    • The docking scores are used to rank the compounds in terms of their predicted binding affinity.

In Silico ADMET Prediction

Objective: To predict the pharmacokinetic and toxicological properties of this compound derivatives.

Methodology:

  • Compound Input:

    • The 2D or 3D structures of the candidate compounds are used as input for ADMET prediction software or web servers (e.g., SwissADME, admetSAR).

  • Property Prediction:

    • The software calculates a range of ADMET-related properties based on established models and algorithms. These properties often include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, hERG inhibition.

  • Analysis and Filtering:

    • The predicted ADMET properties are analyzed to identify potential liabilities for each compound.

    • Compounds with unfavorable predicted ADMET profiles (e.g., poor absorption, high toxicity) can be deprioritized or flagged for further optimization.

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key concepts related to the in silico prediction of this compound bioactivity.

In_Silico_Workflow cluster_data Data Collection & Preparation cluster_models In Silico Modeling cluster_analysis Analysis & Prioritization Data Compound Library (2-Amino-3-cyanopyridines) QSAR QSAR Model Development Data->QSAR Docking Molecular Docking (Target-based) Data->Docking ADMET ADMET Prediction Data->ADMET Activity Biological Activity Data (IC50/Ki) Activity->QSAR Analysis Hit Identification & Lead Optimization QSAR->Analysis Docking->Analysis ADMET->Analysis Synthesis Experimental Synthesis & Testing Analysis->Synthesis

General workflow for in silico bioactivity prediction.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates AKT->Proliferation MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation

Simplified VEGFR-2 signaling pathway and its inhibition.

Pim1_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 Induce Transcription Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylate Inhibitor This compound Inhibitor Inhibitor->Pim1 Inhibits Apoptosis Inhibition of Apoptosis & Cell Cycle Progression Substrates->Apoptosis

Pim-1 kinase signaling pathway and its inhibition.

CAII_Mechanism CAII Carbonic Anhydrase II (with Zn2+) H2CO3 H2CO3 CAII->H2CO3 Catalyzes Inhibitor This compound Inhibitor Inhibitor->CAII Inhibits CO2 CO2 + H2O CO2->CAII Binds HCO3 HCO3- + H+ H2CO3->HCO3 Dissociates

Mechanism of Carbonic Anhydrase II and its inhibition.

Conclusion

The in silico prediction of bioactivity for this compound derivatives represents a powerful and efficient approach in modern drug discovery. By integrating QSAR, molecular docking, and ADMET prediction, researchers can systematically screen and prioritize compounds, optimize their pharmacological profiles, and gain a deeper understanding of their structure-activity relationships and mechanisms of action. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the rational design and development of novel therapeutics based on the versatile this compound scaffold. As computational methods continue to evolve in accuracy and sophistication, their role in accelerating the journey from hit identification to clinical candidate is expected to become even more prominent.

References

Quantum Chemical Studies of 2-Amino-3-cyanopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the quantum chemical studies of 2-Amino-3-cyanopyridine, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] This document synthesizes theoretical and experimental findings to elucidate the molecular structure, vibrational signatures, electronic properties, and non-linear optical (NLO) characteristics of this molecule. All computational data is presented in structured tables for clarity, and detailed methodologies for the cited studies are provided. Visualizations of key computational workflows and conceptual relationships are rendered using Graphviz to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a pivotal intermediate in the synthesis of a wide range of novel heterocyclic systems.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including as IKK-β inhibitors, A2A adenosine (B11128) receptor antagonists, and potential antiviral and antibacterial agents.[2][4] The dual functionality of the amino and cyano groups on the pyridine (B92270) ring allows for diverse chemical transformations, making it a valuable starting material for constructing complex molecular architectures and fused heterocyclic compounds.[1] Understanding the fundamental quantum chemical properties of the this compound core is crucial for the rational design of new derivatives with tailored biological or material properties.

This guide leverages data from various quantum chemical studies, primarily employing Density Functional Theory (DFT), to provide a detailed analysis of the molecule's characteristics.

Computational and Experimental Methodologies

The data presented in this guide is derived from computational studies, predominantly using Density Functional Theory (DFT) with the B3LYP functional and various basis sets such as 6-311++G(d,p).[5][6] Experimental data for comparison is obtained from spectroscopic techniques like Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][7][8]

Computational Protocol: Density Functional Theory (DFT)

The standard computational protocol for the quantum chemical analysis of this compound and its derivatives involves the following steps:

  • Geometry Optimization: The molecular structure is optimized to find the global minimum on the potential energy surface. This is typically performed using the B3LYP method with a 6-311++G(d,p) basis set.[6][9] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.[6]

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., 0.955 for frequencies above 1800 cm⁻¹ and 0.977 for those below) to better match experimental data, as DFT methods tend to overestimate vibrational modes.[5][6]

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[9][10]

  • Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β₀), a measure of the NLO activity, is calculated to evaluate the material's potential for applications in optoelectronics.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization, which contribute to the molecule's stability.[9]

G Computational Workflow for Quantum Chemical Analysis cluster_input Input cluster_computation DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Property Calculation geom_opt->elec_prop nlo_prop NLO Property Calculation geom_opt->nlo_prop nbo_anal NBO Analysis geom_opt->nbo_anal opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra Predicted IR/Raman Spectra vib_freq->spectra homo_lumo HOMO-LUMO Energies & Energy Gap elec_prop->homo_lumo hyperpol Hyperpolarizability (β₀) nlo_prop->hyperpol interactions Intramolecular Interactions nbo_anal->interactions

Figure 1: A diagram illustrating the typical computational workflow for the quantum chemical analysis of this compound.
Experimental Protocols

  • FT-IR and FT-Raman Spectroscopy: Experimental FT-IR spectra are typically recorded using KBr pellets on a spectrophotometer in the 4000-400 cm⁻¹ range.[9] FT-Raman spectra are recorded using a suitable spectrometer with a laser excitation source.[10]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers, typically at frequencies like 300 MHz or 400 MHz, using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported relative to an internal standard like TMS.[11]

Molecular Structure and Geometry

The optimized molecular geometry of this compound has been determined through DFT calculations. The pyridine ring, along with the amino and cyano substituents, influences the overall planarity and electronic distribution of the molecule. Below are tabulated optimized geometrical parameters.

Table 1: Selected Optimized Bond Lengths (Å) for Cyanopyridine Derivatives

Bond 2-Cyanopyridine[6] 3-Cyanopyridine[6] 4-Cyanopyridine[6] 2-Amino-3-nitropyridine[9]
C-CN 1.435 1.435 1.435 -
C≡N 1.155 1.155 1.155 -
C-C (ring avg.) 1.379 1.397 1.382 -
C-H (ring avg.) 1.084 1.084 1.084 -
C-NH₂ - - - 1.365 (B3LYP)

| C-NO₂ | - | - | - | 1.444 (B3LYP) |

Note: Data for the parent this compound is inferred from studies on closely related molecules, as a comprehensive table for the parent compound was not available in the searched literature.

Table 2: Selected Optimized Bond Angles (°) for Cyanopyridine Derivatives

Angle 2-Cyanopyridine[6] 3-Cyanopyridine[6] 4-Cyanopyridine[6] 2-Amino-3-nitropyridine[9]
C-C-C (ring) 117.8 - 120.3 118.2 - 120.1 118.9 - 121.2 -
C-N-C (ring) 117.8 117.2 116.4 117.4 (B3LYP)
C-C-CN 122.1 121.0 120.9 -

| N-C-C (amino) | - | - | - | 123.1 (B3LYP) |

Note: As with bond lengths, these values are drawn from studies on similar compounds to provide a representative understanding.

Vibrational Spectral Analysis

Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed fingerprint of the molecular structure. The characteristic vibrational modes of this compound are summarized below.

Table 3: Key Vibrational Frequencies (cm⁻¹) and Assignments

Vibrational Mode Experimental Range[4][5] Theoretical (Scaled) Range[5][6] Description
N-H stretching (amino) 3307 - 3496 ~3466, 3359 Asymmetric and symmetric stretching of the NH₂ group.
C-H stretching (aromatic) 3000 - 3232 ~3100 - 3221 Stretching vibrations of the C-H bonds on the pyridine ring.
C≡N stretching (cyano) 2201 - 2215 ~2202 - 2289 Characteristic stretching of the nitrile group.
N-H bending (amino) ~1639 ~1640 Scissoring/bending motion of the NH₂ group.

| C=C / C=N stretching (ring) | 1544 - 1614 | ~1550 - 1600 | Stretching vibrations within the pyridine ring. |

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound are crucial for understanding its reactivity and potential applications in materials science. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding.

G HOMO-LUMO Relationship to Molecular Properties cluster_properties Correlated Properties HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap ΔE = E_LUMO - E_HOMO (Energy Gap) HOMO->EnergyGap Reactivity Chemical Reactivity HOMO->Reactivity Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap LUMO->Reactivity Electron Acceptor EnergyGap->Reactivity Stability Kinetic Stability EnergyGap->Stability NLO Non-Linear Optical (NLO) Properties EnergyGap->NLO Electronic Electronic Transitions (UV-Vis Spectra) EnergyGap->Electronic

Figure 2: The relationship between HOMO, LUMO, the energy gap, and key molecular properties.

The HOMO is typically localized on the electron-donating amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the electron-withdrawing cyano group and the pyridine ring, marking the likely sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller energy gap suggests higher reactivity and potentially larger NLO properties.

Table 4: Frontier Molecular Orbital Energies and Energy Gap for Related Pyridine Derivatives

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Computational Method Reference
2-Amino-3-nitropyridine -6.65 -2.69 3.96 B3LYP/6-311++G(d,p) [9]
2-Amino-6-methylpyridine -5.69 -0.65 5.04 B3LYP/6-311+G(d,p) [10]
2-Cyanopyridine -7.42 -1.78 5.64 B3LYP/6-311++G(d,p) [6]
3-Cyanopyridine -7.63 -1.89 5.74 B3LYP/6-311++G(d,p) [6]

| 4-Cyanopyridine | -7.60 | -1.98 | 5.62 | B3LYP/6-311++G(d,p) |[6] |

Note: The presence of both a strong donor (amino) and a strong acceptor (cyano) group in this compound is expected to result in a smaller HOMO-LUMO gap compared to the individual substituted pyridines, suggesting enhanced reactivity and potential for NLO applications.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit high non-linear optical (NLO) activity. The structure of this compound, with its amino donor and cyano acceptor on the pyridine ring, makes it a candidate for NLO materials. The first-order hyperpolarizability (β₀) is the key parameter for quantifying second-order NLO response. While specific calculated values for the parent this compound are not detailed in the searched literature, studies on similar donor-acceptor pyridine systems confirm their potential for NLO applications.[1]

Conclusion

This technical guide has synthesized available quantum chemical data to provide a detailed profile of this compound. The analysis of its optimized geometry, vibrational spectra, and electronic properties confirms the significant influence of the amino and cyano substituents on the pyridine core. The molecule's electronic structure, characterized by a potentially low HOMO-LUMO energy gap, suggests a high degree of chemical reactivity and a promising potential for applications in the development of non-linear optical materials. The data and methodologies presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel this compound derivatives for applications in drug discovery and materials science.

References

Methodological & Application

One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-cyanopyridine derivatives are a pivotal class of heterocyclic compounds widely recognized for their significant biological and pharmacological activities. They serve as crucial scaffolds in medicinal chemistry for the development of novel therapeutic agents, exhibiting properties such as antimicrobial, antiviral, antitumor, and anti-inflammatory activities.[1] The development of efficient, cost-effective, and environmentally benign synthetic methodologies for these compounds is of paramount importance. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2] This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound derivatives, focusing on various catalytic systems and reaction conditions.

General Reaction Scheme

The one-pot synthesis of this compound derivatives typically involves a four-component condensation reaction between an aldehyde, a ketone (or a compound with an active methylene (B1212753) group like cyclohexanone), malononitrile (B47326), and an ammonium (B1175870) source, commonly ammonium acetate (B1210297).[1][3] The reaction proceeds through a cascade of intermediates, including the formation of an α,β-unsaturated nitrile (a Knoevenagel condensation product) and an enamine, followed by a Michael addition, cyclization, and subsequent aromatization to yield the final pyridine (B92270) product.[4]

General_Reaction_Workflow reagents Starting Materials: - Aldehyde - Ketone/Active Methylene Compound - Malononitrile - Ammonium Acetate one_pot One-Pot Reaction Vessel reagents->one_pot 1. Mixing conditions Reaction Conditions: - Catalyst - Solvent (or solvent-free) - Temperature - Time workup Reaction Work-up: - Cooling - Addition of Water/Ethanol (B145695) - Filtration one_pot->workup 2. Reaction purification Purification: - Recrystallization workup->purification 3. Isolation product This compound Derivative purification->product 4. Final Product

Caption: A generalized experimental workflow for the one-pot synthesis of this compound derivatives.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly influences the efficiency and yield of the synthesis. Below is a summary of quantitative data from various reported protocols.

CatalystAldehyde (Example)Ketone (Example)ConditionsTimeYield (%)Reference
Nanostructured Na₂CaP₂O₇ BenzaldehydeAcetophenone (B1666503)Solvent-free, 80 °C30-60 min84-94[4]
Copper Nanoparticles on Charcoal (Cu/C) BenzaldehydeAcetophenoneAcetonitrile, reflux6 h86-94[1]
Fructose 4-MethoxybenzaldehydeCyclohexanoneEthanol, Room Temp.31 min89[5]
Maltose 4-MethoxybenzaldehydeCyclohexanoneEthanol, Room Temp.37 min85[5]
TBBDA/PBBS BenzaldehydeAcetophenoneSolvent-free, 100 °C30-45 min85-95[6][7]
Zinc Zirconium Phosphate (ZPZn) BenzaldehydeAcetophenoneSolvent-free, 100 °C30-60 minFair to Excellent[3]
Ultrasonic Irradiation (catalyst-free) BenzaldehydeAcetophenoneSolvent-free, Room Temp.4-25 min85-99[8]
Microwave Irradiation (catalyst-free) Aromatic AldehydesMethyl KetonesSolvent-free7-9 min72-86[9][10]
Fe₃O₄@THAM-Mercaptopyrimidine Aromatic AldehydesAcetophenonesSolvent-free, 70 °CNot specifiedHigh

Experimental Protocols

Protocol 1: Green Synthesis using Nanostructured Na₂CaP₂O₇ as a Heterogeneous Catalyst

This protocol details a solvent-free synthesis of this compound derivatives using a reusable and environmentally friendly catalyst.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., acetophenone or cyclohexanone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured Na₂CaP₂O₇ catalyst (specify loading, e.g., 10 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (1 mmol), ammonium acetate (1.5 mmol), and the nanostructured Na₂CaP₂O₇ catalyst.

  • Heat the mixture at 80 °C under solvent-free conditions with stirring for the appropriate time (typically 30-60 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for a few minutes.

  • Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.

  • The catalyst can be recovered from the filtrate for reuse.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Protocol 2: Synthesis using Copper Nanoparticles on Charcoal (Cu/C)

This method employs a heterogeneous copper-based catalyst that can be easily recovered and reused.[1][11]

Materials:

  • Aldehyde (1 mmol)

  • Ketone (1 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2 mmol)

  • Copper nanoparticles on charcoal (Cu/C) (2 mol%)

  • Acetonitrile

Procedure:

  • To a solution of the aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.5 mmol), and ammonium acetate (2 mmol) in acetonitrile, add the Cu/C catalyst (2 mol%).

  • Reflux the reaction mixture for the required time (typically 6 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield the desired product.

Protocol 3: Catalyst-Free Synthesis under Ultrasonic Irradiation

This protocol offers a green and rapid synthesis by avoiding the use of a catalyst and organic solvents.[8][12]

Materials:

  • Aromatic aldehyde (5 mmol)

  • Ketone (e.g., acetophenone) (5 mmol)

  • Malononitrile (5 mmol)

  • Ammonium acetate (6 mmol)

Procedure:

  • In a flask, mix the aromatic aldehyde (5 mmol), ketone (5 mmol), malononitrile (5 mmol), and ammonium acetate (6 mmol).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by TLC (reaction times are typically very short, ranging from 4 to 25 minutes).

  • Once the reaction is complete, add cold water to the mixture and stir.

  • Pour the mixture into ice water to precipitate the solid product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure compound.

Signaling Pathways and Logical Relationships

The proposed mechanism for the one-pot synthesis of this compound derivatives involves several key steps, as illustrated in the diagram below. The reaction is initiated by two parallel condensations: the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile, and the formation of an enamine from the ketone and ammonium acetate. This is followed by a Michael addition of the enamine to the arylidenemalononitrile, subsequent cyclization, and finally aromatization to yield the stable pyridine ring.

Reaction_Mechanism aldehyde Aldehyde knoevenagel Arylidenemalononitrile (Knoevenagel Adduct) aldehyde->knoevenagel Condensation malononitrile Malononitrile malononitrile->knoevenagel ketone Ketone enamine Enamine ketone->enamine Condensation ammonium_acetate Ammonium Acetate ammonium_acetate->enamine michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition enamine->michael_adduct cyclized_intermediate Cyclized Dihydropyridine michael_adduct->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis of this compound derivatives.

Conclusion

The one-pot synthesis of this compound derivatives is a highly efficient and versatile method that can be adapted to various laboratory settings and green chemistry principles. The choice of catalyst and energy source allows for optimization of reaction times, yields, and environmental impact. The protocols provided herein offer a starting point for researchers to explore and develop novel derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for Multicomponent Synthesis of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The described methods focus on efficient, one-pot, four-component reactions, highlighting various catalytic systems and reaction conditions.

Introduction

This compound derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] They also serve as crucial building blocks for the synthesis of more complex fused heterocyclic systems.[4][5] Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of these compounds, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[6][7][8]

This document outlines protocols for the four-component synthesis of 2-amino-3-cyanopyridines from an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), utilizing different catalytic systems.

Comparative Data of Catalytic Systems

The following table summarizes the performance of various catalysts in the four-component synthesis of 2-amino-3-cyanopyridines, providing a comparative overview of their efficiency under different reaction conditions.

CatalystAldehydeKetoneSolventTemperature (°C)Time (h)Yield (%)Reference
Copper Nanoparticles on Charcoal (Cu/C)BenzaldehydeAcetophenone (B1666503)Acetonitrile (B52724)80692[An efficient and convenient method was developed for synthesis of this compound derivatives via the four-component coupling reaction...[1]]
Nanostructured Na2CaP2O7BenzaldehydeAcetophenoneSolvent-free800.594[A facile and novel synthesis of thirteen this compound derivatives 5(a–m) by a one-pot multicomponent reactions (MCRs) is described...[4]]
Zinc Zirconium Phosphate (ZPZn)BenzaldehydeAcetophenoneSolvent-free100195[A simple and efficient procedure for the synthesis of 2-amino-3-cyanopyridines from aldehydes, ketones, malononitrile, and ammonium acetate...[6]]
N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA)4-ChlorobenzaldehydeAcetophenoneSolvent-free1200.3396[A series of 2-amino-3-cyanopyridines were obtained from aryl aldehydes, substituted acetophenones, malononitrile and ammonium acetate in good to excellent yields...[9][10]]
Fe3O4@THAM-MercaptopyrimidineBenzaldehydeAcetophenoneSolvent-free700.595[In this research, Fe₃O₄@THAM-Mercaptopyrimidine magnetic nano-catalyst was used for the synthesis of this compound derivatives...[11]]

Experimental Protocols

Protocol 1: Synthesis using Copper Nanoparticles on Charcoal (Cu/C)

This protocol describes a method for the synthesis of this compound derivatives using a heterogeneous and recyclable copper nanocatalyst.[1][2]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Copper nanoparticles on charcoal (Cu/C) (2.0 mol%)

  • Acetonitrile (2.0 mL)

  • Celite

  • Hot ethanol (B145695)

Procedure:

  • To a 25 mL flask, add the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and Cu/C nanocatalyst (2.0 mol%).

  • Add acetonitrile (2.0 mL) to the flask.

  • Stir the reaction mixture at 80 °C under an ambient atmosphere.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (10:1).

  • Upon completion, filter the hot reaction mixture through a pad of Celite.

  • Wash the Celite pad with hot ethanol (3 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Solvent-Free Synthesis using Nanostructured Na2CaP2O7

This protocol details an environmentally friendly, solvent-free method for the synthesis of 2-amino-3-cyanopyridines using a nanostructured diphosphate (B83284) catalyst.[4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., acetophenone or cyclohexanone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured Na2CaP2O7 catalyst

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), ketone (1 mmol), ammonium acetate (1.5 mmol), and a catalytic amount of nanostructured Na2CaP2O7.

  • Heat the mixture at 80 °C under solvent-free conditions for the time specified in the comparative data table (typically 30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solid residue and stir.

  • Filter the mixture to separate the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to yield the pure this compound derivative.

Reaction Mechanism and Workflow

The synthesis of 2-amino-3-cyanopyridines via this four-component reaction is proposed to proceed through a series of condensation and cyclization steps.

G cluster_workflow Experimental Workflow Reactants Aldehyde, Ketone, Malononitrile, Ammonium Acetate Catalyst Add Catalyst (e.g., Cu/C, Na2CaP2O7) Reactants->Catalyst Reaction Heat under specified conditions (e.g., 80°C) Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Filtration and/or Solvent Extraction Monitoring->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the four-component synthesis.

The reaction mechanism involves the initial formation of an α,β-unsaturated nitrile (Knoevenagel condensation product) from the aldehyde and malononitrile, and an enamine from the ketone and ammonium acetate. A subsequent Michael addition, followed by cyclization and aromatization, yields the final this compound product.

G cluster_mechanism Proposed Reaction Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation (Intermediate A) Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Michael Michael Addition (A + B) Knoevenagel->Michael Ketone Ketone Enamine Enamine Formation (Intermediate B) Ketone->Enamine AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Enamine Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Tautomerization & Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Caption: Proposed mechanism for the synthesis of 2-amino-3-cyanopyridines.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-cyanopyridine derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. They serve as crucial intermediates in the synthesis of various pharmaceutical agents, including kinase inhibitors and antimicrobial compounds.[1][2] Traditional synthetic methods often require long reaction times and harsh conditions.[2][3] Microwave-assisted organic synthesis (MAOS) presents a more efficient and environmentally friendly alternative, offering rapid reaction rates, high yields, and enhanced purity.[1][4] This document provides detailed protocols and application notes for the microwave-assisted synthesis of this compound derivatives, intended for researchers, scientists, and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, leading to several advantages over conventional heating methods:[4]

  • Accelerated Reaction Rates: Reactions that typically take hours can often be completed in minutes.[1][4]

  • Higher Yields: Precise temperature control and improved energy transfer can lead to higher product yields.[1][4]

  • Enhanced Purity: Reduced reaction times often minimize the formation of byproducts.[4]

  • Energy Efficiency: MAOS is generally more energy-efficient than conventional heating.[4]

  • Green Chemistry: This method often allows for solvent-free conditions, reducing environmental impact.[1][4]

Reaction Scheme and Mechanism

The microwave-assisted synthesis of 2-amino-3-cyanopyridines is typically a one-pot, multi-component reaction. The most common approach involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) under solvent-free conditions.[1][2][5][6]

An alternative two-component approach involves the reaction of pre-synthesized arylidenemalanonitriles with a ketone in the presence of ammonium acetate.[3][7]

The proposed reaction mechanism proceeds through a series of condensations and cyclizations. Initially, the aldehyde and malononitrile form an arylidenemalononitrile intermediate. Concurrently, the ketone and ammonium acetate form an enamine. A Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and subsequent aromatization, yields the final this compound product.

Experimental Protocols

Protocol 1: One-Pot Four-Component Synthesis

This protocol describes a general procedure for the synthesis of this compound derivatives from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under microwave irradiation.[1][6][8]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (B145695) (for washing and recrystallization)

  • 25 mL dry flask suitable for microwave synthesis

  • Microwave reactor

Procedure:

  • Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) in a 25 mL dry flask.[8]

  • Place the flask in a microwave reactor and connect it to a refluxing apparatus.

  • Irradiate the mixture for 7-9 minutes.[1][8] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the solid residue with a small amount of cold ethanol (2 mL).[8]

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from 95% ethanol to obtain the pure this compound derivative.[1][8]

Protocol 2: Two-Component Synthesis from Arylidenemalanonitrile

This protocol outlines the synthesis from a pre-formed arylidenemalanonitrile and a ketone.[3][7]

Materials:

  • Arylidenemalanonitrile (1 mmol)

  • Ketone (e.g., acetone, cyclohexanone) (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol (for work-up)

  • Microwave reactor vial

Procedure:

  • Place the arylidenemalanonitrile (1 mmol), ketone (1 mmol), and ammonium acetate (8 mmol) into a microwave reactor vial.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3-5 minutes.[3]

  • After the reaction, cool the vial to room temperature.

  • Treat the resulting solid with ethanol.

  • Collect the crystalline product by filtration and wash with cold ethanol.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives using microwave irradiation.

Table 1: One-Pot Synthesis of this compound Derivatives [1]

EntryAromatic Aldehyde (Ar)Methyl Ketone (R)Time (min)Yield (%)
14-ClC₆H₄4-MeOC₆H₄883
24-MeOC₆H₄4-MeOC₆H₄880
34-MeC₆H₄4-MeOC₆H₄982
4C₆H₅4-MeOC₆H₄786
54-FC₆H₄4-MeOC₆H₄878
64-ClC₆H₄C₆H₅885
74-MeOC₆H₄C₆H₅781
84-MeC₆H₄C₆H₅880
9C₆H₅C₆H₅784
104-FC₆H₄C₆H₅972

Reactions were conducted with aldehyde (2 mmol), ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) under solvent-free microwave irradiation.

Table 2: Comparison of Microwave vs. Conventional Heating [3]

ProductMethodTimeYield (%)
2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridineMicrowave3.5 min88
Conventional6 h82
2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridineMicrowave3 min92
Conventional5 h85
2-Amino-4,6-diphenyl-3-cyanopyridineMicrowave3 min90
Conventional5 h84

Conventional heating was performed by refluxing in benzene.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot microwave-assisted synthesis of 2-amino-3-cyanopyridines.

G reagents Combine Reactants: - Aromatic Aldehyde - Methyl Ketone - Malononitrile - Ammonium Acetate microwave Microwave Irradiation (e.g., 7-9 min) reagents->microwave Place in Reactor cooling Cool to Room Temperature microwave->cooling wash Wash with Cold Ethanol cooling->wash filter Filtration wash->filter purify Recrystallization (95% Ethanol) filter->purify Crude Product product Pure this compound purify->product

Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

Reaction Relationship

This diagram shows the relationship between the starting materials and the final product in the four-component synthesis.

G aldehyde Aromatic Aldehyde process_node One-Pot Microwave Synthesis (Solvent-Free) aldehyde->process_node ketone Methyl Ketone ketone->process_node malononitrile Malononitrile malononitrile->process_node ammonium_acetate Ammonium Acetate ammonium_acetate->process_node product This compound process_node->product

Caption: Reactants in the four-component synthesis of this compound.

References

Application Notes and Protocols for Nanoparticle-Catalyzed Synthesis of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-cyanopyridine and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] They also serve as crucial intermediates in the synthesis of various heterocyclic compounds.[1][3] Traditional methods for their synthesis often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents.[4] The advent of nanotechnology has introduced efficient, environmentally friendly, and reusable nanocatalysts for the one-pot, multicomponent synthesis of these valuable compounds, offering high yields and simplified purification processes.[3][4][5][6][7]

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using various nanoparticle-based catalytic systems.

Catalytic Systems Overview

Several nanocatalysts have been effectively employed for the synthesis of 2-amino-3-cyanopyridines. This one-pot reaction typically involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297).

Commonly Used Nanocatalysts:

  • Nanostructured Sodium Calcium Pyrophosphate (Na₂CaP₂O₇): An efficient, reusable, and environmentally benign catalyst for solvent-free synthesis.[4]

  • Superparamagnetic Iron Oxide Nanoparticles (e.g., Fe₃O₄@THAM-Mercaptopyrimidine): A magnetically separable and recyclable catalyst, ideal for green chemistry applications.[5][8]

  • Copper Nanoparticles on Charcoal (Cu/C): A heterogeneous and recyclable catalyst that demonstrates high activity and can be easily recovered by filtration.[3]

  • Zinc Zirconium Phosphate (ZPZn) Nanoparticles: A solid acid catalyst that is effective under solvent-free conditions.[6]

  • Layered Double Hydroxides (e.g., LDH@TRMS@BDSA@Cu): A recyclable nanocatalyst that is efficient under mild, solvent-free conditions.[7]

Data Presentation: Comparative Performance of Nanocatalysts

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using different nanocatalysts.

CatalystAldehydeKetoneSolventTemperature (°C)Time (min)Yield (%)Reference
Na₂CaP₂O₇BenzaldehydeAcetophenoneSolvent-free802594[4]
Na₂CaP₂O₇4-Cl-benzaldehydeAcetophenoneSolvent-free803092[4]
Na₂CaP₂O₇4-MeO-benzaldehydeCyclohexanoneSolvent-free804089[4]
Fe₃O₄@THAM-MercaptopyrimidineBenzaldehydeAcetophenoneSolvent-free702095[5]
Fe₃O₄@THAM-Mercaptopyrimidine4-Cl-benzaldehyde4-Cl-acetophenoneSolvent-free701597[5]
Fe₃O₄@THAM-Mercaptopyrimidine4-NO₂-benzaldehydeAcetophenoneSolvent-free702590[5]
Cu/CBenzaldehydeAcetophenoneAcetonitrile (B52724)806092[3]
Cu/C4-Me-benzaldehydeAcetophenoneAcetonitrile807590[3]
Cu/C4-Cl-benzaldehydeCyclohexanoneAcetonitrile809085[3]
LDH@TRMS@BDSA@Cu4-Cl-benzaldehyde4-Me-acetophenoneSolvent-free601598[7]
LDH@TRMS@BDSA@Cu4-NO₂-benzaldehydeAcetophenoneSolvent-free602095[7]

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound Derivatives

This general protocol can be adapted for the specific nanocatalysts described below.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Substituted ketone (1.0 mmol)

  • Malononitrile (1.0-1.5 mmol)

  • Ammonium acetate (1.5-2.5 mmol)

  • Nanocatalyst (as specified in the protocols below)

  • Ethanol (B145695) (for work-up)

  • Solvent (if required, e.g., acetonitrile)

Procedure:

  • To a reaction vessel, add the aldehyde, ketone, malononitrile, ammonium acetate, and the nanocatalyst.

  • Stir the mixture at the specified temperature (see table above) for the required time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol to dissolve the product and separate the catalyst.

  • For magnetic catalysts, use an external magnet to isolate the catalyst.[5] For other heterogeneous catalysts, filter the mixture.[3]

  • Wash the catalyst with hot ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica (B1680970) gel column chromatography.

Protocol 1: Synthesis using Nanostructured Na₂CaP₂O₇
  • Catalyst Loading: Use an appropriate amount of Na₂CaP₂O₇ catalyst as determined by optimization experiments (typically a small catalytic amount).

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions at 80°C.[4]

  • Reactant Stoichiometry: A typical molar ratio is 1 mmol of aldehyde, 1.1 mmol of malononitrile, 1 mmol of ketone, and 1.5 mmol of ammonium acetate.[4]

Protocol 2: Synthesis using Fe₃O₄@THAM-Mercaptopyrimidine Nanocatalyst
  • Catalyst Loading: A typical loading is 0.005 g of the magnetic nanocatalyst.[5]

  • Reaction Conditions: The reaction is conducted under solvent-free conditions at 70°C.[5]

  • Reactant Stoichiometry: A 1:1:1:1 molar ratio of aldehyde, ketone, malononitrile, and ammonium acetate is generally used.[5]

  • Catalyst Recovery: After dissolving the reaction mixture in hot ethanol, the magnetic nanocatalyst is separated using an external magnet and can be washed for reuse.[5]

Protocol 3: Synthesis using Copper Nanoparticles on Charcoal (Cu/C)
  • Catalyst Loading: Typically, 2.0 mol% of the Cu/C nanocatalyst is used.[3]

  • Reaction Conditions: The reaction is stirred in 2.0 mL of acetonitrile at 80°C.[3]

  • Reactant Stoichiometry: A representative molar ratio is 1.0 mmol of aldehyde, 1.0 mmol of ketone, 1.5 mmol of malononitrile, and 2.0 mmol of ammonium acetate.[3]

  • Catalyst Recovery: The catalyst is recovered by filtration through a pad of Celite and can be washed with hot ethanol.[3]

Visualizations

Experimental Workflow

G A Reactants & Catalyst (Aldehyde, Ketone, Malononitrile, Ammonium Acetate, Nanocatalyst) B One-Pot Reaction (Heating & Stirring) A->B C Reaction Monitoring (TLC) B->C D Work-up (Cooling, Addition of Ethanol) C->D E Catalyst Separation (Filtration or Magnetic Decantation) D->E F Catalyst Recycling E->F Wash & Dry G Product Isolation (Solvent Evaporation) E->G H Purification (Recrystallization or Chromatography) G->H I Pure this compound H->I

Caption: General experimental workflow for the nanoparticle-catalyzed synthesis of this compound.

Proposed Reaction Mechanism

The synthesis of this compound derivatives catalyzed by nanoparticles is proposed to proceed through a multi-step mechanism.

G cluster_1 Knoevenagel Condensation cluster_2 Enamine Formation cluster_3 Michael Addition & Cyclization A Aldehyde + Malononitrile B Arylidenemalononitrile Intermediate A->B Nanocatalyst - H₂O E Michael Addition B->E C Ketone + Ammonium Acetate D Enamine Intermediate C->D - H₂O D->E F Adduct E->F G Intramolecular Cyclization F->G H Dihydropyridine Intermediate G->H I Aromatization H->I - H₂ J This compound I->J

Caption: Proposed mechanism for the nanoparticle-catalyzed synthesis of this compound derivatives.[4][5]

Conclusion

The use of nanocatalysts provides a highly efficient, versatile, and environmentally conscious approach to the synthesis of this compound derivatives. These methods offer significant advantages over traditional synthetic routes, including mild reaction conditions, short reaction times, high product yields, and the ability to recycle and reuse the catalyst. These protocols are well-suited for applications in academic research and industrial drug development, facilitating the streamlined production of these important heterocyclic compounds.

References

Green Synthesis of 2-Amino-3-cyanopyridine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of green and efficient synthetic methods for 2-amino-3-cyanopyridine and its derivatives. This class of compounds serves as a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

The following application notes and protocols detail environmentally benign approaches, including microwave-assisted, ultrasound-assisted, and catalyst-mediated one-pot syntheses. These methods offer significant advantages over traditional techniques by minimizing or eliminating the use of hazardous solvents, reducing reaction times, and improving yields.

Comparative Analysis of Green Synthesis Methods

The following table summarizes quantitative data from various green synthesis protocols for this compound derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

MethodCatalyst/ConditionsReaction TimeYield (%)Reference
Microwave-Assisted (Solvent-Free)Ammonium (B1175870) acetate (B1210297)7-9 min72-86[1][2]
Ultrasound-Assisted (Solvent & Catalyst-Free)Ultrasonic bath4-25 min85-99[3][4]
Heterogeneous Catalysis (Solvent-Free)Nanostructured Na2CaP2O7Not Specified84-94
Heterogeneous Catalysis (Solvent-Free)Zinc Zirconium Phosphate (ZPZn) nanoparticlesNot SpecifiedFair to Excellent[5]
Magnetic Nanocatalyst (Solvent-Free)Fe₃O₄@THAM-MercaptopyrimidineNot SpecifiedHigh[6]
Solid Acid Catalysis (Solvent-Free)N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA]40 minup to 57[7]

Experimental Protocols

Microwave-Assisted Solvent-Free Synthesis

This protocol describes a one-pot condensation reaction using microwave irradiation, which significantly reduces reaction time and eliminates the need for a solvent.[1][2]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (B47326) (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (B145695) (for washing)

  • Microwave reactor

  • Round-bottom flask (25 mL)

  • Reflux condenser

Procedure:

  • In a 25 mL dry round-bottom flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a refluxing apparatus.

  • Irradiate the reaction mixture for 7-9 minutes.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Wash the solid product with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure this compound derivative.

Ultrasound-Assisted Solvent- and Catalyst-Free Synthesis

This method utilizes ultrasonic irradiation to promote the reaction in the absence of any solvent or catalyst, offering a highly efficient and environmentally friendly approach.[8][3][4]

Materials:

  • p-substituted benzaldehyde

  • Acetophenone (B1666503) or 2'-aminoacetophenone

  • Malononitrile

  • Ammonium acetate

  • Ultrasonic bath

  • Reaction vessel

Procedure:

  • Combine the p-substituted benzaldehyde, acetophenone (or 2'-aminoacetophenone), malononitrile, and ammonium acetate in a suitable reaction vessel.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture for a period of 4-25 minutes, monitoring the reaction progress by TLC.

  • Upon completion, the product is typically obtained in high purity and can be isolated by simple filtration.

  • Further purification, if necessary, can be achieved by recrystallization.

Heterogeneous Catalysis using Nanostructured Na2CaP2O7 (Solvent-Free)

This protocol employs a reusable and environmentally friendly solid catalyst for the one-pot synthesis of this compound derivatives under solvent-free conditions.[9]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Methyl ketone or cyclohexanone (B45756) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured Na2CaP2O7 catalyst

  • Reaction vessel with magnetic stirrer

Procedure:

  • In a reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).

  • Add the nanostructured Na2CaP2O7 catalyst.

  • Heat the mixture at 80 °C under solvent-free conditions with stirring.

  • Monitor the reaction by TLC.

  • After the reaction is complete, the solid product can be isolated.

  • The catalyst can be recovered for future use.

Reaction Pathways and Workflows

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the green synthesis of this compound derivatives.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Imine Imine Aldehyde->Imine + NH4OAc Alkylidenemalononitrile Alkylidenemalononitrile Aldehyde->Alkylidenemalononitrile + Malononitrile Ketone Methyl Ketone Malononitrile Malononitrile AmmoniumAcetate Ammonium Acetate Intermediate7 Intermediate Adduct Imine->Intermediate7 + Alkylidenemalononitrile Product This compound Intermediate7->Product Cyclization & Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis of 2-amino-3-cyanopyridines.

G Start Mix Reactants: Aldehyde, Ketone, Malononitrile, NH4OAc Reaction Apply Energy Source: Microwave or Ultrasound (Solvent-Free) Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Washing Wash with Ethanol Cooling->Washing Purification Recrystallization Washing->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for green synthesis of 2-amino-3-cyanopyridines.

References

Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 2-amino-3-cyanopyridine as a key precursor. The versatile reactivity of this compound allows for the construction of the fused pyrido[2,3-d]pyrimidine (B1209978) ring system through various synthetic strategies, including one-pot multicomponent reactions and subsequent cyclization reactions.[1][2]

Pyrido[2,3-d]pyrimidines are recognized as privileged scaffolds in drug discovery due to their structural analogy to purines, enabling them to interact with a wide range of biological targets.[3] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases implicated in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[4][5][6][7]

Synthetic Approaches

The synthesis of pyrido[2,3-d]pyrimidines from this compound derivatives can be broadly categorized into two main approaches:

  • One-Pot Synthesis of this compound followed by Cyclization: This approach involves the initial synthesis of substituted 2-amino-3-cyanopyridines via a multicomponent reaction, followed by an intramolecular cyclization step to form the fused pyrimidine (B1678525) ring.

  • Direct Cyclization of Pre-synthesized this compound: This method utilizes commercially available or previously synthesized this compound derivatives, which are then reacted with a suitable one-carbon synthon to construct the pyrimidine ring.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound precursors and their subsequent conversion to pyrido[2,3-d]pyrimidines, compiled from various literature sources.

Table 1: One-Pot Synthesis of this compound Derivatives

EntryAromatic Aldehyde (R¹)Ketone (R²)Catalyst/ConditionsYield (%)Reference
1BenzaldehydeAcetophenoneNa₂CaP₂O₇, 80°C, solvent-free94[1]
24-ChlorobenzaldehydeAcetophenoneNa₂CaP₂O₇, 80°C, solvent-free92[1]
34-MethoxybenzaldehydeAcetophenoneNa₂CaP₂O₇, 80°C, solvent-free91[1]
4BenzaldehydeCyclohexanoneNa₂CaP₂O₇, 80°C, solvent-free88[1]
54-Chlorobenzaldehyde4-MethoxyacetophenoneMicrowave, solvent-free83[8]
64-MethylbenzaldehydeAcetophenoneMicrowave, solvent-free86[8]

Table 2: Synthesis of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines

EntryThis compound DerivativeCyclizing AgentConditionsYield (%)Reference
12-Amino-4-phenyl-6-(p-tolyl)nicotinonitrileFormamide (B127407)Reflux-[1]
22-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileFormamideReflux-[1]
32-Amino-4,6-diphenylnicotinonitrileFormic Acid / H₂SO₄ (cat.)Reflux, 4-8 h-[9]
46-Amino-2-oxo-4-phenyl-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrileAcetic Anhydride (B1165640)Reflux, 3-6 h-[9]
52-Amino-4-(4-chlorophenyl)-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carbonitrileFormamideReflux, 4 h45[7]

Note: Yields were not always specified in the source material.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridine

This protocol describes a general, environmentally friendly, one-pot synthesis of this compound derivatives under solvent-free conditions.[1][10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aryl methyl ketone (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium (B1175870) acetate (B1210297) (1.5 mmol)

  • Nanostructured Na₂CaP₂O₇ catalyst (or other suitable catalyst)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, aryl methyl ketone, malononitrile, ammonium acetate, and the catalyst.

  • Heat the reaction mixture at 80°C under solvent-free conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the solid residue with ethanol (B145695) and filter to isolate the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/methanol) to afford the pure this compound derivative.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one from this compound

This protocol details the cyclization of a this compound derivative with formamide to yield a pyrido[2,3-d]pyrimidin-4(3H)-one.[2][7]

Materials:

  • Substituted this compound (0.01 mol)

  • Formamide (25 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the this compound derivative in formamide.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization.

Protocol 3: Synthesis of 2-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one from 2-Amino-3,5-dicarbonitrile Pyridine (B92270)

This protocol describes the cyclization of a 2-amino-3,5-dicarbonitrile pyridine derivative using acetic anhydride.[9]

Materials:

  • 6-Amino-4-(aryl)-2-oxo-1-(aryl)-1,2-dihydropyridine-3,5-dicarbonitrile (2 mmol)

  • Acetic anhydride (10 mL)

Procedure:

  • Dissolve the 2-amino-3,5-dicarbonitrile pyridine derivative in acetic anhydride in a round-bottom flask.

  • Reflux the solution for 3-6 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice water to precipitate the solid product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the desired 2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one derivative.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow and the key signaling pathways targeted by pyrido[2,3-d]pyrimidine derivatives.

G General Workflow for Pyrido[2,3-d]pyrimidine Synthesis cluster_0 One-Pot Synthesis of Precursor A Aromatic Aldehyde F This compound Derivative A->F Multicomponent Reaction B Ketone B->F Multicomponent Reaction C Malononitrile C->F Multicomponent Reaction D Ammonium Acetate D->F Multicomponent Reaction E Catalyst E->F Multicomponent Reaction H Pyrido[2,3-d]pyrimidine Core Structure F->H Intramolecular Cyclization G Cyclizing Agent (e.g., Formamide, Acetic Anhydride) G->H I Further Functionalization H->I J Bioactive Pyrido[2,3-d]pyrimidine Derivatives I->J

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-d]pyrimidines.

VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrido[2,3-d]pyrimidines.

PIM1_Signaling_Pathway Simplified PIM-1 Kinase Signaling and Inhibition Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Downstream Phosphorylation of Downstream Targets PIM1->Downstream CellSurvival Cell Cycle Progression, Inhibition of Apoptosis Downstream->CellSurvival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1

Caption: Inhibition of PIM-1 kinase signaling by pyrido[2,3-d]pyrimidines.

References

The Versatility of 2-Amino-3-cyanopyridine in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-3-cyanopyridine core is a highly valued scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique electronic and structural features, including the presence of both a nucleophilic amino group and an electrophilic cyano group, make it a reactive intermediate for constructing complex heterocyclic systems.[1][2] This scaffold has been successfully employed in the development of therapeutic agents targeting a range of diseases, most notably cancer, microbial infections, and neurological disorders.[1][3][4]

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][5] The scaffold is also a key component in compounds designed as carbonic anhydrase inhibitors and antimicrobial agents.[6][7] The adaptability of the this compound core allows for extensive structure-activity relationship (SAR) studies, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

Application in Anticancer Drug Discovery

The this compound moiety is a prominent feature in a multitude of potent anticancer agents. Its ability to serve as a scaffold for kinase inhibitors has been extensively explored, leading to the discovery of compounds that target key players in cancer progression such as IκB kinase β (IKK-β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[1][5][8][9]

Kinase Inhibitors

Many pyridine-based molecules, including this compound derivatives, are designed as kinase inhibitors due to their ability to bind to the ATP-binding cleft of these enzymes.[5] For instance, certain derivatives have shown dual inhibitory action against both VEGFR-2 and HER-2, two receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[5]

Cytotoxic Agents

Beyond kinase inhibition, various this compound derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.[9][10]

Compound IDTarget/Cell LineActivity (IC50/Ki)Reference
4b A-549 (Lung Cancer)0.00803 µM[10]
4e A-549 (Lung Cancer)0.0095 µM[10]
4b MDA-MB-231 (Breast Cancer)0.0103 µM[10]
4e MDA-MB-231 (Breast Cancer)0.0147 µM[10]
Compound 9 MCF-7 (Breast Cancer)26.07 µM[10]
Compound 10 MCF-7 (Breast Cancer)4.72 µM[10]
Compound 9 MDA-MB231 (Breast Cancer)10.64 µM[10]
Compound 10 MDA-MB231 (Breast Cancer)7.64 µM[10]
Compound 4f A549 (Lung Cancer)23.78 µM[11]
Compound 4f MKN45 (Gastric Cancer)67.61 µM[11]
Compound 4f MCF7 (Breast Cancer)53.87 µM[11]
3-Cyanopyridine derivative III MCF-7 (Breast Cancer)0.02 µg/mL[5]
3-Cyanopyridine derivative III NCI-H460 (Non-small cell lung)0.01 µg/mL[5]
3-Cyanopyridine derivative III SF-268 (CNS Cancer)0.02 µg/mL[5]

Carbonic Anhydrase Inhibitors

Derivatives of this compound have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7] Inhibition of specific CA isoforms has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.

Compound IDTargetActivity (Ki)Reference
7d hCA I2.84 µM[7]
7b hCA II2.56 µM[7]

Antimicrobial Applications

The this compound scaffold has been utilized to develop compounds with antibacterial and antifungal properties.[6] The simultaneous presence of features like bromine atoms and nitro and amino groups in some derivatives is thought to contribute to their high biological activities.[6]

Experimental Protocols

General One-Pot Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound derivatives is a one-pot multicomponent reaction.[8][12] This approach offers advantages such as high yields, shorter reaction times, and environmental friendliness, especially when conducted under microwave irradiation and solvent-free conditions.[8]

Materials:

Procedure:

  • A mixture of the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate is prepared.

  • The catalyst is added to the mixture.

  • The reaction mixture is heated under stirring (e.g., at 100 °C) or subjected to microwave irradiation for a specified time (typically 7-9 minutes for microwave synthesis).[8][12]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure this compound derivative.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compounds and a vehicle control (DMSO).

  • The plates are incubated for a further 48 or 72 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Pathways and Processes

experimental_workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification A Aromatic Aldehyde Mix Mixing & Heating (with catalyst) A->Mix B Methyl Ketone B->Mix C Malononitrile C->Mix D Ammonium Acetate D->Mix Wash Washing with Ethanol Mix->Wash One-pot reaction Recrystal Recrystallization Wash->Recrystal Final Pure this compound Derivative Recrystal->Final signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K RAS Ras HER2->RAS AKT Akt PI3K->AKT IKK IKK Complex AKT->IKK RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene NFkB NF-κB IKK->NFkB NFkB->Gene p53 p53 Proliferation Proliferation Gene->Proliferation Angiogenesis Angiogenesis Gene->Angiogenesis Survival Survival Gene->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibitor->HER2 Inhibitor->IKK logical_relationship cluster_substituents Substitutions Core This compound Core Scaffold R1 Substituent at R1 Core->R1 influences R2 Substituent at R2 Core->R2 influences R3 Substituent at R3 Core->R3 influences Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity Properties Physicochemical Properties (Solubility, Lipophilicity) R1->Properties R2->Activity R2->Properties R3->Activity R3->Properties Properties->Activity modulates

References

Synthesis of Novel Antibacterial Agents from 2-Amino-3-cyanopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of antibacterial agents derived from the versatile 2-amino-3-cyanopyridine scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its potent and broad-spectrum antimicrobial activities.[1][2][3] The protocols outlined below are based on established multicomponent reaction strategies that are efficient, cost-effective, and align with the principles of green chemistry.[1][4]

Introduction

The pyridine (B92270) ring is a fundamental structural motif present in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] Among its derivatives, 2-amino-3-cyanopyridines serve as crucial intermediates for the synthesis of various heterocyclic compounds with significant therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2][3][5] The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents, and this compound derivatives represent a promising avenue of research.[1][6]

This document details the synthesis of this compound derivatives via a one-pot, four-component reaction, along with protocols for their subsequent conversion to pyrido[2,3-d]pyrimidines, a class of compounds that has also demonstrated significant antibacterial efficacy.[4] Furthermore, standardized protocols for evaluating the in vitro antibacterial activity of the synthesized compounds are provided.

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathway for this compound derivatives and the typical workflow for antibacterial susceptibility testing.

G cluster_synthesis One-Pot Synthesis of this compound Derivatives A Aromatic Aldehyde E This compound Derivative A->E + B Malononitrile (B47326) B->E + C Active Methylene (B1212753) Ketone (e.g., Acetophenone) C->E + D Ammonium (B1175870) Acetate (B1210297) D->E + Catalyst Catalyst (e.g., Na2CaP2O7) Catalyst->E Catalyzes Solvent Solvent-free or Ethanol (B145695) Solvent->E Reaction Condition

Caption: General workflow for the one-pot synthesis of this compound derivatives.

G cluster_testing Antibacterial Susceptibility Testing Workflow A Synthesized Compound Stock Solution C Prepare Serial Dilutions A->C B Bacterial Culture (Gram+ / Gram-) D Inoculate Microtiter Plate B->D C->D E Incubate at 37°C D->E F Determine MIC (Minimum Inhibitory Concentration) E->F G Determine MBC (Minimum Bactericidal Concentration) F->G

Caption: Standard workflow for determining the antibacterial activity of synthesized compounds.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound Derivatives

This protocol is a generalized procedure based on multicomponent reactions reported in the literature.[2][4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Active methylene ketone (e.g., acetophenone, cyclohexanone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., nanostructured Na2CaP2O7)

  • Ethanol (optional, for reflux)

  • Deionized water

  • N,N-Dimethylformamide (DMF)

  • Methanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the active methylene ketone (1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the catalyst in the recommended amount (catalyst loading may need optimization). For a solvent-free approach, proceed to the next step. For a solvent-based reaction, add ethanol (20 mL).[2]

  • Reaction Conditions:

    • Solvent-Free: Heat the reaction mixture at 80°C with constant stirring.[4]

    • With Solvent: Reflux the mixture for 10-14 hours.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • If the reaction was performed in a solvent, a precipitate will form. If solvent-free, add a small amount of ethanol to induce precipitation.

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the precipitate with cold ethanol and then with water.

    • Recrystallize the crude product from a suitable solvent system, such as DMF-methanol (1:10 v/v), to obtain the pure this compound derivative.[2]

  • Characterization: Characterize the synthesized compound using melting point determination, FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[4][7][8]

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

This protocol describes the cyclization of 2-amino-3-cyanopyridines to form pyrido[2,3-d]pyrimidines.[4]

Materials:

  • This compound derivative (1 mmol)

  • Formamide

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1 mmol) in an excess of formamide.

  • Reaction: Heat the mixture to reflux and maintain the temperature for a specified duration (reaction time may vary depending on the substrate).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound using standard spectroscopic techniques.

Protocol 3: In Vitro Antibacterial Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Equipment:

  • Incubator (37°C)

  • Micropipettes

  • Spectrophotometer (for bacterial culture standardization)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into MHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC:

    • From the wells showing no visible growth, take an aliquot (e.g., 10 µL) and plate it onto MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.

Data Presentation

The following tables summarize representative antibacterial activity data for synthesized this compound and pyrido[2,3-d]pyrimidine derivatives from the literature.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundR1R2Test OrganismMIC (µg/mL)Reference
5a PhenylPhenylE. coli125[4]
B. subtilis64.5[4]
5b 4-MethylphenylPhenylE. coli250[4]
B. subtilis125[4]
2c 4-MethoxyphenylCyclohexylS. aureus0.039[7][8]
B. subtilis0.039[7][8]

Table 2: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundR1R2Test OrganismMIC (µg/mL)Reference
6b 4-MethylphenylPhenylS. aureus64.5[4]
B. subtilis64.5[4]

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antibacterial agents based on the this compound scaffold. The versatility of the multicomponent synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The subsequent evaluation of their antibacterial activity through standardized protocols is crucial for identifying lead candidates for further preclinical development. The promising results reported for this class of compounds underscore their potential in addressing the urgent global challenge of antimicrobial resistance.

References

Development of Antifungal Compounds Using 2-Amino-3-cyanopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 2-amino-3-cyanopyridine scaffold has emerged as a promising heterocyclic core for the synthesis of compounds with diverse biological activities, including antifungal properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential antifungal drugs. It includes a summary of reported antifungal activity, detailed synthetic methodologies, and protocols for antifungal susceptibility testing. Furthermore, this document presents diagrammatic representations of the synthetic workflow and a proposed mechanism of action to guide further research and development in this area.

Introduction

The pyridine (B92270) ring is a fundamental structural motif present in numerous natural products and synthetic pharmaceuticals.[1] Among its derivatives, 2-amino-3-cyanopyridines have garnered significant attention due to their versatile chemical reactivity and broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The development of antifungal agents based on this scaffold is a promising avenue for addressing the challenge of fungal infections. This document outlines the synthesis and antifungal evaluation of a series of this compound derivatives.

Data Presentation: Antifungal Activity

The antifungal activity of synthesized this compound derivatives has been evaluated against clinically relevant fungal pathogens. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of this compound Derivatives against Candida albicans

Compound IDSubstituentsMethodConcentrationResult (Zone of Inhibition in mm)Reference
1 R1=H, R2=Phenyl, R3=PhenylDisc Diffusion1 mg/mL11[4]
2 R1=H, R2=Phenyl, R3=4-BromophenylDisc Diffusion1 mg/mL15[4]
3 R1=H, R2=4-Nitrophenyl, R3=PhenylDisc Diffusion1 mg/mL12[4]
4 R1=H, R2=4-Nitrophenyl, R3=4-BromophenylDisc Diffusion1 mg/mL17[4]
5 R1=H, R2=Thiophen-2-yl, R3=4-BromophenylDisc Diffusion1 mg/mL13[4]
6 R1=H, R2=3-Methoxyphenyl, R3=4-BromophenylDisc Diffusion1 mg/mL16[4]

Note: The general structure for the compounds listed in Table 1 is a this compound core with varying substituents at positions 4 and 6.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a one-pot, multi-component reaction for the synthesis of this compound derivatives.[4]

Materials:

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol) in ethanol (20 mL).

  • Reflux the mixture for 10-14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the formation of a precipitate.

  • Filter the precipitate and wash it with cold ethanol.

  • Recrystallize the crude product from a mixture of DMF and methanol (1:10 v/v) to yield the pure this compound derivative.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][5]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile saline or water

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline or water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

    • The inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Logical Relationship: Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and initial screening of this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Antifungal Screening reagents Aromatic Aldehyde + Substituted Acetophenone + Malononitrile + Ammonium Acetate reaction One-Pot Reaction (Reflux in Ethanol) reagents->reaction Reactants purification Filtration & Recrystallization reaction->purification Crude Product characterization Spectroscopic Characterization purification->characterization Pure Compound susceptibility Antifungal Susceptibility Testing (e.g., Broth Microdilution) characterization->susceptibility Test Compounds data_analysis MIC Determination susceptibility->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->reagents Lead Optimization

Caption: Workflow for Synthesis and Antifungal Screening.

Proposed Mechanism of Action: Inhibition of Fungal Dihydrofolate Reductase

While the exact mechanism of action for the antifungal activity of this compound derivatives is not yet fully elucidated, a plausible hypothesis involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. The 2-aminopyridine (B139424) moiety can mimic the pteridine (B1203161) ring of the natural substrate, dihydrofolate, and the cyano group can interact with the active site residues.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR->THF Product Compound This compound Derivative Compound->DHFR Inhibition

Caption: Proposed Inhibition of Fungal DHFR Pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antifungal agents. The synthetic protocols provided herein are robust and can be adapted to generate a wide array of derivatives. The antifungal susceptibility testing methods described are standard procedures for evaluating the efficacy of these new chemical entities. Further research is warranted to elucidate the precise mechanism of action and to optimize the structure of these compounds to enhance their antifungal potency and selectivity. The proposed inhibition of dihydrofolate reductase offers a rational basis for such optimization efforts.

References

Application Notes and Protocols: 2-Amino-3-cyanopyridine as a Key Intermediate for IKK-β Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer.[1] At the heart of the canonical NF-κB pathway lies the IκB kinase (IKK) complex, with its catalytic subunit IKK-β playing a pivotal role.[2] IKK-β-mediated phosphorylation of IκBα triggers its degradation, leading to the release and nuclear translocation of NF-κB, where it activates the transcription of pro-inflammatory genes.[3][4] Consequently, IKK-β has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.

The 2-amino-3-cyanopyridine scaffold has been identified as a crucial pharmacophore for the development of potent and selective IKK-β inhibitors.[5][6][7] This structural motif serves as a versatile intermediate, allowing for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the synthesis and evaluation of IKK-β inhibitors based on the this compound core.

IKK-β Signaling Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β.[4] This leads to the activation of the IKK complex. IKK-β, the primary catalytic subunit, then phosphorylates IκBα on serine residues, marking it for ubiquitination and subsequent proteasomal degradation.[2][3] The degradation of IκBα liberates the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to initiate the transcription of target genes.[4]

IKK_beta_signaling_pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor IKK_complex IKK Complex (IKK-α, IKK-β, NEMO) receptor->IKK_complex activates IKK_beta IKK-β (active) IKK_complex->IKK_beta IkBa_NFkB IκBα-NF-κB (inactive complex) IKK_beta->IkBa_NFkB p_IkBa_NFkB P-IκBα-NF-κB IkBa_NFkB->p_IkBa_NFkB Phosphorylation ub_p_IkBa Ubiquitinated P-IκBα p_IkBa_NFkB->ub_p_IkBa Ubiquitination NFkB NF-κB (p50/p65) p_IkBa_NFkB->NFkB releases proteasome Proteasome ub_p_IkBa->proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to transcription Gene Transcription (Inflammatory Mediators) DNA->transcription initiates inhibitor This compound based IKK-β Inhibitor inhibitor->IKK_beta inhibits

Caption: IKK-β signaling pathway and point of inhibition.

Quantitative Data on this compound based IKK-β Inhibitors

Several this compound derivatives have been synthesized and evaluated for their IKK-β inhibitory activity. The following table summarizes the in vitro and cellular potency of selected compounds.

Compound IDStructureIKK-β IC50 (nM)Cellular IC50 (nM)Reference
1 2-amino-3-cyano-4-aryl-6-(2-hydroxyphenyl)pyridine analogue15008000[8][9]
2 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile8.560[8]
3 A derivative with low nanomole potential405000[9]

Experimental Protocols

Synthesis of a Potent IKK-β Inhibitor: 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile (Compound 2)

This protocol describes a representative multi-step synthesis of a potent IKK-β inhibitor based on the this compound scaffold.

synthesis_workflow start Starting Materials: - 2-hydroxyacetophenone (B1195853) derivative - N-Boc-4-formylpiperidine - Malononitrile (B47326) - Ammonium (B1175870) acetate (B1210297) step1 One-pot cyclocondensation start->step1 intermediate1 Boc-protected This compound intermediate step1->intermediate1 step2 Boc deprotection (e.g., TFA in DCM) intermediate1->step2 intermediate2 Piperidinyl substituted This compound step2->intermediate2 step3 Alkylation of the hydroxyl group (e.g., (bromomethyl)cyclopropane) intermediate2->step3 purification Purification (e.g., Column Chromatography) step3->purification final_product Final Product: 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile purification->final_product

Caption: Synthetic workflow for an IKK-β inhibitor.

Step 1: One-pot synthesis of the this compound core [6]

  • To a solution of an appropriately substituted 2-hydroxyacetophenone (1 mmol), N-Boc-4-formylpiperidine (1 mmol), and malononitrile (1 mmol) in ethanol (B145695) (20 mL), add ammonium acetate (8 mmol).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the Boc-protected this compound intermediate.

Step 2: Deprotection of the piperidine (B6355638) nitrogen

  • Dissolve the Boc-protected intermediate (1 mmol) in dichloromethane (B109758) (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the deprotected piperidinyl substituted this compound.

Step 3: Alkylation of the phenolic hydroxyl group

  • To a solution of the product from Step 2 (1 mmol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 mmol).

  • Add (bromomethyl)cyclopropane (B137280) (1.2 mmol) and stir the reaction at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound.

Biochemical IKK-β Kinase Assay

This assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of IKK-β.

kinase_assay_workflow plate_prep Prepare 384-well plate with serially diluted inhibitor add_enzyme Add IKK-β enzyme plate_prep->add_enzyme pre_incubation Pre-incubate to allow inhibitor binding add_enzyme->pre_incubation add_substrate Add ATP and IκBα peptide substrate pre_incubation->add_substrate incubation Incubate to allow kinase reaction add_substrate->incubation add_detection Add detection reagent (e.g., ADP-Glo™) incubation->add_detection read_plate Read luminescence add_detection->read_plate

Caption: Biochemical IKK-β kinase assay workflow.

Materials:

  • Recombinant human IKK-β enzyme

  • IKK-β substrate peptide (e.g., IKKtide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well white assay plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted compound or vehicle (for control wells) to the wells of a 384-well plate.

  • Add 5 µL of diluted IKK-β enzyme to each well.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the IKK-β substrate peptide and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular NF-κB Reporter Assay

This assay determines the ability of the inhibitor to block NF-κB activation in a cellular context.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • NF-κB stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well clear bottom white plates

  • Luminometer

Protocol: [2][3][10]

  • Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • The next day, treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Measure the luminescence using a plate reader.

  • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a CellTiter-Glo® assay).

  • Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the cellular IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective IKK-β inhibitors. The protocols outlined in this document provide a framework for the synthesis of these compounds and the evaluation of their biochemical and cellular activity. By utilizing these methods, researchers can advance the discovery and development of novel therapeutics targeting the NF-κB signaling pathway for the treatment of a wide range of diseases.

References

Gram-Scale Synthesis of 2-Amino-3-cyanopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the gram-scale synthesis of 2-Amino-3-cyanopyridine, a valuable building block in medicinal chemistry and materials science. The protocol detailed herein is based on established synthetic routes, offering a reliable method for producing this key intermediate.

Introduction

This compound, also known as 2-aminonicotinonitrile, is a pivotal scaffold in the development of a wide range of biologically active compounds and functional materials. Its derivatives have shown promise as antimicrobial, anti-inflammatory, and antitumor agents. The presence of both an amino and a cyano group on the pyridine (B92270) ring provides versatile handles for further chemical modifications, making it a crucial starting material for the synthesis of fused heterocyclic systems. This protocol outlines a two-step process for the synthesis of the parent this compound.

Experimental Protocol

This protocol is adapted from established synthetic methodologies for the preparation of 2-aminonicotinonitrile.[1]

Materials and Reagents:

Procedure:

Step 1: Synthesis of 1-Methoxy-4,4-dicyano-1,3-butadiene

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,3,3-tetramethoxypropane (e.g., 16.4 g, 0.1 mol) and malononitrile (e.g., 6.6 g, 0.1 mol).

  • Add acetic anhydride (e.g., 30.6 g, 0.3 mol) to the mixture.

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1 g).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Distill the reaction mixture under reduced pressure to remove lower boiling by-products and the solvent (acetic anhydride and acetic acid).

  • The resulting residue containing the intermediate, 1-methoxy-4,4-dicyano-1,3-butadiene, can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Transfer the crude 1-methoxy-4,4-dicyano-1,3-butadiene from the previous step to a suitable reaction vessel.

  • Cool the vessel in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30%) to the crude intermediate with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 30-50 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • IR Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N, pyridine ring).

  • Mass Spectrometry: To determine the molecular weight.

Data Presentation

ParameterExpected Value
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point Literature values vary, typically in the range of 130-140 °C
Yield Moderate to good (dependent on reaction scale and purification)
Solubility Soluble in polar organic solvents (e.g., ethanol, ethyl acetate)

Experimental Workflow Diagramdot

// Nodes start [label="Start Materials:\n- 1,1,3,3-Tetramethoxypropane\n- Malononitrile\n- Acetic Anhydride\n- ZnCl2 (cat.)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Condensation\nReflux @ 130-140 °C, 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n1-Methoxy-4,4-dicyano-1,3-butadiene\n(Crude)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Cyclization with Ammonia\nAqueous NH3, 30-50 °C", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Workup:\n- Filtration or Extraction\n- Washing\n- Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Characterization:\n- MP, NMR, IR, MS", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> workup; workup -> purification; purification -> product; product -> characterization; }

References

Application Notes and Protocols: Solid-Phase Synthesis of 2-Amino-3-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of 2-amino-3-cyanopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. These derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery programs.[1] Solid-phase synthesis offers a streamlined and efficient approach for the generation of combinatorial libraries of these compounds, facilitating rapid structure-activity relationship (SAR) studies.[2][3][4]

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potential as antiviral, antibacterial, antifungal, and anticancer agents.[1] Traditional solution-phase synthesis of these molecules can be time-consuming and challenging to automate for library generation. Solid-phase organic synthesis (SPOS) overcomes many of these limitations by anchoring the starting material to a polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps.[4] This protocol details a robust method for the solid-phase synthesis of a diverse library of this compound derivatives.

General Synthetic Strategy

The described solid-phase synthesis strategy is adapted from established methodologies and involves the immobilization of a ketone onto a solid support, followed by a multi-component reaction and subsequent cleavage to yield the desired this compound derivatives.[2][5] Wang resin is a suitable solid support for this synthesis.[2][5] The overall workflow is depicted below.

G cluster_loading Resin Preparation and Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Wang Resin Loaded_Resin Resin-Bound Ketone Resin->Loaded_Resin Loading Ketone Hydroxyacetophenone Derivative Ketone->Loaded_Resin Cyclized_Product Resin-Bound this compound Loaded_Resin->Cyclized_Product Multi-component Reaction Aldehyde Aldehyde Aldehyde->Cyclized_Product Malononitrile (B47326) Malononitrile Malononitrile->Cyclized_Product Ammonium_Acetate Ammonium (B1175870) Acetate (B1210297) Ammonium_Acetate->Cyclized_Product Final_Product This compound Derivative Cyclized_Product->Final_Product Cleavage Cleavage_Reagent Cleavage Cocktail (e.g., TFA) Cleavage_Reagent->Final_Product Purification Purification (e.g., HPLC) Final_Product->Purification

Figure 1: General workflow for the solid-phase synthesis of this compound derivatives.

Experimental Protocols

Materials and Equipment
  • Wang Resin (100-200 mesh, 1.0-1.5 mmol/g loading capacity)

  • Substituted hydroxyacetophenones

  • Aromatic and aliphatic aldehydes

  • Malononitrile

  • Ammonium Acetate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Solid-phase synthesis vessels

  • Shaker or rotator for solid-phase synthesis

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for product characterization

Protocol 1: Loading of Hydroxyacetophenone onto Wang Resin
  • Resin Swelling: Swell Wang resin (1.0 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation of Hydroxyacetophenone: In a separate flask, dissolve the hydroxyacetophenone derivative (3.6 mmol, 3 eq.) in anhydrous DCM (15 mL). Add DIC (3.6 mmol, 3 eq.) and a catalytic amount of DMAP (0.12 mmol, 0.1 eq.). Stir the solution at room temperature for 20 minutes.

  • Loading Reaction: Drain the DCM from the swelled resin and add the activated hydroxyacetophenone solution. Shake the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Efficiency Determination (Optional): The loading efficiency can be determined by cleaving the ketone from a small amount of resin and quantifying the cleaved product by UV-Vis spectroscopy or by using the picric acid test for unreacted hydroxyl groups.

Protocol 2: On-Resin Synthesis of this compound Derivatives
  • Resin Swelling: Swell the resin-bound ketone (0.5 g, ~0.6 mmol) in DMF (5 mL) for 30 minutes.

  • Multi-component Reaction: To the swelled resin, add the aldehyde (3.0 mmol, 5 eq.), malononitrile (3.0 mmol, 5 eq.), and ammonium acetate (6.0 mmol, 10 eq.) dissolved in DMF (5 mL).

  • Reaction: Heat the reaction mixture at 80-100 °C for 12-18 hours with shaking.[2]

  • Washing: After cooling to room temperature, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (5 x 10 mL) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in a solid-phase synthesis vessel. Shake the mixture at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the majority of the TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Purification: Collect the crude product by centrifugation or filtration and purify by preparative reverse-phase HPLC to obtain the final this compound derivative.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes representative yields for the solid-phase synthesis of various this compound derivatives. Yields are calculated based on the initial loading of the resin.

EntryR1 (from Ketone)R2 (from Aldehyde)Overall Yield (%)Purity (%)
14-HydroxyphenylPhenyl75>95
24-Hydroxyphenyl4-Chlorophenyl72>95
34-Hydroxyphenyl4-Methoxyphenyl78>95
44-Hydroxyphenyl2-Naphthyl68>90
53-HydroxyphenylPhenyl70>95

Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.

Application: Potential Inhibition of a Signaling Pathway

This compound derivatives have been investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibition Response Cellular Response (e.g., Proliferation) Gene->Response

Figure 2: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of this compound derivatives. The methodology is suitable for the generation of chemical libraries for high-throughput screening and lead optimization in drug discovery. The use of solid-phase synthesis offers significant advantages in terms of efficiency, purification, and automation. The described protocols and representative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Amino-3-cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-cyanopyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone (or cyclohexanone), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[1][2][3][4][5] This approach is favored for its simplicity and high yields.[1][3]

Q2: Are there more environmentally friendly or "green" synthesis methods available?

A2: Yes, several green chemistry approaches have been developed. These include using solvent-free reaction conditions, microwave irradiation, and employing reusable or heterogeneous catalysts.[1][3][5][6][7] Solvent-free conditions, in particular, have been shown to produce the highest yields by increasing the interaction between reactants and the catalyst.[1]

Q3: What types of catalysts are effective for this synthesis?

A3: A wide range of catalysts can be used, including nanostructured diphosphates (e.g., Na₂CaP₂O₇), various solid acid catalysts, and metal nanoparticles.[1][2][8] The choice of catalyst can influence reaction time, temperature, and overall yield. Some catalysts, like nanostructured Na₂CaP₂O₇ and copper nanoparticles on charcoal, are also recoverable and reusable.[1][7][8]

Q4: Can this synthesis be performed without a solvent?

A4: Yes, solvent-free conditions are not only possible but often preferred.[1][3][5][7] Omitting a solvent can prevent the dilution of reactants and catalyst, leading to a higher reaction yield.[1]

Troubleshooting Guide

Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the likely causes and how can I fix it?

A: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Inactivity or Absence: The reaction is highly dependent on a catalyst. Ensure that the correct amount of an active catalyst has been added. Running the reaction without a catalyst will likely result in no product formation.[1]

  • Improper Reaction Temperature: The reaction temperature is a critical parameter. For many protocols, a temperature of around 80-100°C is optimal.[1][2] Significantly lower temperatures may lead to an incomplete reaction, while excessively high temperatures could cause degradation of reactants or products.

  • Sub-optimal Solvent Choice: If you are using a solvent, its choice is crucial. Solvents can have a strong inhibitory effect on the reaction.[1] It is well-documented that solvent-free conditions often provide the best results.[1][9] If a solvent is necessary, consider that polar solvents may be more suitable than non-polar ones, but this should be optimized for your specific reaction.

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. A common protocol uses a 1:1:1:1.5 ratio of aromatic aldehyde, ketone, malononitrile, and ammonium acetate, respectively.[1]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Reaction times can vary from minutes under microwave irradiation to several hours with conventional heating.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4]

Product Purification Issues

Q: My final product is impure. What are common impurities and how can I remove them?

A: Common impurities can include unreacted starting materials or byproducts from side reactions.

  • Recrystallization: This is the most common and effective method for purifying the crude product.[3][4] A 95% ethanol (B145695) solution is frequently used for recrystallization.[3]

  • Column Chromatography: For difficult-to-separate impurities, silica (B1680970) gel column chromatography can be employed. A common eluent system is a mixture of n-hexane and ethyl acetate.[8]

  • Washing: Before recrystallization, washing the crude product with a suitable solvent, such as ethanol, can help remove some of the unreacted starting materials.[3]

Side Reactions

Q: I suspect side reactions are occurring. What are some potential byproducts?

A: While the one-pot synthesis is generally efficient, side reactions can occur. Depending on the specific reactants and conditions, byproducts such as 3-cyano-2-pyridones may form.[10] Optimizing the reaction conditions, particularly temperature and catalyst, can help minimize the formation of these byproducts.[1]

Data Presentation

Table 1: Effect of Catalyst Amount on Product Yield

EntryCatalyst (Na₂CaP₂O₇) Amount (g)Reaction Time (min)Yield (%)
101200
20.016062
30.034581
40.053094
50.073094
60.093094

Data adapted from a model reaction of benzaldehyde, malononitrile, acetophenone, and ammonium acetate at 80°C under solvent-free conditions.[1]

Table 2: Influence of Solvent on Product Yield

SolventYield (%)
Water45
Ethanol58
Dichloromethane (DCM)32
Ethyl Acetate (EtOAc)41
n-Hexane25
Acetonitrile (MeCN)51
Solvent-free94

Data based on a model reaction using Na₂CaP₂O₇ as a catalyst for 30 minutes.[1]

Experimental Protocols

General Protocol for One-Pot Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common literature methods.[1][2][3][4]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone or cyclohexanone (B45756) (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Na₂CaP₂O₇, 0.05 g)

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst.

  • Heat the mixture to the desired temperature (e.g., 80°C) with stirring under solvent-free conditions.

  • Monitor the reaction progress by TLC. Reaction times may vary depending on the specific reactants and catalyst used.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the solid residue with a small amount of cold ethanol.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure this compound derivative.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: - Aldehyde - Ketone - Malononitrile - Ammonium Acetate catalyst Add Catalyst reactants->catalyst heating Heat and Stir (e.g., 80-100°C) catalyst->heating monitoring Monitor with TLC heating->monitoring cooling Cool to Room Temp monitoring->cooling Reaction Complete washing Wash with Ethanol cooling->washing filtration Filter Crude Product washing->filtration recrystallization Recrystallize filtration->recrystallization characterization Characterize Product (NMR, IR, etc.) recrystallization->characterization troubleshooting_yield start Low or No Yield q1 Is the catalyst present and active? start->q1 a1_yes Check Temperature q1->a1_yes Yes a1_no Add appropriate amount of active catalyst q1->a1_no No q2 Is the temperature optimal (e.g., 80-100°C)? a1_yes->q2 a2_yes Evaluate Solvent Conditions q2->a2_yes Yes a2_no Adjust temperature to the optimal range q2->a2_no No q3 Are you using a solvent? a2_yes->q3 a3_yes Consider switching to solvent-free conditions q3->a3_yes Yes a3_no Check reactant stoichiometry and reaction time q3->a3_no No

References

Technical Support Center: Optimizing 2-Amino-3-cyanopyridine Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Amino-3-cyanopyridine multicomponent reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives via multicomponent reactions.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive or Insufficient Catalyst Verify the catalyst's activity. Some catalysts may require activation. Ensure the correct catalyst loading is used, as an insufficient amount can lead to low conversion. Conversely, an excessive amount might not improve the yield and could complicate purification.[1]
Inappropriate Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, many require heating to achieve high yields. For instance, some protocols specify temperatures around 80°C to 110°C.[1][2][3]
Incorrect Solvent or Lack Thereof The choice of solvent, or the decision to run the reaction neat (solvent-free), is critical. Many high-yielding procedures for this reaction are conducted under solvent-free conditions.[1][2] If a solvent is used, its polarity can significantly impact the reaction rate. For example, a mixture of water and ethanol (B145695) has been shown to be effective in certain cases.[4]
Poor Quality of Reagents Ensure the purity of starting materials (aldehyde, ketone, malononitrile (B47326), and ammonium (B1175870) acetate). Impurities can interfere with the reaction and lead to side products. Ammonium acetate (B1210297) is particularly hygroscopic and its quality can affect the outcome.
Sub-optimal Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times might lead to the formation of degradation products. Reaction times can vary from a few minutes under microwave irradiation to several hours with conventional heating.[2][5]

Problem 2: Formation of Multiple Side Products

Possible Cause Troubleshooting Step
Side Reactions of Starting Materials The formation of chalcones from the condensation of aldehydes and ketones can be a competing reaction.[2] Using a one-pot, four-component approach helps to minimize this by keeping the concentration of individual reactants low at any given time.
Incorrect Stoichiometry Optimize the molar ratios of the reactants. A common starting point is a 1:1:1.1:1.5 ratio of aldehyde, ketone, malononitrile, and ammonium acetate, respectively.[1]
Unfavorable Reaction Conditions Re-evaluate the reaction temperature and catalyst. Certain catalysts and conditions may favor the formation of specific side products.

Problem 3: Difficulty in Product Purification

| Possible Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Complex Reaction Mixture | If the reaction mixture is complex, consider optimizing the reaction conditions to minimize side products. This will simplify the subsequent purification process. | | Inappropriate Purification Technique | The crude product can often be purified by recrystallization from a suitable solvent, such as 95% ethanol.[5] Column chromatography using a silica (B1680970) gel stationary phase with an eluent system like n-hexane/ethyl acetate is also a common and effective method.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the four-component synthesis of this compound?

A1: The proposed mechanism generally involves a series of condensation and addition reactions. A plausible pathway is the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an enamine or imine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and tautomerization, yields the final this compound product.

G Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Ketone Ketone EnamineFormation Enamine Formation Ketone->EnamineFormation AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->EnamineFormation Arylidenemalononitrile Arylidenemalononitrile Intermediate Knoevenagel->Arylidenemalononitrile Enamine Enamine Intermediate EnamineFormation->Enamine MichaelAddition Michael Addition Arylidenemalononitrile->MichaelAddition Enamine->MichaelAddition Cyclization Cyclization & Tautomerization MichaelAddition->Cyclization Product This compound Cyclization->Product

Caption: Proposed reaction mechanism for the four-component synthesis of this compound.

Q2: How does the choice of catalyst affect the reaction yield?

A2: The catalyst plays a crucial role in activating the reactants and facilitating the reaction. A wide variety of catalysts have been successfully employed, including ionic liquids, nanocatalysts (e.g., nano-Fe3O4, Cu/C), and solid acids.[2][6] An effective catalyst should be efficient, reusable, and environmentally friendly. The optimal catalyst and its loading should be determined experimentally for a specific set of reactants and conditions.

Q3: What is the impact of solvent choice on the reaction?

A3: The solvent can have a significant impact on the reaction rate and yield. Interestingly, many of the most efficient methods for synthesizing 2-amino-3-cyanopyridines are performed under solvent-free conditions.[1][2][7] This approach is not only environmentally friendly but can also lead to higher yields by increasing the concentration of the reactants. When a solvent is necessary, polar solvents tend to increase the reaction rate.[4] However, the use of a solvent can also dilute the reactants and potentially inhibit the reaction.[1]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave irradiation has been shown to be a highly effective method for the synthesis of 2-amino-3-cyanopyridines.[5][8] It can significantly reduce reaction times, often from hours to minutes, and in many cases, improve the product yield compared to conventional heating methods.[8]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of this compound synthesis based on a model reaction of benzaldehyde, acetophenone, malononitrile, and ammonium acetate.

Table 1: Effect of Catalyst Loading

EntryCatalyst Amount (g)Time (min)Yield (%)
10600
20.013050
30.023072
40.033085
50.043092
60.053094
70.063094
80.073094
Data adapted from a study using Na2CaP2O7 as a catalyst at 80°C under solvent-free conditions.[1]

Table 2: Effect of Solvent

EntrySolventTime (min)Yield (%)
1Solvent-free3094
2Water3065
3Ethanol3070
4Dichloromethane3040
5Ethyl acetate3035
6n-hexane3025
7Acetonitrile3055
Data adapted from a study using Na2CaP2O7 as a catalyst at 80°C.[1]

Experimental Protocols

General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridines under Solvent-Free Conditions:

A mixture of an aromatic aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the catalyst (e.g., 0.05 g of Na2CaP2O7) is placed in a reaction vessel.[1] The mixture is then stirred and heated at a predetermined temperature (e.g., 80°C) for the required time (e.g., 30 minutes).[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and washed with a small amount of ethanol. The solid product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., 95% ethanol).[5]

G Start Start Mix Mix Reactants: - Aldehyde (1 mmol) - Ketone (1 mmol) - Malononitrile (1.1 mmol) - Ammonium Acetate (1.5 mmol) - Catalyst Start->Mix Heat Heat and Stir (e.g., 80°C for 30 min) Mix->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Wash Wash with Ethanol Cool->Wash Filter Filter Wash->Filter Purify Recrystallize Filter->Purify End End Purify->End

References

Technical Support Center: Synthesis of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-cyanopyridine and its derivatives. Our aim is to help you identify and resolve common issues, particularly those related to side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot, four-component condensation reaction. This reaction typically involves an aromatic aldehyde, a ketone (e.g., acetophenone), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297), often heated in a suitable solvent or under solvent-free conditions.[1][2][3] Various catalysts can be employed to improve reaction times and yields.[4][5]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary, but generally involve heating the reactants. Microwave-assisted synthesis has been shown to significantly reduce reaction times to as little as 7-9 minutes.[1] Conventional heating methods may require refluxing for 10-14 hours.[3] Common solvents include ethanol (B145695), though solvent-free conditions are also widely used.[1][3][6] The molar ratios of reactants are also a critical parameter to optimize.

Q3: How is the product typically isolated and purified?

A3: The crude product often precipitates from the reaction mixture upon cooling. It can then be isolated by filtration and washed with a solvent like cold ethanol.[1][3] Recrystallization from a suitable solvent system, such as a DMF-methanol mixture, is a common method for purification.[3] The purity of the final product can be assessed using techniques like Thin-Layer Chromatography (TLC), NMR spectroscopy, IR spectroscopy, and by determining its melting point.[2][3][7]

Troubleshooting Guide: Side-Product Formation

A key challenge in the synthesis of this compound is the potential for various side-reactions, which can reduce the yield and complicate the purification of the desired product. This guide addresses the most common side-products and provides strategies to minimize their formation.

Side_Product_Formation Product Product Michael_Adduct Michael_Adduct Aldol_Condensation Aldol_Condensation Malononitrile_Dimer Malononitrile_Dimer Acetal_Formation Acetal_Formation

Issue 1: Formation of Michael Adducts

  • Question: My reaction mixture shows a complex profile on TLC, with spots that are not the starting materials or the desired product. Could these be Michael adducts?

  • Answer: Yes, the formation of Michael adducts is a common side reaction. The Knoevenagel condensation product, an arylidenemalononitrile, is a potent Michael acceptor. It can react with another molecule of malononitrile (or other nucleophiles present) to form a Michael adduct. This can lead to a variety of byproducts and reduce the overall yield of this compound.

    Michael_Addition

  • Troubleshooting:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aldehyde and ketone relative to malononitrile might help to consume the malononitrile in the desired reaction pathway.

    • Temperature Control: Lowering the reaction temperature may favor the desired cyclization over the Michael addition.

    • Catalyst Choice: The choice of catalyst can influence the relative rates of the desired reaction and side reactions. Experiment with different catalysts (e.g., Lewis acids, bases) to find the optimal conditions for your specific substrates.

Issue 2: Aldol Condensation of the Aldehyde

  • Question: I am using a simple aliphatic aldehyde (e.g., acetaldehyde) and observing significant byproduct formation. What could be the cause?

  • Answer: Simple aldehydes, especially those with α-hydrogens like acetaldehyde, are prone to self-condensation under basic or acidic conditions, a reaction known as the Aldol condensation.[8][9] This can lead to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes, which can further react to form a complex mixture of byproducts, consuming your starting aldehyde and reducing the yield of the target pyridine.

    Aldol_Condensation

  • Troubleshooting:

    • Order of Addition: Add the aldehyde slowly to the reaction mixture containing the other components. This can help to keep the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-condensation.

    • Choice of Base: If using a basic catalyst, a weaker base might be preferable to minimize the deprotonation of the aldehyde's α-carbon.

    • Use of Pre-formed Intermediates: In some cases, it may be beneficial to pre-form the Knoevenagel adduct between the aldehyde and malononitrile under milder conditions before proceeding with the addition of the ketone and ammonium acetate.

Issue 3: Dimerization of Malononitrile

  • Question: My yields are consistently low, even when I seem to have minimized other side reactions. Could my malononitrile be reacting with itself?

  • Answer: Yes, malononitrile is known to undergo dimerization, especially in the presence of a base. This dimerization consumes the malononitrile, making it unavailable for the main reaction and thus lowering the yield of the desired this compound.

  • Troubleshooting:

    • Fresh Reagents: Use freshly opened or purified malononitrile, as dimerization can occur during storage.

    • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote dimerization.

    • pH Control: Maintain the reaction pH in a range that favors the desired reaction pathway over malononitrile dimerization. The optimal pH will depend on the specific substrates and catalyst used.

Issue 4: Acetal (B89532) Formation

  • Question: When using an alcohol as a solvent (e.g., ethanol), I've identified a byproduct that appears to be an acetal of my starting aldehyde. How can I prevent this?

  • Answer: In the presence of an alcohol solvent and an acid catalyst (which can be generated in situ from ammonium acetate), aldehydes can form acetals. For example, benzaldehyde (B42025) can react with ethanol to form benzaldehyde diethyl acetal.[10] This side reaction consumes the aldehyde, leading to reduced yields of the desired pyridine.

  • Troubleshooting:

    • Solvent Choice: Consider using a non-alcoholic solvent or running the reaction under solvent-free conditions.[1][6]

    • Azeotropic Removal of Water: If an alcohol solvent is necessary, the removal of water as it is formed can help to shift the equilibrium away from acetal formation.

    • Catalyst: The choice of catalyst can also influence the rate of acetal formation.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound Derivatives [2][3]

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (2 mmol), the ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the flask.

  • Reaction: Reflux the mixture with stirring for 10-14 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation: Allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.

  • Washing: Wash the solid product with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a 1:10 mixture of DMF and methanol, to obtain the pure this compound derivative.

Microwave-Assisted Protocol [1]

  • Reactant Mixture: In a dry microwave-safe flask, combine the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and irradiate for 7-9 minutes.

  • Work-up: After irradiation, wash the reaction mixture with ethanol (2 mL).

  • Purification: Purify the crude product by recrystallization from 95% ethanol.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of this compound derivatives to illustrate the impact of different parameters on reaction outcomes.

AldehydeKetoneCatalystSolventTemperature (°C)TimeYield (%)Reference
4-ClC₆H₄CHO4-OCH₃C₆H₄COCH₃NoneNoneMicrowave8 min83[1]
4-OCH₃C₆H₄CHOC₆H₅COCH₃NoneNoneMicrowave9 min85[1]
BenzaldehydeAcetophenoneTBBDANone10030 min95[6]
4-ClC₆H₄CHOAcetophenonePBBSNone10025 min92[6]
BenzaldehydeAcetophenoneCu/CAcetonitrile802 h92[4]
4-NO₂C₆H₄CHOAcetophenoneCu/CAcetonitrile801.5 h94[4]
BenzaldehydeAcetophenoneNoneEthanolReflux10-14 h-[3]
BenzaldehydeAcetophenoneLDH@TRMS@BDSA@CuNone6025 min95[5]
4-ClC₆H₄CHO4-BrC₆H₄COCH₃LDH@TRMS@BDSA@CuNone6030 min92[5]
BenzaldehydeAcetophenoneFe₃O₄@THAM-MercaptopyrimidineNone7020 min97

TBBDA: N,N,N',N'-tetrabromobenzene-1,3-disulfonamide PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) LDH@TRMS@BDSA@Cu: A layered double hydroxide-based nanocatalyst Fe₃O₄@THAM-Mercaptopyrimidine: A magnetic nanocatalyst

Visualization of Experimental Workflow

experimental_workflow start Start: Assemble Reactants (Aldehyde, Ketone, Malononitrile, NH₄OAc) reaction Reaction Step (Conventional Heating or Microwave) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Work-up: Cool, Filter, Wash with Cold Solvent monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Product Analysis (NMR, IR, MP, etc.) purification->analysis end End: Pure Product analysis->end

References

Technical Support Center: Purification of 2-Amino-3-cyanopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-amino-3-cyanopyridine and its derivatives.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the purification of this compound and its derivatives.

Recrystallization Troubleshooting

Problem: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution is too concentrated or cooled too quickly: This is a common issue where the solute comes out of solution above its melting point.

    • Solution: Add a small amount of hot solvent to dissolve the oil completely, then allow the solution to cool down much more slowly. Insulating the flask can help.

  • Presence of impurities: Impurities can interfere with crystal lattice formation.

    • Solution: Attempt a preliminary purification step, such as passing the crude material through a short plug of silica (B1680970) gel, before recrystallization.

  • Inappropriate solvent: The solvent may be too good a solvent for the compound.

    • Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.

Problem: No crystals form upon cooling, even after a long time.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature.

    • Solution 1: Induce crystallization by scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seed the solution. Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystallization.

  • Too much solvent was used: If the solution is too dilute, the compound will remain in solution even at low temperatures.

    • Solution: Evaporate some of the solvent to increase the concentration and then try cooling again.

Problem: The purified crystals are still colored.

Possible Causes & Solutions:

  • Presence of colored impurities: Highly colored, often polar, impurities may be present in the crude product.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product. After a few minutes of gentle boiling, filter the hot solution through a fluted filter paper to remove the charcoal.

Column Chromatography Troubleshooting

Problem: The compound streaks badly or does not move from the baseline on the TLC plate/column.

Possible Causes & Solutions:

  • Strong interaction with silica gel: this compound and its derivatives are polar and contain basic nitrogen atoms which can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor elution and peak tailing.[1]

    • Solution 1: Add a basic modifier. To neutralize the acidic sites on the silica, add a small amount (0.5-2%) of a basic modifier like triethylamine (B128534) (TEA) or pyridine (B92270) to your eluent.[2]

    • Solution 2: Use a more polar solvent system. A common mobile phase for these compounds is a mixture of n-hexane and ethyl acetate (B1210297).[3] If your compound is still not moving, you can increase the polarity by adding a small amount of methanol (B129727) to the eluent. Be cautious, as too much methanol can dissolve the silica gel.[1]

  • Compound is not stable on silica gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[4]

    • Solution: Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate to see if any new spots have appeared, which would indicate decomposition. If decomposition is observed, consider using a different stationary phase like neutral alumina.[2]

Problem: The compound is poorly soluble in the elution solvent, making it difficult to load onto the column.

Possible Causes & Solutions:

  • Poor solubility in the mobile phase: This can lead to the compound precipitating at the top of the column, resulting in poor separation.

    • Solution: Dry loading. Dissolve your crude product in a suitable volatile solvent (like dichloromethane (B109758) or acetone) and add a small amount of silica gel. Evaporate the solvent completely to get a free-flowing powder of your compound adsorbed onto the silica. Carefully add this powder to the top of your packed column.[5]

Problem: Co-elution of the desired product with an impurity.

Possible Causes & Solutions:

  • Similar polarity of compounds: The impurity and the desired product may have very similar polarities, making separation by normal-phase chromatography challenging.

    • Solution 1: Optimize the solvent system. Try different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

    • Solution 2: Consider reversed-phase chromatography. If the impurities are colored, reversed-phase flash chromatography can be an effective method for their removal.[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)
  • Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of 95% ethanol and heat the mixture to boiling while stirring to dissolve the solid completely.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and allow them to dry completely.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethyl acetate 10:1).[3]

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, crack-free stationary phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.

    • Dry Loading: For poorly soluble compounds, follow the dry loading protocol described in the troubleshooting section.

  • Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Common Solvents for Recrystallization

Solvent SystemComments
Ethanol (95%)A commonly used and effective solvent for many this compound derivatives.[7]
n-Hexane/AcetoneA good solvent mixture that can be effective, especially when slow evaporation is employed.[8]
n-Hexane/Ethyl AcetateCan be effective, particularly if there are many impurities present.[8]
TolueneCan be a good choice for compounds that are prone to sublimation.[8]

Table 2: Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica gel 60 (70-230 mesh)[3]
Mobile Phase (Eluent)n-Hexane/Ethyl Acetate (e.g., 10:1 ratio)[3]
Modifier for Basic Compounds0.5-2% Triethylamine (TEA) or Pyridine in the eluent
Loading TechniqueWet loading or Dry loading for poorly soluble compounds
MonitoringThin Layer Chromatography (TLC)

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is a yellow solid. Is this its natural color or an impurity?

A1: While pure this compound is typically a white to off-white solid, some derivatives can have a yellowish tint. However, a distinct yellow or brown color often indicates the presence of impurities.[9] If you are unsure, it is best to attempt a decolorization step (e.g., with activated charcoal) on a small sample to see if the color can be removed.

Q2: How can I remove unreacted starting materials from my product?

A2: If one of the starting materials is basic (like unreacted 2-aminopyridine), an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). The basic impurity will be protonated and move into the aqueous layer, which can then be separated.[10]

Q3: What is the best way to monitor the progress of my column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Spot the crude mixture, the fractions being collected, and a co-spot (crude mixture and the current fraction) on a TLC plate. This will allow you to track the elution of your desired compound and identify which fractions are pure.

Q4: I have a very small amount of product to purify. Is column chromatography still a viable option?

A4: Yes, you can perform small-scale purification using a pipette column. Pack a Pasteur pipette with a small amount of cotton or glass wool, followed by a layer of sand and then the silica gel slurry. This "mini-column" is suitable for purifying milligram quantities of your compound.

Q5: My purified product has a lower melting point than reported in the literature. What does this indicate?

A5: A lower and broader melting point range is a classic indication of an impure compound. Impurities disrupt the crystal lattice of the solid, requiring less energy to melt. Further purification is likely necessary.

Diagrams

Recrystallization_Workflow Recrystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve oils_out Product Oils Out? dissolve->oils_out add_solvent Add More Hot Solvent & Cool Slowly oils_out->add_solvent Yes no_crystals No Crystals Form? oils_out->no_crystals No add_solvent->dissolve induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes colored Crystals Colored? no_crystals->colored No induce->colored charcoal Add Activated Charcoal & Hot Filter colored->charcoal Yes collect Collect Pure Crystals colored->collect No charcoal->collect

Caption: A flowchart for troubleshooting common issues in recrystallization.

Column_Chromatography_Troubleshooting Column Chromatography Troubleshooting Logic start TLC Analysis Shows Poor Separation streaking Streaking or No Movement? start->streaking add_modifier Add Basic Modifier (e.g., TEA) to Eluent streaking->add_modifier Yes co_elution Co-elution of Product and Impurity? streaking->co_elution No increase_polarity Increase Eluent Polarity add_modifier->increase_polarity increase_polarity->co_elution optimize_solvent Optimize Solvent System co_elution->optimize_solvent Yes poor_solubility Poor Solubility for Loading? co_elution->poor_solubility No reverse_phase Consider Reversed-Phase Chromatography optimize_solvent->reverse_phase reverse_phase->poor_solubility dry_load Use Dry Loading Technique poor_solubility->dry_load Yes proceed Proceed with Column Chromatography poor_solubility->proceed No dry_load->proceed

Caption: Decision-making guide for column chromatography issues.

References

Catalyst selection and optimization for 2-Amino-3-cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-cyanopyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot, multi-component reaction (MCR). This typically involves the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) salt in the presence of a catalyst.[1][2][3] This approach is favored for its high atom economy, procedural simplicity, and often excellent yields.[1][2]

Q2: What are the key advantages of using a multi-component reaction (MCR) for this synthesis?

A2: The key advantages of MCRs for this compound synthesis include:

  • Efficiency: Combining multiple steps into a single operation saves time, reagents, and solvents.

  • High Yields: Many MCR protocols report good to excellent yields of the desired product.[1][2]

  • Versatility: A wide range of starting materials (aldehydes and ketones) can be used to generate a library of substituted this compound derivatives.[2]

  • Environmental Friendliness: Many MCRs can be performed under solvent-free conditions, reducing the environmental impact.[1][3]

Q3: How do I select the appropriate catalyst for my synthesis?

A3: Catalyst selection depends on the specific requirements of your experiment, such as desired yield, reaction conditions, and reusability. Heterogeneous catalysts are often preferred for their ease of separation and potential for recycling.[2][4] Some commonly used catalysts include:

  • Nanostructured Na2CaP2O7: An efficient, environmentally friendly, and reusable catalyst for solvent-free synthesis.[1]

  • Copper Nanoparticles on Charcoal (Cu/C): A heterogeneous catalyst that can be recovered and reused multiple times without significant loss of activity.[2][5]

  • N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS): Effective catalysts for solvent-free reactions.[3][6]

  • Zinc Zirconium Phosphate (ZPZn) nanoparticles: A convenient and efficient catalyst for MCRs under solvent-free conditions.[7]

  • Superparamagnetic Nanocatalysts (e.g., Fe₃O₄@THAM-Mercaptopyrimidine): Allow for easy magnetic separation and reuse.[8]

Q4: Can this synthesis be performed under microwave irradiation?

A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of this compound derivatives. This method often leads to significantly reduced reaction times and high yields, particularly under solvent-free conditions.[9][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or insufficient catalyst.- Ensure the catalyst is active and used in the recommended amount (e.g., 2 mol% for Cu/C, 0.05 g for TBBDA/PBBS).[2][3] - For heterogeneous catalysts, ensure proper activation if required.
Suboptimal reaction temperature.- Most protocols recommend temperatures between 80°C and 100°C.[1][3] Verify your reaction temperature.
Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - If the reaction is sluggish, consider extending the reaction time.
Presence of impurities in starting materials.- Use pure, dry reagents. Ammonium acetate (B1210297), in particular, can be hygroscopic.
Inefficient stirring in heterogeneous reactions.- Ensure vigorous stirring to maintain good contact between the reactants and the solid catalyst.
Formation of Side Products Incorrect stoichiometry of reactants.- Carefully measure the molar ratios of your starting materials. A common ratio is 1:1:1.5:2 for aldehyde:ketone:malononitrile:ammonium acetate.[2]
Reaction temperature is too high.- High temperatures can sometimes lead to decomposition or side reactions. Try lowering the temperature slightly.
Difficulty in Product Purification Product is contaminated with starting materials.- After completion, filter the crude reaction mixture (if a heterogeneous catalyst is used) and wash with a suitable solvent like hot ethanol (B145695).[2] - Recrystallization from a suitable solvent system (e.g., DMF/methanol or ethanol) is often effective for purification.[10][12]
Oily product obtained instead of a solid.- Try triturating the oily residue with a non-polar solvent like n-hexane to induce crystallization.
Catalyst Deactivation (for reusable catalysts) Poisoning of catalyst active sites.- For heterogeneous catalysts, ensure proper washing and drying procedures between runs. For example, Cu/C can be washed with hot ethanol and dried under vacuum.[2]
Leaching of the active metal.- If you observe a consistent drop in yield with each cycle, consider that the active component of your catalyst may be leaching into the reaction mixture.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of this compound derivatives.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Na2CaP2O7 Aromatic aldehydes, malononitrile, methyl ketones, ammonium acetateSolvent-free8030 min84-94[1]
Cu/C nanoparticles Substituted aldehyde, ketone, malononitrile, ammonium acetateAcetonitrile (B52724)80Not specified86-94[2]
TBBDA/PBBS Aldehyde, substituted acetophenone (B1666503), malononitrile, ammonium acetateSolvent-free100VariesGood to excellent[3]
None (Microwave) Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetateSolvent-freeN/A7-9 min72-86[10]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyanopyridines using a Heterogeneous Catalyst (e.g., Cu/C)
  • Reaction Setup: In a 25 mL round-bottom flask, combine the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and the Cu/C nanocatalyst (2.0 mol%).[2]

  • Solvent Addition: Add acetonitrile (2.0 mL) to the flask.[2]

  • Reaction Conditions: Stir the mixture at 80°C under a normal atmosphere.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (10:1) as the eluent.[2]

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite to remove the catalyst.[2]

  • Catalyst Recovery: Wash the recovered catalyst with hot ethanol (3 x 10 mL). The catalyst can be dried and reused.[2]

  • Product Isolation: Concentrate the combined filtrates under reduced pressure.[2]

  • Purification: Purify the resulting residue by silica (B1680970) gel column chromatography using n-hexane/ethyl acetate (10:1) as the eluent to obtain the pure this compound derivative.[2]

General Procedure for Solvent-Free Synthesis of 2-Amino-3-cyanopyridines
  • Reactant Mixture: In a suitable reaction vessel, mix the aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the catalyst (e.g., TBBDA or PBBS, 0.05 g).[3][6]

  • Reaction Conditions: Heat the mixture with stirring at 100°C for the appropriate amount of time as determined by TLC monitoring.[3][6]

  • Work-up and Purification: After the reaction is complete, the product can be purified by recrystallization from a suitable solvent.

Visualizations

Experimental Workflow for Catalytic Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: - Aldehyde - Ketone - Malononitrile - Ammonium Acetate catalyst Add Catalyst reactants->catalyst solvent Add Solvent (if applicable) catalyst->solvent heat_stir Heat and Stir solvent->heat_stir monitor Monitor with TLC heat_stir->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the synthesis of this compound.

Proposed Reaction Mechanism

reaction_mechanism aldehyde Aldehyde intermediate1 Arylidenemalononitrile (Knoevenagel Condensation) aldehyde->intermediate1 malononitrile Malononitrile malononitrile->intermediate1 ketone Ketone intermediate2 Imino Derivative ketone->intermediate2 ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate2 intermediate3 Michael Adduct intermediate1->intermediate3 + Michael Addition intermediate2->intermediate3 intermediate4 Cyclized Intermediate intermediate3->intermediate4 Intramolecular Cyclization product This compound (Aromatization) intermediate4->product Dehydrogenation

Caption: Proposed mechanism for the formation of this compound.[1]

Catalyst Selection Logic

catalyst_selection start Desired Outcome high_yield High Yield start->high_yield green_chem Green Chemistry start->green_chem reusability Catalyst Reusability start->reusability catalyst1 Na2CaP2O7 high_yield->catalyst1 catalyst2 Cu/C Nanoparticles high_yield->catalyst2 catalyst3 Microwave (no catalyst) high_yield->catalyst3 green_chem->catalyst1 Solvent-free green_chem->catalyst3 Solvent-free, rapid reusability->catalyst2 catalyst4 Magnetic Nanocatalyst reusability->catalyst4 Easy Separation

Caption: A decision-making diagram for catalyst selection.

References

Technical Support Center: Synthesis of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of 2-Amino-3-cyanopyridine, with a particular focus on the influence of solvents.

Effect of Solvent on Synthesis: A Comparative Overview

The choice of solvent, or the lack thereof, has a significant impact on the yield and reaction time for the synthesis of this compound derivatives. Below is a summary of quantitative data from various studies.

Solvent/ConditionCatalystTemperatureTimeYield (%)Reference
Ethanol (B145695)NoneReflux720 min38%[1]
EthanolTBBDAReflux90 min80%[1]
Solvent-Free TBBDA 100 °C 10 min 92% [1]
WaterNa₂CaP₂O₇80 °C30 min~60%[2]
EthanolNa₂CaP₂O₇80 °C30 min~55%[2]
Dichloromethane (DCM)Na₂CaP₂O₇80 °C30 min~45%[2]
Ethyl Acetate (B1210297) (EtOAc)Na₂CaP₂O₇80 °C30 min~40%[2]
n-HexaneNa₂CaP₂O₇80 °C30 min~35%[2]
Acetonitrile (MeCN)Na₂CaP₂O₇80 °C30 min~50%[2]
Solvent-Free Na₂CaP₂O₇ 80 °C 30 min >90% [2]
AcetonitrileCu/C Nanocatalyst80 °CVaries86-94%[3]
Solvent-Free (Microwave) NoneMicrowave Irradiation7-9 min 72-86% [4]

Key Takeaway: Solvent-free conditions, often coupled with microwave irradiation or an efficient catalyst, consistently provide higher yields and significantly shorter reaction times. Several studies indicate that the presence of a solvent can have an inhibitory effect on the reaction.[1][2]

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can be attributed to several factors:

  • Solvent Effects: As the data above indicates, the use of solvents can significantly decrease the reaction yield.[2] For many multi-component reactions leading to 2-amino-3-cyanopyridines, solvent-free conditions are optimal.

  • Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion. Conventional heating methods in solvents like ethanol may require several hours.[5]

  • Catalyst Inefficiency: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, the yields are often poor (e.g., 38% in refluxing ethanol without a catalyst).[1] The use of effective catalysts like TBBDA, Na₂CaP₂O₇, or Cu/C nanoparticles can dramatically improve yields.[1][2][3]

Troubleshooting Steps:

  • Switch to Solvent-Free Conditions: If you are using a solvent, try running the reaction neat.

  • Employ Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (to as little as 7-9 minutes) and improve yields under solvent-free conditions.[4]

  • Optimize Your Catalyst: If you are already using a catalyst, ensure it is active and consider screening other reported catalysts to find the most effective one for your specific substrates.

Q2: The reaction is taking a very long time to complete. How can I speed it up?

A2: Long reaction times are a common drawback of conventional heating methods.[4]

  • Microwave Irradiation: This is the most effective way to accelerate the synthesis, often reducing reaction times from hours to minutes.[4][6]

  • Solvent-Free Conditions: Eliminating the solvent can also lead to faster reaction rates.[1]

  • Efficient Catalyst: A highly active catalyst will increase the reaction rate.

Q3: I am having difficulty purifying my final product. What are some recommended procedures?

A3: Purification can be challenging due to the nature of the product and potential side reactions.

  • Initial Work-up: A common initial purification step involves washing the crude reaction mixture with a small amount of cold ethanol. This helps to remove unreacted starting materials and some impurities.[1][4]

  • Recrystallization: Recrystallization from 95% ethanol is a widely reported and effective method for obtaining pure this compound derivatives.[4] A mixture of DMF and methanol (B129727) has also been used.[5]

  • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography using a solvent system like n-hexane/ethyl acetate can be employed.[3]

Q4: Are there any known side products I should be aware of?

A4: While many reported procedures claim high yields with no byproducts, the potential for side reactions exists in multi-component reactions.[2] One of the initial steps in the reaction mechanism is the Knoevenagel condensation between the aldehyde and malononitrile (B47326) to form an arylidenemalononitrile intermediate.[7] If this intermediate is not consumed in the subsequent steps, it could remain as an impurity. Ensuring the reaction goes to completion is the best way to minimize side products.

Experimental Protocols

Below are detailed methodologies for key synthetic approaches.

Protocol 1: Solvent-Free Synthesis under Microwave Irradiation

This method is advantageous for its short reaction time and high yields.[4]

  • Reactant Preparation: In a dry 25 mL flask suitable for microwave synthesis, charge the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium (B1175870) acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes.

  • Work-up and Purification: After irradiation, allow the reaction mixture to cool. Wash the solid mixture with a small amount of ethanol (2 mL). Collect the crude product by filtration.

  • Final Purification: Purify the product by recrystallization from 95% ethanol to afford the pure this compound derivative.

Protocol 2: Solvent-Free Synthesis with Conventional Heating

This protocol avoids the need for specialized microwave equipment.[1]

  • Reactant Mixture: In a flask, combine the aldehyde (2 mmol), substituted acetophenone (B1666503) (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and TBBDA catalyst (0.05 g).

  • Heating: Heat the mixture at 100 °C with stirring for the appropriate time (typically around 10 minutes, monitor by TLC).

  • Isolation: After the reaction is complete, cool the mixture. The resulting precipitate is then filtered off.

  • Purification: Wash the filtered solid with cold ethanol and dry to obtain the pure product.

Protocol 3: Synthesis in Ethanol under Reflux

A traditional method that can be effective, especially with an appropriate catalyst.[5]

  • Reaction Setup: To a 20 mL solution of ethanol, add the acetophenone (2 mmol), the desired aromatic aldehyde (2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol).

  • Reflux: Heat the mixture to reflux and maintain for 10-14 hours.

  • Product Isolation: A precipitate will form upon cooling. Filter the solid product.

  • Purification: Wash the precipitate with ethyl alcohol and recrystallize from a DMF-methanol mixture (1:10) to yield the pure compound.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow for this compound Synthesis start Mix Reactants: Aldehyde, Ketone, Malononitrile, NH4OAc (and Catalyst if applicable) reaction Reaction Step (Heating or Microwave) start->reaction workup Cool and Wash with Ethanol reaction->workup filtration Filter Solid Product workup->filtration purification Recrystallize or Column Chromatography filtration->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_mechanism Proposed Reaction Mechanism reactants Aldehyde + Malononitrile Knoevenagel Condensation intermediate1 Arylidenemalononitrile reactants->intermediate1 michael Michael Addition intermediate1->michael ketone_amine Ketone + NH4OAc intermediate2 Enamine Intermediate ketone_amine->intermediate2 intermediate2->michael intermediate3 Adduct michael->intermediate3 cyclization Intramolecular Cyclization intermediate3->cyclization intermediate4 Dihydropyridine cyclization->intermediate4 aromatization Tautomerization & Aromatization intermediate4->aromatization product This compound aromatization->product

Caption: Proposed mechanism for the one-pot synthesis of this compound.

References

Troubleshooting low yields in the synthesis of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-amino-3-cyanopyridine and its derivatives.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or product impurities during the synthesis of this compound, particularly through the widely used one-pot multicomponent reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).

Issue 1: Low or No Product Yield

Q: I am not getting any product, or the yield is very low. What are the possible causes and how can I fix it?

A: Low or no yield in this synthesis can stem from several factors, ranging from reaction conditions to reagent quality. Here's a systematic approach to troubleshooting this issue:

  • Reaction Temperature: The reaction is highly sensitive to temperature. Room temperature is often insufficient to drive the reaction to completion.

    • Recommendation: Increase the reaction temperature. Studies have shown that yields significantly improve when the temperature is raised from 40°C to 80°C. For many multicomponent syntheses of this compound derivatives, 80°C is an optimal temperature.[1][2]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials.

    • Recommendation: Optimize the reaction time. While some microwave-assisted syntheses can be completed in minutes, conventional heating methods may require several hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst: The choice and amount of catalyst can be critical, especially in solvent-free conditions.

    • Recommendation: If you are not using a catalyst, consider adding one. A variety of catalysts have been shown to be effective, including nanostructured diphosphates like Na₂CaP₂O₇ and metal-based catalysts like zinc zirconium phosphate (B84403) (ZPZn).[2][4] Ensure the correct catalyst loading as specified in the protocol.

  • Solvent Conditions: While many protocols for this synthesis are solvent-free, the choice of solvent can be crucial if one is used.

    • Recommendation: Solvent-free conditions often provide the best yields for this reaction.[2] If a solvent is necessary, ensure it is appropriate for the reaction and dry, as moisture can inhibit the reaction.

  • Reagent Quality: The purity of your starting materials is crucial.

    • Recommendation: Ensure that the aldehyde, ketone, malononitrile, and ammonium acetate are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

Issue 2: Formation of Impurities and Side Products

Q: My final product is impure. What are the likely side products and how can I minimize their formation?

A: Impurity formation is a common challenge. Understanding the reaction mechanism can help in identifying potential side products.

  • Knoevenagel Condensation Product: The reaction between the aldehyde and malononitrile can form a stable intermediate (arylidenemalononitrile). If the subsequent steps of the reaction do not proceed efficiently, this can remain as an impurity.

    • Recommendation: Ensure that the reaction conditions (temperature, catalyst) are optimized to facilitate the complete cyclization reaction.

  • Self-Condensation of Ketone: Under basic conditions (from ammonium acetate), the ketone can undergo self-condensation.

    • Recommendation: Control the stoichiometry of the reactants carefully. Using a slight excess of the aldehyde and malononitrile relative to the ketone can sometimes help.

  • Hydrolysis of Cyano Group: Although less common under anhydrous conditions, the cyano group can be susceptible to hydrolysis to an amide if water is present, especially during workup.

    • Recommendation: Use anhydrous reagents and solvents. During the workup, avoid prolonged exposure to acidic or basic aqueous conditions at elevated temperatures.

Issue 3: Difficulty with Product Isolation and Purification

Q: I am having trouble isolating and purifying the this compound product. What are the best practices?

A: Effective product isolation and purification are key to obtaining a high-purity final product.

  • Workup Procedure: The workup for this reaction is often straightforward, especially in solvent-free syntheses.

    • Recommendation: After cooling the reaction mixture, add a suitable solvent like ethanol (B145695) to precipitate the product. The solid product can then be collected by filtration and washed with cold ethanol to remove unreacted starting materials and soluble impurities.[5]

  • Recrystallization: For further purification, recrystallization is a common and effective method.

    • Recommendation: Choose an appropriate solvent for recrystallization. Ethanol or ethanol/water mixtures are often suitable. The choice of solvent will depend on the specific solubility of your this compound derivative.

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography may be necessary.

    • Recommendation: Use a silica (B1680970) gel column with an appropriate eluent system, such as a mixture of n-hexane and acetone, to separate the product from impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the one-pot synthesis of this compound?

A1: The reaction is believed to proceed through a series of condensations and a Michael addition followed by cyclization and aromatization. A proposed mechanism involves the formation of an arylidenemalononitrile intermediate from the aldehyde and malononitrile, and an imino derivative from the ketone and ammonium acetate. A Michael addition between these intermediates is followed by cyclization and subsequent oxidation (aromatization) to yield the this compound product.[2]

Q2: Can I use microwave irradiation for this synthesis?

A2: Yes, microwave-assisted synthesis is a highly effective method for preparing this compound derivatives. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods, and it is also considered an environmentally friendly approach.[3][7][8]

Q3: What are some of the catalysts that can be used for this reaction?

A3: A variety of catalysts have been successfully employed to improve the efficiency of this synthesis. These include:

  • Nanostructured diphosphates (e.g., Na₂CaP₂O₇)[2]

  • Zinc zirconium phosphate (ZPZn) nanoparticles[4]

  • N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)[6]

  • Copper nanoparticles on charcoal (Cu/C)[9]

Q4: Is it possible to perform this synthesis without a solvent?

A4: Yes, solvent-free conditions are not only possible but often preferred for the synthesis of this compound derivatives. These conditions can lead to higher yields, simpler workup procedures, and are more environmentally friendly.[2][5][7]

Quantitative Data Summary

The following tables summarize the yields of this compound synthesis under various reaction conditions as reported in the literature.

Table 1: Optimization of Reaction Conditions for 2b Synthesis [1]

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375

Table 2: Influence of Solvent on the Catalytic Synthesis of this compound 5a [2]

SolventYield (%)
Solvent-free94
Ethanol70
Water65
Acetonitrile50
Dichloromethane40
Toluene35

Table 3: Comparison of Different Synthetic Routes to 2-Amino-3-cyanopyridines [5]

MethodCatalystConditionsYield (%)Advantages
One-Pot Multicomponent SynthesisNa₂CaP₂O₇, ZPZnSolvent-free, 80°C, or microwave irradiation72-94High efficiency, atom economy, rapid access to highly substituted products
Cyanation of Pyridine N-oxidesTMSCN, Zn(CN)₂CHCl₃, 60°C, 20h or CH₃CN, 120°C, 12h69-95High regioselectivity for C2 and C4 positions, mild reaction conditions

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound Derivatives using a Nanostructured Diphosphate (B83284) Catalyst [2][5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., acetophenone) (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Nanostructured diphosphate Na₂CaP₂O₇ catalyst

Procedure:

  • In a flask, combine the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

  • Add the Na₂CaP₂O₇ catalyst to the mixture.

  • Heat the reaction mixture at 80°C under solvent-free conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solid residue and stir.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure this compound derivative.

Protocol 2: Microwave-Assisted One-Pot Synthesis of this compound Derivatives [3]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Methyl ketone (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

Procedure:

  • In a dry flask suitable for microwave synthesis, charge the aldehyde, methyl ketone, malononitrile, and ammonium acetate.

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure product.

Visualizations

Reaction_Pathway Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Intermediate Aldehyde->Arylidenemalononitrile Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Ketone Ketone Imino_Derivative Imino Derivative Ketone->Imino_Derivative Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Imino_Derivative Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct Imino_Derivative->Michael_Adduct Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization Product This compound Dihydropyridine->Product Aromatization

Caption: Proposed reaction pathway for the one-pot synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Temp Check Reaction Temperature Start->Check_Temp Increase_Temp Increase to 80°C Check_Temp->Increase_Temp Low Check_Time Check Reaction Time Check_Temp->Check_Time Optimal Increase_Temp->Check_Time Increase_Time Increase Reaction Time & Monitor with TLC Check_Time->Increase_Time Short Check_Catalyst Using Catalyst? Check_Time->Check_Catalyst Sufficient Increase_Time->Check_Catalyst Add_Catalyst Add Suitable Catalyst (e.g., Na₂CaP₂O₇) Check_Catalyst->Add_Catalyst No Check_Solvent Check Solvent Conditions Check_Catalyst->Check_Solvent Yes Add_Catalyst->Check_Solvent Solvent_Free Consider Solvent-Free Conditions Check_Solvent->Solvent_Free Using Inappropriate Solvent Check_Reagents Check Reagent Purity Check_Solvent->Check_Reagents Optimal Solvent_Free->Check_Reagents End Yield Improved Check_Reagents->End

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Logical_Relationships cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Low_Temp Low Temperature Low_Yield->Low_Temp Short_Time Insufficient Time Low_Yield->Short_Time No_Catalyst No Catalyst Low_Yield->No_Catalyst Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Impurities Impurity Formation Side_Reactions Side Reactions Impurities->Side_Reactions Impurities->Impure_Reagents Increase_Temp Increase Temperature Low_Temp->Increase_Temp Optimize_Time Optimize Reaction Time Short_Time->Optimize_Time Add_Catalyst Use a Catalyst No_Catalyst->Add_Catalyst Optimize_Conditions Optimize Conditions Side_Reactions->Optimize_Conditions Purify_Reagents Purify Starting Materials Impure_Reagents->Purify_Reagents

Caption: Logical relationships between common problems, causes, and solutions.

References

Technical Support Center: 2-Amino-3-cyanopyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-amino-3-cyanopyridine and its derivatives, with a particular focus on challenges that may arise during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound derivatives?

A1: The most prevalent and efficient method is a one-pot, four-component reaction. This involves the condensation of an aromatic or aliphatic aldehyde, a methyl ketone, malononitrile (B47326), and an ammonium (B1175870) salt, typically ammonium acetate (B1210297).[1][2][3][4] This method is favored for its high atom economy, good to excellent yields at the lab scale, and relatively short reaction times.[5] Various catalysts, including copper nanoparticles, nanostructured phosphates, and microwave irradiation, have been employed to enhance reaction rates and yields.[2][6][7]

Q2: What are the primary starting materials for the multi-component synthesis of this compound?

A2: The key building blocks for this synthesis are:

  • An aldehyde: This can be an aromatic or heteroaromatic aldehyde.

  • A ketone: Typically a methyl ketone like acetophenone (B1666503) or even a cyclic ketone such as cyclohexanone.

  • Malononitrile: This provides the amino and cyano functionalities of the final product.

  • An ammonium source: Ammonium acetate is the most common, serving as the nitrogen source for the pyridine (B92270) ring.[4][6]

Q3: Are there significant safety concerns with the reagents used in this synthesis?

A3: Yes, malononitrile is a key reagent of concern. It is highly toxic if swallowed, inhaled, or in contact with skin.[8][9][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[11] Work should be conducted in a well-ventilated fume hood.[8] On a larger scale, closed-system transfers and respiratory protection may be necessary.[9] The multi-component reaction can also be exothermic, which requires careful monitoring and control, especially during scale-up.[12]

Q4: How is the product typically purified at the laboratory scale?

A4: At the lab scale, the most frequently reported purification method is recrystallization, often from ethanol (B145695) (95%).[5] After the reaction is complete, the crude product is often washed with a small amount of cold ethanol to remove residual reagents before recrystallization.[5]

Q5: Can this reaction be performed without a solvent?

A5: Yes, several reported procedures are conducted under solvent-free conditions, often with microwave irradiation.[1][4][5] These methods are promoted as being more environmentally friendly.[4]

Troubleshooting Guides for Scalability Challenges

Issue T-01: Low Yield Upon Scale-Up

Question: I successfully synthesized my target this compound derivative with an 85% yield at a 10 mmol scale. However, when I scaled the reaction to 1 mol, the yield dropped to 50%. What could be the cause?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Heat Transfer & Local Hotspots The multi-component reaction can be exothermic. In a larger reactor, inefficient stirring and surface-area-to-volume ratio changes can lead to localized overheating. This can cause reagent degradation and promote side reactions. Solution: • Implement controlled, portion-wise addition of a key reactant (e.g., malononitrile) to manage the rate of heat generation.[12] • Ensure vigorous and efficient mechanical stirring. • Use a reactor with a cooling jacket and monitor the internal temperature closely.
Inefficient Mixing Inadequate mixing can lead to localized concentration gradients, reducing the reaction rate and promoting the formation of byproducts from self-condensation of the starting materials. Solution: • Switch from magnetic stirring to overhead mechanical stirring for larger volumes. • Verify that the stirrer design and speed are sufficient to create a homogenous mixture.
Impurity in Starting Materials Impurities in bulk starting materials that were not significant at a smaller scale can inhibit the reaction or introduce side reactions at a larger scale. Solution: • Re-verify the purity of all reagents from the new, larger batches using techniques like NMR or GC-MS. • Consider purifying the starting materials if significant impurities are detected.[12]
Issue T-02: Product Purity Issues and Difficult Purification

Question: My scaled-up reaction produced the desired product, but it's contaminated with several byproducts that are difficult to remove by recrystallization. How can I improve the purity?

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Formation of Intermediates & Side Products Higher temperatures or incorrect stoichiometry during scale-up can lead to the formation of side products, such as Michael adducts or self-condensation products of the ketone.[12] The basic nature of the this compound product can make it challenging to separate from other basic impurities.[13]
Ineffectiveness of Recrystallization at Scale Recrystallization may not be efficient for removing closely related impurities, and large volumes of solvent can make the process impractical and costly at scale.
Alternative Purification Strategies 1. Column Chromatography: • For basic amines that streak on silica (B1680970) gel, add a competing base like triethylamine (B128534) (0.1-1%) or ammonium hydroxide (B78521) to the eluent system.[1] • Consider using a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica, which can prevent the acid-base interactions that cause poor separation on standard silica.[1][13] 2. Acid-Base Extraction/Precipitation: • Dissolve the crude product in a suitable organic solvent and wash with a dilute acid to extract the basic product and impurities into the aqueous layer. The impurities may have different pKa values, allowing for selective extraction or precipitation by carefully adjusting the pH. • A modern approach involves precipitating the amine as a salt with trichloroacetic acid (TCA). The salt can be isolated by filtration, and then gentle heating decomposes the salt to the pure amine, chloroform, and CO2, avoiding a final neutralization and extraction step.[14]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine (Lab Scale)

This protocol is adapted from a representative multi-component synthesis.[5]

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (B46862) (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Reaction Setup: Place the flask in a microwave reactor equipped with a reflux condenser.

  • Microwave Irradiation: Irradiate the mixture for 7-9 minutes at a power level sufficient to maintain a gentle reflux (monitor temperature and pressure according to instrument guidelines).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 5 mL of cold 95% ethanol and stir to break up the solid mass.

  • Isolation: Filter the solid product under vacuum and wash the filter cake with an additional 5 mL of cold 95% ethanol.

  • Purification: Recrystallize the crude product from hot 95% ethanol to afford the pure product as colorless crystals.

Protocol 2: Scalable Purification of a Basic this compound Derivative by Flash Chromatography

This protocol provides a general guideline for purifying basic heterocyclic amines when recrystallization is ineffective.[1]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the strong eluting solvent (e.g., methanol) or a mixture of the mobile phase. Adsorb the sample onto a small amount of silica gel if it has low solubility in the weak eluting solvent.

  • Column Selection: Choose a silica gel column of appropriate size for the scale of the reaction.

  • Mobile Phase Preparation: Prepare the mobile phase. A common system is a gradient of ethyl acetate in hexanes or dichloromethane (B109758) in methanol. To this solvent system, add 0.5% v/v of triethylamine (TEA) to both the weak (e.g., hexanes) and strong (e.g., ethyl acetate) solvents. This neutralizes the acidic sites on the silica gel.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA) for at least 3-5 column volumes.

  • Loading and Elution: Load the sample onto the column and begin the gradient elution, monitoring the separation by TLC or UV detection.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile base like TEA facilitates its removal during this step.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis (Lab Scale)

Catalyst/ConditionAldehydeKetoneTimeYield (%)Reference
Microwave (Solvent-Free)4-Chlorobenzaldehyde4-Methoxyacetophenone8 min83[5]
Cu/C NanoparticlesBenzaldehydeAcetophenone6 h94[2][15]
Na₂CaP₂O₇ (Solvent-Free)BenzaldehydeAcetophenone15 min94[4][6]
TBBDA (Solvent-Free)BenzaldehydeAcetophenone30 min92[3]

Note: Yields are for isolated products at the millimole scale. Scalability may impact these results.

Visualizations

Reaction Pathway and Troubleshooting

G cluster_reagents Starting Materials cluster_reaction One-Pot Reaction cluster_product Outcome cluster_troubleshooting Troubleshooting Aldehyde Aldehyde MCR Multi-Component Condensation Aldehyde->MCR Ketone Ketone Ketone->MCR Malononitrile Malononitrile Malononitrile->MCR Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->MCR Crude_Product Crude Product MCR->Crude_Product Check_Yield Low Yield? Crude_Product->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Heat_Management Improve Heat Management Check_Yield->Heat_Management Yes Purification Optimize Purification Check_Purity->Purification Yes Final_Product Pure this compound Check_Purity->Final_Product No Mixing Enhance Mixing Heat_Management->Mixing Mixing->MCR Re-evaluate Conditions Purification->MCR Re-evaluate Conditions

Caption: Troubleshooting workflow for this compound synthesis.

Purification Strategy Selection

G Start Start with Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Purity_Check1 Is Product >98% Pure? Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography No Acid_Base_Purification Acid-Base Extraction or TCA Salt Precipitation Purity_Check1->Acid_Base_Purification No, High Impurity Load Success Pure Product Isolated Purity_Check1->Success Yes Silica_Check Streaking on Silica? Column_Chromatography->Silica_Check Modify_Eluent Add Competing Base (e.g., 0.5% TEA) to Eluent Silica_Check->Modify_Eluent Yes Silica_Check->Success No Modify_Eluent->Success Alternative_Stationary Use Alternative Phase (Alumina, Amine-Silica) Acid_Base_Purification->Success Failure Re-evaluate Strategy reaction_mechanism R1CHO Aldehyde (R¹CHO) Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) R1CHO->Knoevenagel R2COR3 Ketone (R²(CO)R³) Enamine Enamine Intermediate R2COR3->Enamine Malononitrile Malononitrile Malononitrile->Knoevenagel NH4OAc NH₄OAc NH4OAc->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Dihydropyridine Michael_Adduct->Cyclized_Intermediate Cyclization Product This compound Cyclized_Intermediate->Product Aromatization (-H₂O, -H₂) Catalyst Catalyst / Heat Catalyst->Knoevenagel Catalyst->Michael_Adduct Catalyst->Cyclized_Intermediate

References

By-product analysis in the synthesis of 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-cyanopyridine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The multicomponent synthesis of this compound is sensitive to reaction parameters.

    • Temperature: Ensure the reaction is conducted at the optimal temperature. While some protocols operate at room temperature, many require heating.[1] A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high may promote the formation of degradation products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while prolonged reaction times can lead to by-product formation.

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While solvent-free conditions are often reported to be efficient, in other cases, polar solvents like ethanol (B145695) or acetonitrile (B52724) can be beneficial.[2]

  • Catalyst Inactivity: If you are using a catalyst, its activity is crucial.

    • Catalyst Loading: Ensure the correct catalyst loading is used as specified in the protocol.

    • Catalyst Deactivation: If using a recyclable catalyst, it may lose activity over subsequent runs. Consider regenerating or replacing the catalyst.

  • Purity of Reagents: The purity of starting materials, particularly the aldehyde and ketone, is critical. Impurities can interfere with the reaction and lead to the formation of undesired side products. It is advisable to use freshly distilled aldehydes if they have been stored for a long time.

  • Stoichiometry of Reactants: The molar ratio of the reactants (aldehyde, ketone, malononitrile (B47326), and ammonium (B1175870) acetate) can influence the yield. An excess of ammonium acetate (B1210297) is commonly used to drive the reaction forward.[2]

Q2: I am observing an unexpected spot on my TLC plate. What could this by-product be?

A2: The formation of by-products is a common challenge. Based on the reaction mechanism, several side products are possible:

  • Arylidenemalononitrile Intermediate: The reaction often proceeds through the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate.[3] Under certain conditions, this intermediate may not fully react and can be observed as a by-product.

  • Chalcone (B49325) Intermediate: Similarly, a Claisen-Schmidt condensation between the aldehyde and the ketone can form a chalcone intermediate, which is another pathway to the final product. Incomplete reaction of this intermediate can also result in a by-product.

  • Self-Condensation Products: Aldehydes and ketones can undergo self-condensation (e.g., aldol (B89426) condensation) under basic or acidic conditions, leading to impurities.

  • Michael Adducts: Uncyclized Michael adducts from the reaction of intermediates could also be present.

To identify the unknown spot, it is recommended to isolate the by-product using column chromatography and characterize it using spectroscopic techniques such as NMR and Mass Spectrometry.

Q3: How can I effectively purify my this compound product?

A3: Purification is essential to obtain a high-purity product. The most common methods are:

  • Recrystallization: This is a widely used and effective method for purifying solid products. Ethanol is often a suitable solvent for recrystallization of this compound derivatives.[3] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals of the pure product, leaving impurities in the mother liquor.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the preferred method. A solvent system of hexane (B92381) and ethyl acetate in varying ratios is typically effective for eluting the desired product.[2] The polarity of the eluent can be adjusted based on the polarity of the product and impurities, as monitored by TLC.

By-product Analysis Data

The following table summarizes potential by-products, their likely causes, and suggested analytical methods for their identification.

Potential By-product Likely Cause Analytical Method for Identification
ArylidenemalononitrileIncomplete reaction; non-optimal temperature or reaction time.HPLC-MS, 1H NMR
ChalconeIncomplete reaction; side reaction pathway.HPLC-MS, 1H NMR
Aldol condensation productImpure starting materials (aldehyde/ketone); incorrect stoichiometry.GC-MS, 1H NMR, 13C NMR
Unreacted Starting MaterialsIncomplete reaction; insufficient reaction time or temperature.TLC, HPLC, GC-MS

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

This protocol outlines a general method for monitoring the progress of the reaction and assessing the purity of the final product.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is typically effective. The gradient can be optimized depending on the specific derivatives.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor the elution of compounds using a UV detector at a wavelength where the starting materials, intermediates, and product have significant absorbance (e.g., 254 nm). The retention times will allow for the differentiation of components. Purity can be estimated by the relative peak areas.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural characterization of the desired product and any isolated by-products.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1H NMR: This spectrum will provide information about the number and types of protons in the molecule. For this compound derivatives, characteristic signals include the amino protons (often a broad singlet), aromatic protons, and the pyridine (B92270) ring proton.[4]

  • 13C NMR: This spectrum provides information about the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, confirming the structure of the product and helping to identify unknown by-products.

Visualizations

Reaction Pathway and By-product Formation

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound, highlighting the formation of key intermediates that could potentially be observed as by-products.

Reaction_Pathway Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile (Potential By-product) Aldehyde->Arylidenemalononitrile Knoevenagel Condensation Chalcone Chalcone (Potential By-product) Aldehyde->Chalcone Claisen-Schmidt Condensation Ketone Ketone Ketone->Chalcone Michael_Adduct Michael Adduct Ketone->Michael_Adduct Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Malononitrile->Michael_Adduct Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Michael_Adduct Ammonium_Acetate->Michael_Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Chalcone->Michael_Adduct Michael Addition Product This compound Michael_Adduct->Product Cyclization & Aromatization

Caption: Proposed reaction pathways for the synthesis of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impurities Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Check Reagent Purity & Stoichiometry Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions Optimize Conditions (e.g., Temperature Gradient) Check_Conditions->Optimize_Conditions Conditions Not Optimal Check_Catalyst Evaluate Catalyst (If used) Check_Reagents->Check_Catalyst Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Reagents Impure Analyze_Byproducts Isolate & Characterize By-products (TLC, HPLC, NMR) Check_Catalyst->Analyze_Byproducts Catalyst OK Replace_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Replace_Catalyst Catalyst Inactive Modify_Purification Adjust Purification Method (Recrystallization, Chromatography) Analyze_Byproducts->Modify_Purification End Problem Resolved Optimize_Conditions->End Purify_Reagents->End Replace_Catalyst->End Modify_Purification->End

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to Catalysts for 2-Amino-3-cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-3-cyanopyridine derivatives, a critical scaffold in medicinal chemistry, has been the subject of extensive research, leading to the development of diverse catalytic systems. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the most suitable system for their specific needs. Key performance indicators such as reaction yield, conditions, and catalyst reusability are highlighted.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the choice of catalyst. The following table summarizes the performance of several reported catalysts under their optimized reaction conditions.

CatalystKey ReactantsTemperature (°C)TimeSolventYield (%)Catalyst ReusabilityReference
Nanostructured Na₂CaP₂O₇Aromatic aldehydes, malononitrile (B47326), methyl ketones/cyclohexanone, ammonium (B1175870) acetate (B1210297)80ShortSolvent-free84–94Not specified[1]
Copper nanoparticles on charcoal (Cu/C)Ketone, aldehyde, malononitrile, ammonium acetateReflux6 h (initial trial)AcetonitrileGood to excellentAt least 8 times[2][3][4]
Zinc Zirconium Phosphate (B84403) (ZPZn)Aldehydes, ketones, malononitrile, ammonium acetateNot specifiedShortSolvent-freeFair to excellentAt least 6 times[5]
Fe₃O₄@THAM-MercaptopyrimidineNot specified70Not specifiedSolvent-freeHighReusable
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)Aryl aldehydes, substituted acetophenones, malononitrile, ammonium acetate100Appropriate timesNot specified85-94Not specified[6]
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)Aryl aldehydes, substituted acetophenones, malononitrile, ammonium acetate100Appropriate timesNot specifiedNot specifiedNot specified[6]
Ultrasonic bath (catalyst-free)Not specifiedNot specified4-25 minSolvent-free85-99N/A[7][8][9]

Experimental Methodologies

The synthesis of this compound derivatives is typically achieved through a one-pot, four-component reaction. While specific parameters vary, the general experimental protocol is as follows:

General Procedure for the Synthesis of this compound Derivatives:

A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.1-1.5 mmol), and ammonium acetate (1.5-2.5 mmol) is prepared. The catalyst is then added in the specified amount. The reaction mixture is stirred under the conditions (temperature, time, and solvent) optimized for the specific catalyst. Upon completion, the reaction is monitored by thin-layer chromatography (TLC). The solid product is then typically filtered, washed, and purified, often through recrystallization or column chromatography, to yield the desired this compound derivative. For heterogeneous catalysts, a simple filtration allows for the recovery and subsequent reuse of the catalyst.[2][4][6]

Visualizing the Synthesis Workflow and Reaction Mechanism

To better illustrate the processes involved in the synthesis of this compound, the following diagrams outline a typical experimental workflow and a proposed reaction mechanism.

G cluster_workflow Experimental Workflow Reactants Reactants (Aldehyde, Ketone, Malononitrile, Ammonium Acetate) Catalyst Catalyst Addition Reactants->Catalyst Reaction Reaction (Heating/Stirring) Catalyst->Reaction Monitoring Monitoring (TLC) Reaction->Monitoring Filtration Product Filtration & Catalyst Recovery Monitoring->Filtration Purification Purification (Recrystallization/ Column Chromatography) Filtration->Purification Product Final Product (this compound) Purification->Product

Caption: A typical experimental workflow for the catalytic synthesis of this compound.

G cluster_mechanism Proposed Reaction Mechanism Aldehyde Aldehyde + Malononitrile Knoevenagel Knoevenagel Condensation (Intermediate A) Aldehyde->Knoevenagel Michael Michael Addition (Intermediate A + Intermediate B) Knoevenagel->Michael Ketone Ketone + Ammonium Acetate Enamine Enamine Formation (Intermediate B) Ketone->Enamine Enamine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Dehydrogenation/ Aromatization Cyclization->Aromatization Product This compound Aromatization->Product

Caption: A generalized proposed mechanism for the synthesis of this compound.

Discussion of Catalytic Approaches

The catalysts employed for the synthesis of 2-amino-3-cyanopyridines can be broadly categorized into homogeneous and heterogeneous systems.[10]

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. While often effective, a significant drawback is the difficulty in their separation from the reaction product, which can complicate purification and prevent catalyst recycling.[10]

Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture, offering significant advantages.[10] Their primary benefit is the ease of separation from the product, typically through simple filtration, which allows for catalyst reuse over multiple cycles.[2][10] This aligns with the principles of green chemistry by reducing waste and cost.[10]

Several types of heterogeneous catalysts have been successfully developed, including:

  • Nanostructured Materials: Nanostructured sodium calcium pyrophosphate (Na₂CaP₂O₇) has been reported as a highly efficient and reusable catalyst for solvent-free synthesis.[1][10] Similarly, zinc zirconium phosphate nanoparticles have demonstrated effectiveness under solvent-free conditions.[5]

  • Metal Nanoparticles on a Support: Copper nanoparticles on charcoal (Cu/C) have been shown to be an efficient and recyclable catalyst.[2][3][4]

  • Magnetic Nanoparticles: The use of superparamagnetic recyclable nanocatalysts, such as Fe₃O₄@THAM-Mercaptopyrimidine, offers the advantage of easy separation from the reaction mixture using an external magnet.

Catalyst-Free and Solvent-Free Conditions: Notably, the synthesis of this compound derivatives has also been achieved with high yields in short reaction times using ultrasonic irradiation without any catalyst or solvent.[7][8][9] This approach represents a particularly green and efficient method.

Conclusion

A variety of effective catalysts have been developed for the synthesis of this compound derivatives. Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages in terms of reusability and ease of separation, contributing to more sustainable and cost-effective synthetic processes. The choice of a specific catalyst will depend on factors such as desired reaction conditions, cost, and the importance of catalyst recyclability. Furthermore, the viability of catalyst-free synthesis under ultrasonic irradiation presents a compelling alternative for environmentally benign production. This guide provides a foundation for researchers to make informed decisions when selecting a catalytic system for their synthetic endeavors.

References

Microwave vs. Conventional Heating: A Comparative Guide to 2-Amino-3-cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency and yield of synthetic methodologies are paramount. This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of 2-amino-3-cyanopyridine, a crucial scaffold in medicinal chemistry.

The synthesis of this compound derivatives, vital intermediates for a range of therapeutic agents, has been approached through various methodologies. This comparative analysis focuses on the two primary heating techniques employed: conventional heating and microwave irradiation. Experimental data consistently demonstrates that microwave-assisted synthesis offers significant advantages in terms of reaction time and product yield.

Performance Comparison: Microwave vs. Conventional Heating

Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically accelerating reaction rates and often improving yields compared to traditional heating methods. In the context of this compound synthesis, these benefits are particularly pronounced.

ParameterMicrowave-Assisted SynthesisConventional Heating Synthesis
Reaction Time 7-9 minutes[1]10-14 hours[2]
Yield 72-86%[1]Comparatively lower yields[3][4]
Reaction Conditions Often solvent-free[3][4][5][6]Typically requires a solvent (e.g., ethanol) and reflux[2]
Environmental Impact More environmentally friendly due to reduced reaction time and solvent use[3][4][6]Less environmentally friendly due to prolonged energy use and solvent requirements

Experimental Protocols

The synthesis of this compound derivatives is typically achieved through a one-pot, four-component reaction involving an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[1][4][7]

Microwave-Assisted Synthesis Protocol

This protocol is adapted from a typical solvent-free microwave irradiation procedure.[1][8]

  • Reactant Mixture: In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes.

  • Workup: After irradiation, allow the reaction mixture to cool. Wash the mixture with 2 mL of ethanol (B145695).

  • Purification: Recrystallize the crude product from 95% ethanol to obtain the pure this compound derivative.

Conventional Heating Synthesis Protocol

This protocol is based on a typical procedure utilizing conventional heating under reflux.[2]

  • Reactant Mixture: In a round-bottom flask, combine the respective aromatic aldehyde (2 mmol), acetophenone (B1666503) (or a substituted acetophenone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (15 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Heat the mixture under reflux for 10-14 hours.

  • Workup: After cooling, the precipitate formed is filtered.

  • Purification: The filtered precipitate is washed with ethyl alcohol and then recrystallized from a mixture of DMF and methyl alcohol (1:10) to yield the final product.

Reaction Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

G cluster_reactants Starting Materials cluster_process Reaction cluster_heating Heating Method cluster_workup Purification A Aromatic Aldehyde E One-Pot Mixture A->E B Methyl Ketone B->E C Malononitrile C->E D Ammonium Acetate D->E MW Microwave (7-9 min) E->MW High Efficiency CH Conventional (10-14 h) E->CH Low Efficiency F Crude Product MW->F CH->F G Recrystallization F->G H Pure this compound G->H

Caption: Comparative workflow of microwave vs. conventional synthesis.

Conclusion

For the synthesis of this compound derivatives, microwave-assisted methods offer a clear advantage over conventional heating. The dramatic reduction in reaction time, coupled with higher yields and more environmentally friendly conditions, makes it the superior choice for researchers seeking to optimize their synthetic workflows. The adoption of microwave technology can lead to significant improvements in efficiency and productivity in the development of novel pharmaceuticals.

References

A Comparative Analysis of Synthesis Methods for 2-Amino-3-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-amino-3-cyanopyridine and its derivatives is of significant interest to the scientific community, particularly for researchers in drug discovery and development, owing to the broad spectrum of biological activities exhibited by this class of compounds. A variety of synthetic strategies have been developed, with a focus on one-pot, multicomponent reactions that offer efficiency and atom economy. This guide provides a comparative analysis of several prominent methods, presenting quantitative yield data, detailed experimental protocols, and a visualization of the common reaction pathway.

Comparative Yield Analysis

The efficiency of this compound synthesis is highly dependent on the chosen catalytic system and reaction conditions. Below is a summary of reported yields for various methods, highlighting the synthesis of different derivatives from aromatic aldehydes, a ketone (acetophenone or cyclohexanone), malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).

Catalyst/MethodAldehydeKetoneProductYield (%)Reference
Nanostructured Na2CaP2O7BenzaldehydeAcetophenone (B1666503)2-Amino-4-phenyl-6-phenyl-3-cyanopyridine94[1]
4-MethylbenzaldehydeAcetophenone2-Amino-4-(p-tolyl)-6-phenyl-3-cyanopyridine92[1]
4-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine91[1]
4-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine89[1]
4-NitrobenzaldehydeAcetophenone2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine84[1]
BenzaldehydeCyclohexanone (B45756)2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile90[1]
Copper Nanoparticles on Charcoal BenzaldehydeAcetophenone2-Amino-4-phenyl-6-phenyl-3-cyanopyridine94
4-MethylbenzaldehydeAcetophenone2-Amino-4-(p-tolyl)-6-phenyl-3-cyanopyridine92
4-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine89
4-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine91
2-NaphthaldehydeAcetophenone2-Amino-4-(naphthalen-2-yl)-6-phenylnicotinonitrile86
TBBDA BenzaldehydeAcetophenone2-Amino-4-phenyl-6-phenyl-3-cyanopyridine95[2]
4-MethylbenzaldehydeAcetophenone2-Amino-4-(p-tolyl)-6-phenyl-3-cyanopyridine94[2]
4-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenyl-3-cyanopyridine92[2]
4-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine91[2]
4-NitrobenzaldehydeAcetophenone2-Amino-4-(4-nitrophenyl)-6-phenyl-3-cyanopyridine85[2]
Zinc Zirconium Phosphate (B84403) BenzaldehydeAcetophenone2-Amino-4,6-diphenylnicotinonitrile92[3][4]
4-MethylbenzaldehydeAcetophenone2-Amino-6-phenyl-4-(p-tolyl)nicotinonitrile89[3][4]
4-MethoxybenzaldehydeAcetophenone2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile85[3][4]
4-ChlorobenzaldehydeAcetophenone2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile90[3][4]
4-NitrobenzaldehydeAcetophenone2-Amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile75[3][4]
Microwave-assisted (Solvent-free) 4-Chlorobenzaldehyde4-Methoxyacetophenone4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine83[5]
4-Methoxybenzaldehyde4-Methoxyacetophenone4-(4-Methoxyphenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine80[5]
4-Methoxybenzaldehyde2,4-Dichloroacetophenone4-(4-Methoxyphenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine75[5]
4-Nitrobenzaldehyde4-Methylacetophenone4-(4-Nitrophenyl)-6-(p-tolyl)-2-amino-3-cyanopyridine86[5]
4-Chlorobenzaldehyde2,4-Dichloroacetophenone4-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine72[5]

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below. These protocols are based on published procedures and offer a guide for laboratory replication.

Nanostructured Na2CaP2O7 Catalyzed Synthesis (Solvent-free)

This method employs a green and recoverable catalyst for the one-pot synthesis of this compound derivatives.[1]

Catalyst Preparation: Nanostructured diphosphate (B83284) Na2CaP2O7 can be synthesized via a co-precipitation method.

General Synthesis Procedure: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a methyl ketone or cyclohexanone (1 mmol), ammonium acetate (1.5 mmol), and nanostructured Na2CaP2O7 (0.05 g) is heated at 80 °C under solvent-free conditions for a specified time (typically 30-45 minutes). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with ethanol (B145695), and the solid product is collected and purified by recrystallization.[1]

Copper Nanoparticles on Charcoal (Cu/C) Catalyzed Synthesis

This heterogeneous catalytic system allows for the efficient synthesis of this compound derivatives with the advantage of easy catalyst recovery and reuse.

Catalyst Preparation: Activated carbon is treated with nitric acid, washed, and dried. Copper nanoparticles are then deposited on the charcoal support by refluxing CuI in ethanol with the purified activated carbon under a nitrogen atmosphere.

General Synthesis Procedure: A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), ammonium acetate (2 mmol), and Cu/C catalyst (2 mol%) in a suitable solvent (e.g., ethanol) is refluxed for a designated time. The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel.

N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA) Catalyzed Synthesis (Solvent-free)

This method utilizes an efficient organocatalyst for the synthesis under solvent-free conditions.[2]

General Synthesis Procedure: A mixture of an aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and TBBDA (0.05 g) is heated at 100 °C with stirring for the appropriate time as monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and ethanol is added. The solid product is then filtered, washed with water, and recrystallized from ethanol to afford the pure this compound derivative.[2]

Zinc Zirconium Phosphate (ZPZn) Nanoparticles Catalyzed Synthesis (Solvent-free)

This procedure employs zinc zirconium phosphate nanoparticles as a robust and reusable solid acid catalyst.[3][4]

Catalyst Preparation: Zirconium phosphate (ZrP) is prepared and subsequently treated with a zinc acetate solution to yield zinc zirconium phosphate (ZPZn) nanoparticles through an ion-exchange reaction.[4]

General Synthesis Procedure: A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), ammonium acetate (2 mmol), and the ZPZn catalyst (1.5 mol%) is stirred in one pot at 60 °C under solvent-free conditions for the required time.[4] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with ethanol, the catalyst is removed by filtration, and the pure product is obtained by recrystallization from hot ethanol.[4]

Microwave-assisted Synthesis (Solvent-free)

The use of microwave irradiation can significantly reduce reaction times and improve yields in a solvent-free setting, aligning with the principles of green chemistry.[5]

General Synthesis Procedure: A dry flask is charged with an aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[5] The flask is placed in a microwave oven and connected to a reflux condenser. The mixture is irradiated for 7-9 minutes.[5] After completion, the reaction mixture is washed with a small amount of ethanol, and the crude product is purified by recrystallization from 95% ethanol.[5]

Reaction Pathway and Workflow

The synthesis of 2-amino-3-cyanopyridines via the four-component reaction is believed to proceed through a series of interconnected steps. The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Reaction_Mechanism Reactants Aldehyde + Ketone + Malononitrile + Ammonium Acetate Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Reactants->Knoevenagel Michael_Addition Michael Addition (Enolate of Ketone adds to Knoevenagel product) Knoevenagel->Michael_Addition Cyclization Intramolecular Cyclization (Ammonia mediated) Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Aromatization Oxidative Aromatization Dehydration->Aromatization Product This compound Aromatization->Product

Caption: Proposed reaction mechanism for the four-component synthesis of this compound.

Experimental_Workflow Start Mix Reactants and Catalyst Reaction Heating / Microwave Irradiation Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Washing, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization / Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

2-Amino-3-cyanopyridine Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-amino-3-cyanopyridine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in anticancer, antimicrobial, antiviral, and enzyme inhibition applications. This guide provides an objective comparison of the biological performance of this compound derivatives against other pyridine-containing compounds, supported by experimental data and detailed methodologies.

Anticancer Activity

This compound derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and HER-2 pathways.

Comparative Anticancer Activity Data (IC50, µM)
Compound TypeDerivative/CompoundCell LineIC50 (µM)Reference
This compound Nopinone-based derivative 4fA549 (Lung)23.78[1]
Nopinone-based derivative 4fMKN45 (Gastric)67.61[1]
Nopinone-based derivative 4fMCF7 (Breast)53.87[1]
2-amino-4-(3-hydroxy-4-phenoxyphenyl)-6-(4-bromophenyl)nicotinonitrile (3p)A-549 (Lung)10.57
2-amino-4-(3-hydroxy-4-phenoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile (3b)A-549 (Lung)16.74
Other Pyridines Pyridine-urea derivative 8e (4-Iodophenyl urea)MCF-7 (Breast)0.11 (72h)[2]
Pyridine-urea derivative 8n (3,4-Dichlorophenyl urea)MCF-7 (Breast)0.80 (72h)[2]
Doxorubicin (Standard)MCF-7 (Breast)1.93 (48h)[2]
Sorafenib (Positive Control)MCF-7 (Breast)4.50 (48h)[2]
Imidazo[1,2-a]pyridine derivativeDU 145 (Prostate)0.021[3]
Imidazo[1,2-a]pyridine derivativeMCF-7 (Breast)0.091[3]
Signaling Pathways

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of this pathway is a major target for cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 Signaling Pathway.

HER-2 Signaling Pathway: Human Epidermal Growth Factor Receptor 2 (HER-2) is a receptor tyrosine kinase that is overexpressed in several types of cancer, leading to uncontrolled cell growth.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER-2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER-3 HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER-2 Signaling Pathway.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compounds Add this compound derivatives and control compounds at various concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h for formazan (B1609692) formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives and other pyridines) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from dose-response curves.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal strains. Their efficacy is often compared to standard antibiotics.

Comparative Antimicrobial Activity Data (MIC, µg/mL)
Compound TypeDerivative/CompoundMicroorganismMIC (µg/mL)Reference
This compound Compound 2cS. aureus0.039[4]
Compound 2cB. subtilis0.039[4]
Cyanopyridine 5aE. coli64.5[5]
Cyanopyridine 5bB. subtilis64.5[5]
Other Pyridines Imidazo[1,2-a]pyridine derivative 8S. aureus3.12[6]
Imidazo[1,2-a]pyridine derivative 5aMRSA<2.50[6]
Isonicotinic acid hydrazide derivativeS. aureus2.18 - 3.08[7]
Ciprofloxacin (Standard)S. aureus-[6]
Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.

Kirby_Bauer_Workflow start Start prepare_inoculum Prepare a standardized bacterial inoculum (0.5 McFarland standard) start->prepare_inoculum inoculate_plate Inoculate a Mueller-Hinton agar (B569324) plate with the bacterial suspension prepare_inoculum->inoculate_plate apply_disks Apply paper disks impregnated with test compounds and controls inoculate_plate->apply_disks incubate Incubate the plate at 37°C for 18-24h apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones determine_susceptibility Determine susceptibility (Susceptible, Intermediate, Resistant) measure_zones->determine_susceptibility end End determine_susceptibility->end

Caption: Kirby-Bauer Disk Diffusion Workflow.

Detailed Methodology:

  • Inoculum Preparation: A standardized suspension of the test bacteria (equivalent to a 0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with known concentrations of the this compound derivatives and control antibiotics are placed on the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Zone Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.

  • Interpretation: The results are interpreted as susceptible, intermediate, or resistant based on standardized charts. For novel compounds, the minimum inhibitory concentration (MIC) is often determined using broth microdilution methods.

Enzyme Inhibition

A significant area of interest for this compound derivatives is their ability to inhibit specific enzymes, such as carbonic anhydrases, which are implicated in various diseases.

Comparative Carbonic Anhydrase Inhibition Data (Ki, µM)
Compound TypeDerivative/CompoundEnzymeKi (µM)Reference
This compound Compound 7dhCA I2.84[8]
Compound 7bhCA II2.56[8]
Compound 5dhCA I23.8[9]
Compound 5bhCA I31[9]
Other Pyridines Heterocyclic pyridine-3-sulfonamideshCA I0.169 - 5.4
Heterocyclic pyridine-3-sulfonamideshCA II0.0585 - 1.238
Acetazolamide (Standard Inhibitor)hCA I / hCA IIPotent Inhibitor[9]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, often by monitoring the hydrolysis of a substrate like p-nitrophenyl acetate (B1210297).

CA_Inhibition_Workflow start Start prepare_reagents Prepare assay buffer, enzyme solution, substrate (p-NPA), and inhibitor solutions start->prepare_reagents pre_incubate Pre-incubate enzyme with inhibitor or vehicle control prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding the substrate pre_incubate->initiate_reaction monitor_reaction Monitor the increase in absorbance at 405 nm (formation of p-nitrophenol) initiate_reaction->monitor_reaction calculate_inhibition Calculate the percentage of inhibition and determine Ki values monitor_reaction->calculate_inhibition end End calculate_inhibition->end

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), a working solution of carbonic anhydrase, a stock solution of the substrate p-nitrophenyl acetate (p-NPA), and solutions of the test inhibitors at various concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the inhibitor or a vehicle control for a set period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, p-NPA.

  • Kinetic Measurement: The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the inhibition constant (Ki) is determined from this data.

Antiviral Activity

While less extensively studied compared to other biological activities, some this compound derivatives have shown promise as antiviral agents.[9] Further research is needed to fully elucidate their potential in this area and to generate comparative quantitative data.

Conclusion

This compound derivatives represent a versatile and highly active class of heterocyclic compounds. The presented data indicates that their performance in anticancer and enzyme inhibition assays is often comparable, and in some cases superior, to other classes of pyridine derivatives and even some standard drugs. Their broad spectrum of biological activity, coupled with their synthetic accessibility, makes them attractive candidates for further investigation and development in the field of medicinal chemistry. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these promising molecules.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Amino-3-cyanopyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives incorporating this core structure have demonstrated a wide range of pharmacological effects, including antimicrobial, carbonic anhydrase inhibition, and notably, potent anticancer properties.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships of various this compound derivatives, focusing on their efficacy as anticancer agents. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual summaries of key SAR principles.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring and any appended aromatic systems. The following tables summarize the cytotoxic effects of representative compounds against various human cancer cell lines.

Table 1: Cytotoxicity of Cyanopyridone and Pyridopyrimidine Derivatives Against Breast (MCF-7) and Liver (HepG2) Cancer Cell Lines

Compound IDR Group (at position 4)Cell LineIC50 (µM)[5]
5a PhenylMCF-71.77 ± 0.10
HepG22.71 ± 0.15
5e 4-ChlorophenylMCF-71.39 ± 0.10
HepG23.15 ± 0.18
6b 4-Chlorophenyl (pyridopyrimidine)MCF-711.25 ± 0.63
HepG22.68 ± 0.14
7b 4-Chlorophenyl (2-methyl-pyridopyrimidine)MCF-76.22 ± 0.34
HepG219.58 ± 1.06
Taxol (Ref.) -MCF-73.45 ± 0.19
HepG25.81 ± 0.31

Data sourced from a study on dual VEGFR-2/HER-2 inhibitors.[5]

SAR Insights from Table 1:

  • Non-fused vs. Fused Systems: Non-fused cyanopyridone derivatives (5a, 5e) generally exhibit potent cytotoxicity, with IC50 values in the low micromolar range, often surpassing the reference drug Taxol against the tested cell lines.[5]

  • Effect of Phenyl Substitution: The introduction of a 4-chloro substituent on the phenyl ring (compound 5e) enhances activity against the MCF-7 cell line compared to the unsubstituted phenyl analog (5a).[5]

  • Effect of Fused Ring System: Cyclization into a pyridopyrimidine system (6b, 7b) results in variable activity. While compound 6b shows strong activity against HepG2 cells, its potency against MCF-7 is reduced compared to its non-fused counterpart.[5]

Table 2: Cytotoxicity of (+)-Nopinone-Based 2-Amino-3-cyanopyridines

Compound IDR Group (at position 4)A549 (Lung) IC50 (µM)[6]MKN45 (Gastric) IC50 (µM)[6]MCF7 (Breast) IC50 (µM)[6]
4f 4-Bromophenyl23.7867.6153.87
4j 2,4-Dichlorophenyl>10085.3470.21
4k 2-Chloro-6-fluorophenyl>10079.8368.95

Data sourced from a study on (+)-nopinone-based derivatives.[6]

SAR Insights from Table 2:

  • Halogen Substitution: A preliminary SAR analysis indicates that the presence of bromine or chlorine substituents on the benzene (B151609) ring at position 4 is crucial for anticancer activity. Compound 4f, with a 4-bromophenyl group, demonstrated the most promising broad-spectrum activity among the series.[6]

Table 3: Cytotoxicity and PIM-1 Kinase Inhibition

Compound IDR GroupMCF-7 IC50 (µM)[7]PC-3 IC50 (µM)[7]PIM-1 Kinase IC50 (nM)[7]
4k (Structure specified in source)5.216.3421.2
7b (Structure specified in source)3.583.6018.9
Staurosporine (Ref.) ---16.7

Data sourced from a study on nicotinonitrile-based derivatives as PIM-1 inhibitors.[7]

SAR Insights from Table 3:

  • Correlation of Cytotoxicity and Kinase Inhibition: The potent cytotoxicity of compounds like 7b against breast (MCF-7) and prostate (PC-3) cancer cell lines correlates well with their strong inhibitory activity against PIM-1 kinase, suggesting a clear mechanism of action.[7] Compound 7b demonstrated remarkable cytotoxicity with IC50 values of 3.58 µM and 3.60 µM against MCF-7 and PC-3 cells, respectively.[7]

Visualizing SAR Principles and Workflows

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Scaffold Selection (this compound) B Combinatorial Synthesis of Derivative Library A->B C In Vitro Screening (e.g., MTT Assay) B->C Testing D Hit Identification (Potent Compounds) C->D Data Analysis E SAR Analysis D->E Structure Comparison F Mechanism of Action (e.g., Kinase Assay) D->F Target Identification G Lead Optimization E->G Rational Design F->G

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

// Edges to connect info boxes to the core structure // Using invisible nodes to position arrows correctly node [shape=point, width=0, height=0, style=invis]; p_R4 [pos="2.2,0.8!"]; p_R6 [pos="-2.2,0.8!"]; p_R2 [pos="-1.5,-1.5!"]; p_CN [pos="1.5,-1.5!"];

R4 -> p_R4 [arrowhead=normal, color="#EA4335"]; R6 -> p_R6 [arrowhead=normal, color="#4285F4"]; R2_NH2 -> p_R2 [arrowhead=normal, color="#34A853"]; CN -> p_CN [arrowhead=normal, color="#FBBC05"]; } .dot

Caption: Key SAR insights for the this compound scaffold.

Experimental Protocols

Detailed and standardized methodologies are critical for the reliable evaluation and comparison of compound activity. Below are protocols for key assays commonly cited in the SAR evaluation of this compound derivatives.

Cell Viability Assessment (MTT Assay)

This assay is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Taxol, Doxorubicin) are included.

    • Plates are incubated for a specified period, typically 48 or 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., PIM-1, VEGFR-2)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase, which is often the molecular target for its anticancer effect.[5][7]

  • Reagents: Recombinant human kinase (e.g., PIM-1, VEGFR-2), appropriate substrate peptide, ATP (Adenosine triphosphate), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The assay is performed in a 96-well or 384-well plate format.

    • The test compound, serially diluted in assay buffer, is pre-incubated with the kinase enzyme for a short period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C or 37°C.

    • The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent that converts the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis: Kinase activity is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve of percentage inhibition versus inhibitor concentration.

Conclusion

The this compound scaffold is a highly adaptable and potent framework for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that cytotoxicity is finely tunable through modifications at several key positions. Specifically, the introduction of halogenated aromatic rings at the 4-position is a recurring theme for enhancing potency.[5][6] Furthermore, the strong correlation between cellular cytotoxicity and inhibition of specific cancer-related kinases, such as PIM-1 and VEGFR-2, provides a clear path for mechanism-based drug design.[5][7] The data and protocols presented in this guide offer a comparative basis for researchers to rationalize the design of new derivatives with improved efficacy and selectivity, paving the way for the next generation of targeted cancer therapies.

References

2-Amino-3-cyanopyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel molecular frameworks that can serve as starting points for the development of new therapeutics is a central theme in medicinal chemistry. Among the privileged heterocyclic structures, the 2-amino-3-cyanopyridine scaffold has emerged as a particularly fruitful platform for the discovery of potent and selective modulators of a variety of biological targets. Its synthetic accessibility, coupled with its ability to engage in diverse molecular interactions, has led to its incorporation into a wide array of biologically active compounds, from kinase inhibitors for cancer therapy to novel antibacterial agents. This guide provides a comparative analysis of the this compound scaffold, supported by experimental data, to validate its utility in drug discovery.

Performance in Kinase Inhibition

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) Inhibition

VEGFR-2 and HER-2 are key receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation, respectively. Several this compound derivatives have been identified as potent dual inhibitors of these kinases.

.

Table 1: Comparison of this compound Derivatives as VEGFR-2/HER-2 Inhibitors

Compound IDTargetIC50 (µM)Cell LineReference
Compound 5aVEGFR-20.12 ± 0.01-[1]
HER-20.25 ± 0.02-[1]
MCF-7 (Breast Cancer)1.77 ± 0.1-[1]
HepG2 (Liver Cancer)2.71 ± 0.15-[1]
Compound 5eVEGFR-20.10 ± 0.01-[1]
HER-20.18 ± 0.01-[1]
MCF-7 (Breast Cancer)1.39 ± 0.08-[1]
HepG2 (Liver Cancer)10.70 ± 0.58-[1]
Sorafenib (Reference)VEGFR-20.09 ± 0.01-[1]
Erlotinib (Reference)HER-20.15 ± 0.01-[1]

Alternative Scaffolds for VEGFR-2/HER-2 Inhibition:

  • Quinazoline: A well-established scaffold for tyrosine kinase inhibitors, found in approved drugs like gefitinib (B1684475) and erlotinib.

  • Indolinone: The core structure of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

  • Pyrrolo[2,3-d]pyrimidine: A versatile scaffold with broad kinase inhibitory activity.

IκB Kinase β (IKK-β) Inhibition

IKK-β is a critical kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer. The this compound scaffold has been successfully utilized to develop potent IKK-β inhibitors.

Table 2: Comparison of this compound Derivatives as IKK-β Inhibitors

Compound IDIC50 (nM)Cellular IC50 (nM)Reference
Compound 681500-[2]
Compound 73405000[2]

Alternative Scaffolds for IKK-β Inhibition:

  • Imidazo[1,2-a]quinoxalines: Represented by BMS-345541, these compounds are allosteric inhibitors of IKK-β.[2]

  • Thienopyridines: Another class of heterocyclic compounds that have shown potent IKK-β inhibitory activity.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is an attractive target in oncology. Cyanopyridine derivatives have been extensively explored as Pim-1 inhibitors.

Table 3: Comparison of this compound Derivatives as Pim-1 Kinase Inhibitors

Compound IDIC50 (µM)Target Cell Line(s)Reference
Compound 4d0.46 ± 0.02HepG-2, HCT-116, MCF-7, PC-3[3]
Compound 3b0.13PC-3, DU-145[4]
Quercetagetin (Reference)0.56 ± 0.03-[3]

Alternative Scaffolds for Pim-1 Kinase Inhibition:

  • Pyrazolo[1,5-a]pyrimidines: A known scaffold for potent Pim-1 kinase inhibitors.

  • Indolyl-pyrrolones: Identified through virtual screening as a novel scaffold for Pim-1 inhibition.[5]

  • Benzofuran-3(2H)-ones: Natural product-derived scaffolds showing nanomolar inhibitory activity.[6]

Performance in Antibacterial Activity

Beyond kinase inhibition, the this compound scaffold has demonstrated promising antibacterial properties against a range of pathogenic bacteria.

Table 4: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 2cS. aureus0.039 ± 0.000[7]
B. subtilis0.039 ± 0.000[7]
Compound 5aS. aureus125[8]
B. subtilis250[8]
E. coli250[8]
P. aeruginosa250[8]
Compound 5bS. aureus125[8]
B. subtilis125[8]
E. coli250[8]
P. aeruginosa250[8]

Alternative Scaffolds for Antibacterial Agents:

  • Quinolones: A major class of synthetic antibiotics (e.g., ciprofloxacin).

  • Oxazolidinones: A newer class of antibiotics effective against resistant Gram-positive bacteria (e.g., linezolid).

  • Natural Products: Scaffolds derived from natural sources, such as curcumin (B1669340) and berberine, are being explored for their antimicrobial properties.[9][10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of any drug discovery scaffold. Below are generalized methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the in vitro inhibitory potency of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in an appropriate assay buffer. The final DMSO concentration should typically be kept below 1%.

    • Prepare a solution of the recombinant target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Assay Procedure:

    • In a microplate, add the diluted test compound solutions.

    • Include a positive control (no inhibitor) and a blank (no enzyme).

    • Add the kinase solution to all wells except the blank.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).

  • Detection:

    • Stop the reaction and measure the kinase activity. Common detection methods include:

      • Luminescence-based ATP consumption assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. A higher luminescent signal indicates greater inhibition.

      • Antibody-based detection of phosphorylated substrate: Utilizes a specific antibody to detect the phosphorylated product, often via ELISA or TR-FRET.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth medium.

    • Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

G General Experimental Workflow for Scaffold Validation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assays (IC50) Purification->Kinase_Assay Antibacterial_Assay Antibacterial Susceptibility Testing (MIC) Purification->Antibacterial_Assay Data_Analysis IC50/MIC Determination Kinase_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Comparison Comparison with Alternative Scaffolds Data_Analysis->Comparison G VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Permeability Permeability Akt->Permeability Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G HER-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HER2 HER-2 HER3 HER-3 HER2->HER3 Heterodimerization Ras Ras HER2->Ras PI3K PI3K HER3->PI3K Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK Growth Growth mTOR->Growth ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G IKK-β (NF-κB) Signaling Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression Induces G Pim-1 Kinase Signaling Pathway cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Expression Bad Bad Pim1->Bad Phosphorylates (Inactivates) p27 p27 Pim1->p27 Phosphorylates (Inactivates) cMyc c-Myc Pim1->cMyc Stabilizes Apoptosis_Inhibition Apoptosis Inhibition Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Transcription Transcription cMyc->Transcription

References

A Comparative Analysis of the Antibacterial Spectrum of 2-Amino-3-cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of novel antimicrobial agents. Among the diverse heterocyclic compounds explored for this purpose, 2-amino-3-cyanopyridine derivatives have garnered considerable attention due to their broad-spectrum biological activities. This guide provides a comparative study of the antibacterial spectrum of various this compound derivatives, supported by experimental data from recent studies.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of different derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Gram-Positive Bacteria

CompoundStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Reference
Compound 2c0.0390.039[1]
Cyanopyridine 5a-64.5 - 250[2]
Cyanopyridine 5b-64.5 - 250[2]
Pyrimidine (B1678525) 6b64.5 - 25064.5 - 250[2]
Compound 3c288-[3][4]
Compound 3.1bGood ActivityGood Activity[5]

Note: "-" indicates data not reported in the cited study. "Good Activity" was reported without specific MIC values.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Gram-Negative Bacteria

CompoundEscherichia coli (µg/mL)Pseudomonas aeruginosa (µg/mL)Reference
Cyanopyridine 5a64.5 - 250-[2]
Cyanopyridine 5b64.5 - 250-[2]
Pyrimidine 6b64.5 - 250-[2]
Compound 3c577-[3][4]
Compound 3.1aGood ActivityGood Activity[5]
Compound 3.1bGood ActivityGood Activity[5]

Note: "-" indicates data not reported in the cited study. "Good Activity" was reported without specific MIC values.

From the compiled data, it is evident that the antibacterial activity of this compound derivatives is highly dependent on their specific structural modifications. For instance, compound 2c exhibited potent activity against the Gram-positive bacteria S. aureus and B. subtilis with a low MIC value of 0.039 µg/mL.[1] In contrast, other derivatives such as cyanopyridines 5a and 5b, and pyrimidine 6b, displayed a broader range of activity, with MIC values ranging from 64.5 to 250 µg/mL against both Gram-positive and Gram-negative bacteria.[2] Notably, some compounds demonstrated selective activity. For example, compounds 2c and 2d from one study showed good antibacterial activity against S. aureus, while compound 2b was effective against P. aeruginosa.[6]

Experimental Protocols

The evaluation of the antibacterial activity of these compounds generally follows standardized microbiological methods. The two primary techniques cited in the literature are the disk diffusion assay and the broth microdilution method for determining MIC values.

1. Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Procedure:

    • A standardized inoculum of the test microorganism is uniformly streaked onto the surface of an agar (B569324) plate.

    • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. A larger zone of inhibition indicates greater antibacterial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

    • A standardized suspension of the test bacterium is added to each well.

    • The plates are incubated for a specified period at an optimal temperature for the bacteria.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for the synthesis and antibacterial screening of this compound derivatives.

Synthesis_Workflow Reactants Aromatic Aldehydes, Malononitrile, Ketones/Enaminones, Ammonium Acetate Reaction One-Pot Multicomponent Reaction Reactants->Reaction Product This compound Derivatives Reaction->Product Purification Purification (Recrystallization) Product->Purification Characterization Structural Characterization (FTIR, NMR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Antibacterial_Screening_Workflow cluster_screening Antibacterial Activity Screening Compound Synthesized this compound Derivatives Preparation Preparation of Stock Solutions Compound->Preparation Screening_Method Disk Diffusion Assay or Broth Microdilution Preparation->Screening_Method Incubation Incubation Screening_Method->Incubation Inoculum Standardized Bacterial Inoculum Inoculum->Screening_Method Results Measurement of Inhibition Zones or Determination of MIC Incubation->Results Data_Analysis Data Analysis and Comparison Results->Data_Analysis

Caption: Workflow for the screening of antibacterial activity.

Conclusion

The presented data indicate that this compound derivatives are a promising class of compounds with a variable and sometimes potent antibacterial spectrum. The efficacy of these derivatives is highly influenced by the nature and position of substituents on the pyridine (B92270) ring. Further research, including quantitative structure-activity relationship (QSAR) studies and mechanism of action investigations, is warranted to optimize the antibacterial profile of this scaffold and to develop new therapeutic agents to combat bacterial infections. The detailed experimental protocols and workflows provided in this guide offer a standardized framework for future comparative studies in this important area of drug discovery.

References

A Comparative Guide to the Efficacy of 2-Amino-3-cyanopyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of several 2-amino-3-cyanopyridine analogs, a class of compounds demonstrating significant potential in anticancer research. While extensive in vitro data is available, corresponding in vivo efficacy studies for these specific analogs are limited in the public domain. This guide presents the available preclinical data, detailed experimental methodologies for key assays, and an overview of the relevant signaling pathways to inform further research and development.

In Vitro Efficacy of this compound Analogs

The antiproliferative activity of various this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5a MCF-7 (Breast)1.77Taxol8.48
HepG2 (Liver)2.71Taxol14.60
5e MCF-7 (Breast)1.39Taxol8.48
HepG2 (Liver)10.70Taxol14.60
4f A549 (Lung)23.78DasatinibNot Reported
MKN45 (Gastric)67.61DasatinibNot Reported
MCF-7 (Breast)53.87DasatinibNot Reported
3n HCT-116 (Colon)10.50Not ReportedNot Reported
HeLa (Cervical)14.27Not ReportedNot Reported
A375 (Melanoma)4.61Not ReportedNot Reported
Compound 3 MDA-MB-231 (Breast)1.81Doxorubicin3.18
MCF-7 (Breast)2.85Doxorubicin4.17
Compound 4a HT29 (Colorectal)2.243Doxorubicin3.964

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

G cluster_workflow Experimental Workflow: In Vitro MTT Assay A Seed cancer cells in 96-well plates B Treat with this compound analogs A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan crystals in DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Experimental Workflow for MTT Assay

In Vivo Tumor Xenograft Study

While specific in vivo data for the highlighted compounds is not available, the following protocol outlines a standard procedure for evaluating the anticancer efficacy of experimental compounds in a mouse xenograft model.

Procedure:

  • Cell Culture and Preparation: Human cancer cells (e.g., MCF-7, A549) are cultured in appropriate media. On the day of injection, cells are harvested, washed, and resuspended in a sterile solution, often mixed with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The this compound analog is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight and general health are also monitored as indicators of toxicity.

  • Data Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or Western blotting, to assess the compound's effect on target biomarkers.

G cluster_workflow Logical Workflow: In Vivo Xenograft Study A Prepare human cancer cell suspension B Subcutaneously inject cells into immunocompromised mice A->B C Monitor tumor growth until palpable B->C D Randomize mice into control and treatment groups C->D E Administer this compound analog or vehicle D->E F Measure tumor volume and body weight regularly E->F G Calculate tumor growth inhibition F->G H Analyze excised tumors (optional) G->H

Logical Workflow for In Vivo Xenograft Study

Signaling Pathways

Several this compound analogs have been identified as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition

HER-2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER-2) is a member of the epidermal growth factor receptor family. Its overexpression is a driving factor in several types of cancer, leading to uncontrolled cell growth and proliferation. Dual inhibition of HER-2 and other key receptors like VEGFR-2 is a promising therapeutic strategy.

G cluster_pathway HER-2 Signaling Pathway HER2 HER-2 Dimerization PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->HER2

HER-2 Signaling Pathway Inhibition

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins and regulating cell cycle progression. It is a downstream effector of various signaling pathways, including the JAK/STAT pathway.

G cluster_pathway PIM-1 Kinase Signaling Pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Bad Bad (pro-apoptotic) PIM1->Bad phosphorylates p21 p21/p27 (Cell cycle inhibitors) PIM1->p21 phosphorylates Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Cell Cycle Progression p21->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->PIM1

PIM-1 Kinase Signaling Pathway Inhibition

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data clearly demonstrate potent antiproliferative activity against a range of cancer cell lines, with some analogs showing superior efficacy compared to standard chemotherapeutic agents. The identification of molecular targets such as VEGFR-2, HER-2, and PIM-1 kinase provides a strong rationale for their mechanism of action.

The lack of publicly available in vivo efficacy data for these specific analogs highlights a critical gap in their preclinical development. The experimental protocols provided in this guide offer a framework for conducting such studies. Future research should focus on evaluating the most potent in vitro candidates in relevant animal models to establish their in vivo efficacy, pharmacokinetic properties, and safety profiles. A direct comparison of in vitro potency with in vivo antitumor activity will be crucial for selecting lead candidates for further clinical development.

A Comparative Guide to Modern Synthetic Routes for 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The development of efficient and sustainable synthetic routes to access this privileged structure is of paramount importance. This guide provides an objective comparison of established and novel synthetic methodologies for this compound, supported by experimental data to inform route selection in research and development.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for various synthetic routes to this compound derivatives, providing a clear comparison of their efficacy and reaction conditions.

Synthetic RouteCatalyst/PromoterEnergy SourceSolvent SystemReaction TimeTemperature (°C)Yield (%)
Traditional Four-Component Reaction None (or basic catalyst)Conventional HeatingEthanol (B145695)10 - 14 hoursReflux60 - 75
Microwave-Assisted Synthesis NoneMicrowave IrradiationSolvent-Free7 - 9 minutesNot specified72 - 86
Ultrasonic-Assisted Green Synthesis NoneUltrasonic IrradiationSolvent-Free4 - 25 minutesNot specified85 - 99
Copper Nanoparticle (Cu/C) Catalysis 2 mol% Copper Nanoparticles on CharcoalConventional HeatingAcetonitrile6 hours (optimized)8086 - 94
Nanostructured Diphosphate (Na2CaP2O7) Catalysis Nanostructured Na2CaP2O7Conventional HeatingSolvent-Free30 minutes8084 - 94
Ionic Liquid Catalysis N-SO3H functionalized Brønsted acidic ionic liquidsConventional HeatingSolvent-Free30 - 60 minutes8086 - 96

Experimental Protocols: A Detailed Look

This section provides detailed experimental methodologies for the key synthetic routes highlighted in this guide.

Traditional Four-Component Reaction (Conventional Heating)

This established method serves as a baseline for comparison.

Procedure: A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (B47326) (2 mmol), and ammonium (B1175870) acetate (B1210297) (15 mmol) in ethanol (20 mL) is refluxed for 10-14 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure this compound derivative.

Microwave-Assisted Solvent-Free Synthesis

A rapid and efficient green alternative to the traditional method.

Procedure: A dry 25 mL flask is charged with an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol). The flask is placed in a microwave oven and irradiated for 7-9 minutes. After completion, the reaction mixture is cooled and washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol.[1]

Ultrasonic-Assisted Catalyst- and Solvent-Free Synthesis

This method offers high yields in a very short reaction time under green conditions.

Procedure: In a one-pot reaction, a p-substituted benzaldehyde, acetophenone, malononitrile, and ammonium acetate are subjected to ultrasonic irradiation in a solvent-free and catalyst-free environment. The reaction is typically complete within 4-25 minutes. The solid product is then collected and purified.[2][3]

Copper Nanoparticle (Cu/C) Catalyzed Synthesis

A heterogeneous catalysis approach offering high yields and catalyst recyclability.

Procedure: To a 25 mL flask, the substituted aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), ammonium acetate (2.0 mmol), and 2 mol% of copper nanoparticles on charcoal (Cu/C) are added. Acetonitrile (2.0 mL) is added as the solvent, and the mixture is stirred at 80 °C. Upon completion, the catalyst is filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography.

Nanostructured Diphosphate (Na2CaP2O7) Catalyzed Solvent-Free Synthesis

An efficient and environmentally friendly method using a reusable solid acid catalyst.

Procedure: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (1 mmol), ammonium acetate (1.5 mmol), and the nanostructured Na2CaP2O7 catalyst is heated at 80 °C under solvent-free conditions for 30 minutes. After the reaction, the product is isolated and purified.[4]

Ionic Liquid Catalyzed Solvent-Free Synthesis

This method utilizes an ionic liquid as a recyclable catalyst for a green and efficient synthesis.

Procedure: A mixture of an aromatic aldehyde, acetophenone, malononitrile, and ammonium acetate is heated at 80 °C in the presence of a catalytic amount of an N-SO3H functionalized Brønsted acidic ionic liquid under solvent-free conditions for 30-60 minutes. The product is then isolated and purified.[5]

Visualizing the Workflow: Synthetic Pathways

The following diagrams illustrate the general experimental workflows for the synthesis of this compound.

G cluster_0 Traditional Four-Component Synthesis A Aldehyde, Ketone, Malononitrile, NH4OAc, Ethanol B Reflux (10-14h) A->B C Cooling & Filtration B->C D Recrystallization C->D E Pure this compound D->E

Caption: Workflow for the traditional synthesis of this compound.

G cluster_1 Modern Green Synthetic Routes cluster_mw Microwave-Assisted cluster_us Ultrasonic-Assisted cluster_cat Catalytic Solvent-Free MW_A Aldehyde, Ketone, Malononitrile, NH4OAc (Solvent-Free) MW_B Microwave Irradiation (7-9 min) MW_A->MW_B MW_C Washing & Recrystallization MW_B->MW_C MW_D Pure Product MW_C->MW_D US_A Aldehyde, Ketone, Malononitrile, NH4OAc (Solvent-Free, Catalyst-Free) US_B Ultrasonic Irradiation (4-25 min) US_A->US_B US_C Isolation & Purification US_B->US_C US_D Pure Product US_C->US_D CAT_A Aldehyde, Ketone, Malononitrile, NH4OAc, Catalyst CAT_B Heating (80°C) (30-60 min) CAT_A->CAT_B CAT_C Isolation & Purification CAT_B->CAT_C CAT_D Pure Product CAT_C->CAT_D

Caption: Comparative workflows for modern green syntheses.

Proposed Reaction Mechanism

The formation of this compound via the four-component reaction is proposed to proceed through a series of condensation and cyclization steps. The following diagram illustrates a plausible mechanistic pathway.

G reagents Aldehyde + Malononitrile intermediate1 Knoevenagel Condensation (Intermediate A) reagents->intermediate1 michael Michael Addition (A + B) intermediate1->michael ketone_amine Ketone + NH3 enamine Enamine Intermediate (B) ketone_amine->enamine enamine->michael cyclization Intramolecular Cyclization michael->cyclization aromatization Oxidative Aromatization cyclization->aromatization product This compound aromatization->product

Caption: Proposed mechanism for the four-component synthesis.

References

Head-to-head comparison of different catalysts in 2-Amino-3-cyanopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in 2-Amino-3-cyanopyridine Synthesis

The synthesis of this compound derivatives, a critical scaffold in medicinal chemistry and materials science, is propelled by a variety of catalytic systems. These catalysts play a pivotal role in determining the efficiency, environmental impact, and economic viability of the synthesis. This guide provides a head-to-head comparison of different catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst is measured by several key parameters, including reaction yield, time, and the conditions required for the transformation. The following tables summarize the performance of various catalysts in the one-pot, four-component synthesis of this compound derivatives from an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).

Table 1: Heterogeneous Catalysts

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)SolventRecyclabilityReference
Nanostructured Na₂CaP₂O₇Not specified80Short84-94Solvent-freeYes[1][2]
Copper nanoparticles on charcoal (Cu/C)2 mol%Not specified6 h (initial test)Good to excellentChloroform (initial test)At least 8 times[3][4]
Zinc zirconium phosphate (B84403) (ZPZn) nanoparticlesNot specifiedNot specifiedShortFair to excellentSolvent-freeAt least 6 times[5]
Fe₃O₄@THAM-MercaptopyrimidineNot specified70Not specifiedHighSolvent-freeYes
Graphene oxide/Ionic liquid/ZnₓClᵧNot specified11040 minUp to 57Solvent-freeAt least 8 times[6]
α-Zirconium phosphate (ZrP) nanoparticlesNot specifiedNot specifiedNot specifiedExcellentNot specifiedYes[6]
Poly N,N-dimethylaniline-formaldehyde on Fe₃O₄@SiO₂Not specifiedNot specifiedShortGood to excellentNot specifiedYes[7]

Table 2: Homogeneous and Other Catalysts

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)SolventRecyclabilityReference
Brønsted acidic ionic liquidsNot specifiedAmbientShortGoodSolvent-freeYes[8]
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)0.05 g100Not specifiedGood to excellentSolvent-freeNot specified[6]
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)0.05 g100Not specifiedGood to excellentSolvent-freeNot specified[6]
Microwave irradiation (catalyst-free)N/ANot specified7-9 min72-86Solvent-freeN/A[9]
Ultrasonic irradiation (catalyst-free)N/ANot specified4-25 min85-99Solvent-freeN/A[10][11][12]

Experimental Protocols

The following are generalized experimental methodologies for the synthesis of this compound derivatives using the compared catalytic systems.

General Procedure for Heterogeneous Catalysis (e.g., Na₂CaP₂O₇, Cu/C, ZPZn)
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ketone (1 mmol), malononitrile (1.1-1.5 mmol), and ammonium acetate (1.5-2.5 mmol).

  • Catalyst Addition: Add the specified amount of the heterogeneous catalyst (e.g., 2 mol% Cu/C).

  • Reaction Conditions: The mixture is heated to the specified temperature (e.g., 70-110°C) with stirring for the required duration (e.g., 40 minutes to 6 hours). Many of these reactions are conducted under solvent-free conditions.

  • Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled. If a solvent was used, it is removed under reduced pressure. The solid residue is then washed with a suitable solvent (e.g., ethanol).

  • Catalyst Recovery: The heterogeneous catalyst is recovered by simple filtration, washed, dried, and can be reused for subsequent reactions.[3][4]

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695), DMF/methanol) to afford the pure this compound derivative.[9][13]

General Procedure for Homogeneous Catalysis (e.g., Brønsted Acidic Ionic Liquids)
  • Reactant and Catalyst Mixture: Combine the aromatic aldehyde (2 mmol), substituted acetophenone (B1666503) (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the acidic ionic liquid catalyst in a reaction vessel.

  • Reaction Conditions: The mixture is stirred at ambient temperature for a short period.

  • Work-up and Purification: Upon completion, the product is typically isolated by simple work-up procedures, which may involve extraction and subsequent purification by recrystallization to yield the desired this compound.

Procedure for Catalyst-Free Synthesis (Microwave or Ultrasonic Irradiation)
  • Reactant Mixture: A mixture of the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is placed in a suitable vessel.[9]

  • Irradiation: The mixture is subjected to microwave irradiation for 7-9 minutes or placed in an ultrasonic bath for 4-25 minutes.[9][10][11][12]

  • Work-up and Purification: After irradiation, the reaction mixture is washed with a small amount of ethanol. The crude product is then purified by recrystallization from 95% ethanol to give the pure product.[9]

Visualizing the Synthesis

The following diagrams illustrate the general workflow for catalyst comparison and the proposed reaction mechanism for the synthesis of this compound.

G cluster_workflow Experimental Workflow for Catalyst Comparison reactants Aldehyde + Ketone + Malononitrile + Ammonium Acetate catalyst_A Catalyst A reactants->catalyst_A catalyst_B Catalyst B reactants->catalyst_B catalyst_C Catalyst C reactants->catalyst_C reaction_A Reaction Condition A catalyst_A->reaction_A reaction_B Reaction Condition B catalyst_B->reaction_B reaction_C Reaction Condition C catalyst_C->reaction_C analysis Analysis (Yield, Time, Purity) reaction_A->analysis reaction_B->analysis reaction_C->analysis comparison Head-to-Head Comparison analysis->comparison

Caption: Workflow for comparing different catalysts in this compound synthesis.

G cluster_mechanism Proposed Reaction Mechanism aldehyde ArCHO intermediate1 Arylidenemalononitrile aldehyde->intermediate1 Knoevenagel malononitrile CH₂(CN)₂ malononitrile->intermediate1 ketone R-CO-CH₃ intermediate2 Imino Derivative ketone->intermediate2 ammonium_acetate NH₄OAc ammonium_acetate->intermediate2 michael_adduct Michael Adduct intermediate1->michael_adduct Michael Addition intermediate2->michael_adduct cyclized_intermediate Cyclized Dihydropyridine michael_adduct->cyclized_intermediate Cyclization product This compound cyclized_intermediate->product Tautomerization & Aromatization

Caption: Proposed mechanism for the synthesis of this compound derivatives.[1]

Conclusion

The choice of catalyst for the synthesis of this compound derivatives depends on the specific requirements of the application, including desired yield, reaction time, cost, and environmental considerations. Heterogeneous catalysts offer significant advantages in terms of reusability and ease of separation, aligning with the principles of green chemistry.[1][14] Nanostructured catalysts, in particular, have demonstrated high efficiency under mild, solvent-free conditions.[1][2][14] Homogeneous catalysts can also be highly effective, though catalyst recovery can be a challenge.[14] Notably, catalyst-free methods employing microwave or ultrasonic irradiation present a rapid and high-yielding alternative, further enhancing the green credentials of this important transformation.[9][10][11][12] This guide provides a foundation for informed decision-making in the catalytic synthesis of this valuable class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-cyanopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of 2-Amino-3-cyanopyridine, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is paramount due to the hazardous nature of this compound.

Immediate Safety and Handling Considerations

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and can cause serious eye irritation.[1][2] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.

Before initiating any disposal-related activities, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all local, state, and federal regulations.[3] Unauthorized disposal of this chemical can lead to significant penalties and environmental harm.

Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must wear appropriate personal protective equipment to prevent exposure.[4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes of liquid or solid particles.[4]
Skin and Body Protection Standard laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][6] Do not attempt to neutralize or treat the chemical waste in the laboratory unless a specifically approved and validated protocol is in place.

Waste Segregation and Collection
  • Identify and Segregate: All waste streams containing this compound must be segregated from other laboratory waste. Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[3][6]

  • Use Designated Containers: Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2] The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, free from leaks or damage.

Labeling and Storage
  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from sources of ignition and incompatible materials.[1][6]

Arranging for Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all required waste disposal forms as per your institution's procedures. This will typically include information on the chemical composition and quantity of the waste.

  • Professional Collection: The EHS department will then arrange for the collection of the hazardous waste by a licensed disposal company.

Spill Management

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area. Secure the area and prevent entry.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[7]

  • Personal Protection: Before attempting any cleanup, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep or scoop up the material and place it in a labeled hazardous waste container.[5] Avoid creating dust.

    • For liquid spills, cover the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[8] Once the liquid is absorbed, scoop the material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department, following all internal reporting procedures.

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Disposal Process start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Avoid Incompatibles) ppe->segregate collect Collect in Designated Hazardous Waste Container segregate->collect label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) collect->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS Department store->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms professional_disposal Arrange for Professional Waste Collection complete_forms->professional_disposal end_point Compliant Disposal professional_disposal->end_point

Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-3-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Amino-3-cyanopyridine, a compound requiring stringent safety measures. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is classified as a hazardous substance, being toxic if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1][2] Inhalation and skin contact may also be harmful.[3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, providing clear specifications for each item.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is recommended for extended operations.Provides a barrier against skin contact. Breakthrough times can be short, so immediate replacement after contamination is crucial.[5]
Eye and Face Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.[5][6]
Skin and Body Protection Chemical-resistant lab coat.Provides a barrier against accidental spills and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if a fume hood is not available.A certified chemical fume hood is the primary means of controlling inhalation exposure.[5]

Standard Operating Procedure for Handling this compound

Follow this step-by-step guide for all procedures involving this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[5]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific, clearly marked area within the fume hood for the handling of this compound.

2. Donning PPE:

  • Put on a chemical-resistant lab coat, ensuring it is fully buttoned.

  • Don chemical safety goggles and a face shield.

  • Wash and dry hands thoroughly before putting on the inner pair of nitrile gloves.

  • Put on the outer pair of nitrile gloves.

3. Handling the Compound:

  • Conduct all weighing, transferring, and handling of this compound exclusively within a certified chemical fume hood.

  • Use dedicated spatulas and weighing papers.

  • Avoid creating dust.

  • In case of a spill, immediately alert personnel and follow the spill response plan outlined below.

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the lab coat, turning it inside out to contain any potential contamination.

  • Remove safety goggles and face shield.

  • Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

Emergency and Disposal Protocols

Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and contact the designated emergency response team.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous waste container.[5]

  • Dispose of all hazardous waste through an approved waste disposal plant.[2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_disposal 4. Waste Disposal cluster_doff 5. Doff PPE prep_fume_hood Verify Fume Hood Operation prep_emergency_eq Check Eyewash & Safety Shower prep_fume_hood->prep_emergency_eq prep_materials Gather Materials prep_emergency_eq->prep_materials prep_area Designate Work Area prep_materials->prep_area ppe_coat Don Lab Coat prep_area->ppe_coat ppe_goggles Don Goggles/Face Shield ppe_coat->ppe_goggles ppe_gloves Don Double Gloves ppe_goggles->ppe_gloves handle_in_hood Work in Fume Hood ppe_gloves->handle_in_hood handle_weigh Weigh & Transfer handle_in_hood->handle_weigh handle_spill Spill Response Plan handle_weigh->handle_spill If Spill Occurs dispose_solid Collect Solid Waste handle_weigh->dispose_solid dispose_container Seal & Label Container dispose_solid->dispose_container dispose_liquid Collect Liquid Waste dispose_liquid->dispose_container doff_gloves1 Remove Outer Gloves dispose_container->doff_gloves1 doff_coat Remove Lab Coat doff_gloves1->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_gloves2 Remove Inner Gloves doff_goggles->doff_gloves2 doff_wash Wash Hands doff_gloves2->doff_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.